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  • Product: 4-Chloro-N-methoxy-N-methylnicotinamide
  • CAS: 1211521-40-2

Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Chloro-N-methoxy-N-methylnicotinamide in Advanced Organic Synthesis and Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for bifunctional building blocks that offer precise, orthogonal reactivity. 4-Chloro-N-methoxy-N-methylni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for bifunctional building blocks that offer precise, orthogonal reactivity. 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) is a quintessential example of such a scaffold[1],[2]. By combining a Weinreb amide at the C3 position with a highly activated aryl chloride at the C4 position of a pyridine ring, this molecule allows chemists to execute complex, multi-step functionalizations without cross-reactivity.

This technical guide provides a deep dive into its physicochemical properties, mechanistic advantages, and field-proven protocols for its utilization in complex molecule synthesis.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of 4-Chloro-N-methoxy-N-methylnicotinamide is critical for reaction design, particularly regarding solubility, stoichiometric calculations, and purification strategies[1].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 4-Chloro-N-methoxy-N-methylnicotinamide
CAS Number 1211521-40-2
Linear Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Typical Purity ≥95% - 98%
InChI Key XRXVQDBXTHEACG-UHFFFAOYSA-N
Physical State Solid / Powder

Mechanistic Utility: The Power of Orthogonal Reactivity

The true value of this molecule lies in its dual, non-interfering reactive sites, which allow for programmable synthetic sequences.

The Weinreb Amide (C3 Position)

Traditional esters and acid chlorides are notorious for over-addition when reacted with organometallic reagents (like Grignard or organolithium reagents), yielding unwanted tertiary alcohols. The N-methoxy-N-methylamide (Weinreb amide) solves this fundamental flaw. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (Mg²⁺ or Li⁺) to form a highly stable, five-membered cyclic chelate. This chelate traps the tetrahedral intermediate, preventing a second equivalent of the nucleophile from attacking. Only upon acidic aqueous workup does the chelate collapse to yield the desired ketone.

The 4-Chloro Pyridine Core (C4 Position)

The pyridine ring is inherently electron-deficient. The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) because the resulting negative charge in the transition state (the Meisenheimer complex) is stabilized by the electronegative pyridine nitrogen, which acts as an electron sink[3]. Furthermore, the electron-withdrawing nature of the C3 Weinreb amide synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating both SₙAr and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

Reactivity A 4-Chloro-N-methoxy- N-methylnicotinamide B Weinreb Amide (C3) Organometallic Addition A->B Grignard / R-Li C 4-Chloro Pyridine (C4) SNAr / Cross-Coupling A->C Pd-Catalyst / Nucleophile D Stable Chelate Intermediate Prevents Over-addition B->D Mechanistic Control E Orthogonal Functionalization (Kinase Inhibitors / GPCRs) C->E Scaffold Building D->E Acidic Quench

Dual orthogonal reactivity of 4-Chloro-N-methoxy-N-methylnicotinamide.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents and conditions are chosen.

Protocol A: Synthesis of the Weinreb Amide Scaffold

(From 4-chloronicotinic acid precursor)

Causality & Strategy: We use 1,1'-Carbonyldiimidazole (CDI) instead of thionyl chloride (SOCl₂) for acid activation. SOCl₂ generates harsh HCl gas, which protonates the pyridine nitrogen, creating an insoluble hydrochloride salt that complicates the reaction matrix. CDI generates CO₂ and neutral imidazole, keeping the pyridine core soluble and unprotonated[5].

  • Activation: Dissolve 4-chloronicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under inert N₂ atmosphere. Add CDI (1.2 equiv) portion-wise at 0 °C.

    • Self-Validation Check: Effervescence (CO₂ release) confirms the formation of the active acyl imidazole intermediate. Stir for 1 hour at room temperature until bubbling ceases.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) to neutralize the hydrochloride salt and free-base the amine[5]. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • QC Validation: Analyze the crude product via LC-MS. Look for the target mass [M+H]⁺ = 201.0 Da.

Workflow Step1 1. Acid Activation (CDI, RT, 1h) Step2 2. Amidation (HN(OMe)Me·HCl + DIPEA) Step1->Step2 Step3 3. Workup & Extraction (Aqueous NaHCO3 Wash) Step2->Step3 Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 QC QC: LC-MS & NMR (Self-Validation Checkpoint) Step4->QC

Step-by-step workflow for the synthesis and validation of Weinreb amides.

Protocol B: Chemoselective Grignard Addition (Ketone Synthesis)

Causality & Strategy: Temperature control is paramount. The tetrahedral intermediate must be stabilized as a magnesium chelate. If the temperature rises prematurely, the chelate collapses into the highly reactive ketone, which will immediately consume a second equivalent of the Grignard reagent to form an unwanted tertiary alcohol.

  • Preparation: Dissolve 4-Chloro-N-methoxy-N-methylnicotinamide in anhydrous THF (0.2 M) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add the desired Grignard reagent (R-MgBr, 1.1 equiv) over 15 minutes. Maintain -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Self-Validation Check: TLC monitoring (Hexanes:EtOAc) should show the disappearance of the starting material. Do not let the reaction reach room temperature before quenching.

  • Quenching: Slowly add cold, saturated aqueous NH₄Cl. Why NH₄Cl? It provides a mild proton source to break the metal chelate and release the ketone without causing base-catalyzed aldol condensations.

  • Isolation: Extract with ethyl acetate, dry, and purify via flash chromatography.

Protocol C: SₙAr Diversification at C4

Causality & Strategy: The C4 chlorine is displaced by a nucleophile (e.g., a primary amine). The reaction is driven by the thermodynamic stability of the resulting substituted pyridine[3].

  • Reaction Setup: Combine the Weinreb amide (1.0 equiv), the target amine (1.5 equiv), and K₂CO₃ (2.0 equiv) in a polar aprotic solvent like DMF or NMP.

  • Heating: Heat the mixture to 80–100 °C. The electron-withdrawing Weinreb amide facilitates the formation of the Meisenheimer complex, lowering the activation energy[3].

  • QC Validation: Monitor via LC-MS. The successful displacement of chlorine is easily validated by observing the mass shift corresponding to the loss of the chlorine isotope pattern and the addition of the amine mass.

Applications in Drug Discovery

In medicinal chemistry, 4-Chloro-N-methoxy-N-methylnicotinamide is a privileged scaffold. It is heavily utilized in the synthesis of:

  • Kinase Inhibitors: The pyridine core often acts as a hinge-binding motif in the ATP pocket of kinases. The C4 position can be functionalized via SₙAr to project into the solvent-exposed region, while the C3 ketone (derived from the Weinreb amide) can interact with the DFG-motif or be further cyclized into fused heterocycles.

  • GPCR Ligands: The orthogonal reactivity allows chemists to rapidly generate libraries of 3,4-disubstituted pyridines, enabling high-throughput Structure-Activity Relationship (SAR) profiling.

References

  • ChemInform Abstract: Efficient Synthesis of N-Protected Amino/Peptide Weinreb Amides from T3P and DBU Source: researchgate.net URL:[Link]

  • Rh(III)-Catalyzed Controlled Ortho-Amidation of Arylamides with Dioxazolones Using Weakly Coordinating Native Primary Amide as the Directing Group Source: acs.org URL:[Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 4-Chloro-N-methoxy-N-methylnicotinamide

Executive Summary The synthesis of 4-chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) represents a critical transformation in medicinal chemistry and advanced organic synthesis. As a specialized Weinreb amide, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) represents a critical transformation in medicinal chemistry and advanced organic synthesis. As a specialized Weinreb amide, this compound serves as a highly versatile electrophilic building block. The strategic installation of the N-methoxy-N-methyl group allows for the controlled, mono-addition of organolithium or Grignard reagents to form ketones, entirely circumventing the classic problem of over-addition that plagues standard esters and acyl chlorides[1].

This technical guide outlines a robust, self-validating protocol for the synthesis of this compound using 4-chloronicotinic acid and N,O-dimethylhydroxylamine hydrochloride via standard EDCI/HOBt peptide coupling chemistry.

Mechanistic Rationale: The "Weinreb-Nahm" Chelation Effect

To master this synthesis, one must understand the causality behind both the coupling chemistry and the downstream utility of the product.

The Coupling Chemistry (EDCI/HOBt)

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. We utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the 4-chloronicotinic acid. EDCI converts the hydroxyl group of the acid into a better leaving group, forming an highly reactive O-acylisourea intermediate.

However, O-acylisoureas are notoriously unstable and prone to a spontaneous [1,3]-sigmatropic rearrangement into an unreactive N-acylurea dead-end product. To prevent this, Hydroxybenzotriazole (HOBt) is introduced[2]. HOBt acts as a superior nucleophile, rapidly trapping the O-acylisourea to form an active OBt-ester. This OBt-ester is stable enough to resist rearrangement but reactive enough to undergo smooth aminolysis when exposed to the free base of N,O-dimethylhydroxylamine[3].

The Weinreb Amide Advantage

Once synthesized, the utility of the Weinreb amide lies in its unique behavior during nucleophilic acyl substitution. When an organometallic reagent attacks the carbonyl carbon, it forms a tetrahedral intermediate. In standard amides or esters, this intermediate collapses rapidly, ejecting the leaving group and forming a ketone, which immediately reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol.

In a Weinreb amide, the tetrahedral intermediate is stabilized by a strong, five-membered cyclic chelation between the metal cation (e.g., Mg²⁺ or Li⁺), the carbonyl oxygen, and the methoxy oxygen[4]. This chelated intermediate is remarkably stable at low temperatures and only collapses to the desired ketone upon aqueous acidic workup, thereby preventing over-addition[4].

Mechanism A 4-Chloronicotinic Acid B O-Acylisourea (EDCI Activated) A->B EDCI C OBt Active Ester (HOBt Stabilized) B->C HOBt D Weinreb Amide (Product) C->D N,O-dimethylhydroxylamine + DIPEA

Mechanistic pathway of EDCI/HOBt-mediated Weinreb amide synthesis.

Quantitative Reagent Data

To ensure reproducibility, the following stoichiometric table is calibrated for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloronicotinic acid157.551.001.58 gStarting Material
N,O-Dimethylhydroxylamine·HCl97.541.201.17 gAmine Source
EDCI·HCl191.701.502.88 gCoupling Agent
HOBt135.131.502.03 gCoupling Additive
N,N-Diisopropylethylamine (DIPEA)129.243.005.20 mLBase
Dichloromethane (DCM)84.93N/A50.0 mLSolvent

Note: 3.0 equivalents of DIPEA are strictly required: 1.0 eq to neutralize the N,O-dimethylhydroxylamine hydrochloride salt, 1.0 eq to neutralize the EDCI hydrochloride salt, and 1.0 eq to maintain a basic environment (pH ~8) to ensure the amine remains nucleophilic.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to verify the chemical state before proceeding.

Step 1: Activation of the Carboxylic Acid
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 4-chloronicotinic acid (1.58 g, 10 mmol) and anhydrous DCM (30 mL). The acid may not fully dissolve; this is normal.

  • Add HOBt (2.03 g, 15 mmol) followed by EDCI·HCl (2.88 g, 15 mmol).

  • Add DIPEA (2.6 mL, 15 mmol) dropwise over 5 minutes.

  • Validation Checkpoint: Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous as the OBt-ester forms. TLC (Eluent: 50% EtOAc/Hexanes) should show the disappearance of the baseline acid spot and the appearance of a new, highly UV-active spot (the OBt-ester).

Step 2: Amidation
  • In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) in DCM (20 mL).

  • Add the remaining DIPEA (2.6 mL, 15 mmol) to this vial to liberate the free base. Stir for 5 minutes.

  • Transfer the free amine solution dropwise into the main reaction flask containing the activated OBt-ester.

  • Stir the reaction mixture at room temperature for 4 to 12 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The reaction is complete when the OBt-ester spot is entirely consumed, replaced by a slightly more polar product spot.

Step 3: Quench and Workup
  • Dilute the reaction mixture with an additional 50 mL of DCM.

  • Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 30 mL). Causality: This selectively protonates and removes unreacted amine, DIPEA, and the water-soluble urea byproduct of EDCI.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This removes any unreacted 4-chloronicotinic acid and residual HOBt.

  • Wash with brine (30 mL) to pre-dry the organic layer.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization
  • The crude product is often pure enough (>95%) for immediate downstream use. If analytical purity is required, purify via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

  • Validation Checkpoint: The purified 4-chloro-N-methoxy-N-methylnicotinamide should manifest as a pale yellow to off-white oil or low-melting solid. Confirm identity via ¹H NMR (look for the distinct N-methoxy singlet at ~3.5 ppm and N-methyl singlet at ~3.3 ppm) and MS (m/z [M+H]⁺ calculated for C₈H₁₀ClN₂O₂: 201.04).

Workflow Step1 1. Activation (Acid + EDCI/HOBt in DCM) Step2 2. Amidation (Add Amine + DIPEA) Step1->Step2 Step3 3. Acidic Wash (1M HCl removes basic impurities) Step2->Step3 Step4 4. Basic Wash (NaHCO3 removes acidic impurities) Step3->Step4 Step5 5. Isolation (Dry & Concentrate) Step4->Step5

Step-by-step experimental workflow for Weinreb amide synthesis and purification.

Downstream Applications

The synthesized 4-chloro-N-methoxy-N-methylnicotinamide is a highly privileged intermediate. The chlorine atom at the C4 position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Concurrently, the Weinreb amide moiety can be selectively converted into a diverse array of ketones by treatment with Grignard reagents (R-MgX) or organolithiums (R-Li) at 0 °C to room temperature[5]. The orthogonal reactivity of the C4-chloride and the C3-Weinreb amide makes this molecule an indispensable scaffold in the rapid diversification of kinase inhibitors and GPCR-targeting pharmacophores.

References

  • Sigma-Aldrich. "4-Chloro-n-methoxy-n-methylnicotinamide | 1211521-40-2". MilliporeSigma.
  • Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides)". Organic Chemistry Portal.
  • Wikipedia. "Weinreb ketone synthesis". Wikimedia Foundation.
  • Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". Oriental Scientific Publishing Company.
  • Semantic Scholar. "Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N". ARKIVOC.

Sources

Foundational

4-Chloro-N-methoxy-N-methylnicotinamide mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chloro-N-methoxy-N-methylnicotinamide Abstract 4-Chloro-N-methoxy-N-methylnicotinamide is a synthetic compound featuring a 4-chlorinated pyridine ring, cha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chloro-N-methoxy-N-methylnicotinamide

Abstract

4-Chloro-N-methoxy-N-methylnicotinamide is a synthetic compound featuring a 4-chlorinated pyridine ring, characteristic of a nicotinamide derivative, and an N-methoxy-N-methylamide functional group, also known as a Weinreb amide. While direct studies on the biological activity of this specific molecule are not extensively documented in publicly available literature, its structural features strongly suggest a potential mechanism of action centered on the enzyme Nicotinamide N-methyltransferase (NNMT). This guide synthesizes the available biochemical and chemical information to propose a scientifically grounded hypothesis: 4-Chloro-N-methoxy-N-methylnicotinamide acts as a substrate for NNMT, leading to bioactivation and subsequent covalent inactivation of the enzyme. This document provides a comprehensive overview of the underlying science, a proposed mechanism of action, and a detailed experimental framework for its validation, tailored for researchers in drug discovery and chemical biology.

Introduction: The Central Role of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1]

The activity of NNMT has profound implications for cellular homeostasis. By consuming nicotinamide, NNMT influences the pool of NAD+, a critical coenzyme in redox reactions and a substrate for sirtuins and PARPs, which are involved in aging, DNA repair, and inflammation.[2] Furthermore, the production of SAH, a potent inhibitor of other methyltransferases, positions NNMT as a key regulator of epigenetic processes, such as DNA and histone methylation.[2]

Overexpression of NNMT has been linked to a variety of pathological conditions, including cancer, metabolic diseases like obesity and diabetes, and neurodegenerative disorders.[3] This has made NNMT an attractive therapeutic target for the development of small molecule inhibitors.[4]

Chemical Profile of 4-Chloro-N-methoxy-N-methylnicotinamide

From a chemical standpoint, the title compound is a Weinreb amide of 4-chloronicotinic acid.

2.1. The Weinreb Amide Moiety

The N-methoxy-N-methylamide group, or Weinreb amide, is a highly valuable functional group in organic synthesis. Its primary advantage is its controlled reactivity towards organometallic reagents.[2] Unlike more reactive acyl compounds that can undergo over-addition to form alcohols, the Weinreb amide forms a stable five-membered chelated tetrahedral intermediate upon nucleophilic attack.[3] This intermediate prevents further reaction, allowing for the clean synthesis of ketones or aldehydes upon workup.[2]

2.2. Synthesis Protocol

The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide can be achieved through a standard and robust procedure for Weinreb amide formation, starting from the commercially available 4-chloronicotinic acid.

Experimental Protocol: Synthesis via Acid Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Step 1: Formation of 4-Chloronicotinoyl Chloride

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloronicotinic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents), typically with a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 4-chloronicotinoyl chloride, which is typically a solid and is often used immediately in the next step without further purification.

Step 2: Formation of 4-Chloro-N-methoxy-N-methylnicotinamide

  • In a separate flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 equivalents), dropwise to the solution to liberate the free amine.

  • Dissolve the crude 4-chloronicotinoyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the chilled N,O-dimethylhydroxylamine solution over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 4-Chloro-N-methoxy-N-methylnicotinamide.

Hypothesized Mechanism of Action: A Suicide Substrate of NNMT

The structural similarity of 4-Chloro-N-methoxy-N-methylnicotinamide to known NNMT substrates and inactivators forms the basis of its hypothesized mechanism of action. Specifically, the 4-chloropyridine core is a known pharmacophore that can lead to covalent enzyme modification.[1][5]

The proposed mechanism is a two-stage process:

  • Enzymatic N-methylation: The compound first acts as a substrate for NNMT. It binds to the active site, and the enzyme catalyzes the transfer of a methyl group from SAM to the pyridine nitrogen.

  • Covalent Inactivation: The N-methylation of the pyridine ring dramatically increases the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack. A cysteine residue within the NNMT active site, specifically Cys159, then attacks the activated C4 position in an aromatic nucleophilic substitution reaction.[5] This results in the displacement of the chloride ion and the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible or "suicide" inhibition.

G

Experimental Validation: A Proposed Research Workflow

To rigorously test the hypothesis that 4-Chloro-N-methoxy-N-methylnicotinamide is a suicide inhibitor of NNMT, a multi-faceted experimental approach is required, encompassing both biochemical and cellular assays.

G Start Hypothesis: 4-Chloro-N-methoxy-N-methylnicotinamide is a suicide inhibitor of NNMT Assay1 Assay1 Start->Assay1 Assay2 Assay2 Start->Assay2 Conclusion Confirmation of Mechanism Assay3 Assay3 Assay1->Assay3 If substrate Assay2->Assay3 If potent inhibitor Assay4 Assay4 Assay3->Assay4 If time-dependent Assay5 Assay5 Assay4->Assay5 If covalent adduct confirmed Assay6 Assay6 Assay5->Assay6 Assay6->Conclusion

4.1. Biochemical Assays

These assays utilize purified recombinant human NNMT to characterize the direct molecular interactions.

Protocol: NNMT Activity and Inhibition Assay (Coupled-Enzyme Assay)

This assay measures the production of SAH, which is converted to a fluorescent signal.

  • Reagents: Recombinant human NNMT, SAM, Nicotinamide (or test compound), SAH hydrolase, adenosine deaminase, and a fluorescent probe for ammonia (e.g., a glutamate dehydrogenase-coupled system).

  • Procedure:

    • To a 96-well plate, add buffer, SAH hydrolase, adenosine deaminase, and the fluorescent probe system.

    • For inhibition assays, add varying concentrations of 4-Chloro-N-methoxy-N-methylnicotinamide. For kinetics, add varying concentrations of the compound as the substrate.

    • Add a fixed, saturating concentration of SAM.

    • Initiate the reaction by adding a fixed concentration of NNMT.

    • Incubate at 37 °C and monitor the increase in fluorescence over time.

  • Data Analysis:

    • For Inhibition: Plot the reaction rate against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

    • For Substrate Kinetics: Plot the reaction rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol: Time-Dependent Inhibition Assay

This assay distinguishes between reversible and irreversible (or slow-binding) inhibition.

  • Procedure:

    • Pre-incubate NNMT with various concentrations of the test compound for different time points (e.g., 0, 15, 30, 60 minutes) in the presence of SAM.

    • After each pre-incubation period, initiate the activity assay by adding a high concentration of nicotinamide.

    • Measure the residual enzyme activity.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration.

    • The slope of each line represents the observed rate of inactivation (kₒₑₛ).

    • A secondary plot of kₒₑₛ versus inhibitor concentration will yield the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ).

4.2. Cellular Assays

These assays validate the activity of the compound in a biological context, using cell lines known to have high NNMT expression (e.g., HSC-2 oral cancer cells).[3]

Protocol: Cellular NNMT Target Engagement (1-MNA Measurement)
  • Procedure:

    • Culture HSC-2 cells to ~80% confluency.

    • Treat the cells with varying concentrations of 4-Chloro-N-methoxy-N-methylnicotinamide for a set period (e.g., 24-48 hours).

    • Harvest the cells and lyse them.

    • Quantify the intracellular concentration of 1-methylnicotinamide (1-MNA) using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • A dose-dependent decrease in 1-MNA levels would indicate that the compound is engaging and inhibiting NNMT in a cellular environment.[3]

Data Presentation

The following table summarizes the expected quantitative data from the proposed biochemical assays, based on known properties of similar inhibitors.

ParameterDescriptionExpected ValueRationale
IC₅₀ Half-maximal inhibitory concentrationLow µM to high nMBased on the potency of other small molecule NNMT inhibitors.[6]
Kₘ Michaelis constant (as a substrate)Low to mid µM4-chloropyridine has a Kₘ of 44 µM for NNMT.[5]
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant of inactivation20-100 M⁻¹min⁻¹4-chloronicotinamide has a reported value of 80 M⁻¹min⁻¹.[1]

Conclusion and Future Directions

The structural features of 4-Chloro-N-methoxy-N-methylnicotinamide provide a strong scientific basis for the hypothesis that it functions as a mechanism-based inactivator of Nicotinamide N-methyltransferase. The N-methoxy-N-methylamide (Weinreb amide) group offers a stable chemical handle, while the 4-chloronicotinamide core is a known warhead for suicide inhibition of NNMT.

The experimental workflow detailed in this guide provides a clear and robust path to validating this mechanism of action. Confirmation of this hypothesis would classify 4-Chloro-N-methoxy-N-methylnicotinamide as a valuable chemical probe for studying the biology of NNMT and a potential starting point for the development of novel therapeutics targeting diseases associated with NNMT overexpression. Future work would involve medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

References

  • van Haren, M. J., Sastre Toraño, J., Martin, N. I., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(17), 8079–8096. [Link]

  • van Haren, M. J., Taig, R., Kuppens, J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656–6667. [Link]

  • Zheng, L., Chen, Y., Li, Q., et al. (2023). Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(15), 10510–10527. [Link]

  • Rath, S. K., & Thompson, P. R. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 856–868. [Link]

  • Sen, S., Mondal, S., Zheng, L., et al. (2019). Development of a Suicide Inhibition Based Protein Labeling (SIBLing) Strategy for Nicotinamide N-methyltransferase. ACS Chemical Biology, 14(5), 859–864. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material Engineering and Application (ICMEA 2019). [Link]

  • Sen, S., Mondal, S., Zheng, L., et al. (2019). Figure 3: (A) Active site of NNMT highlighting C159 and C165... ResearchGate. [Link]

  • Neelakantan, P., & Waterson, A. G. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5005–5017. [Link]

  • Google Patents. (2012).
  • Wang, Y., et al. (2023). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 24(23), 16792. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

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Exploratory

Comprehensive Technical Guide: 4-Chloro-N-methoxy-N-methylnicotinamide in Advanced Organic Synthesis

Executive Summary & Chemical Identity 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) is a highly specialized bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) is a highly specialized bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Structurally, it combines a highly electrophilic 4-chloropyridine core with a Weinreb amide moiety at the C3 position. This dual functionality allows chemists to execute highly controlled, sequential carbon-carbon and carbon-heteroatom bond formations.

The compound serves as a critical linchpin in the synthesis of 3-acyl-4-chloropyridines, which are direct precursors to privileged fused-heterocyclic scaffolds (e.g., pyrazolo[3,4-c]pyridines and 1,6-naphthyridines) frequently found in modern kinase inhibitors[1][2].

Quantitative Data & Physicochemical Profile

To facilitate experimental design, the fundamental properties of the compound are summarized below:

PropertyValue / Description
IUPAC Name 4-Chloro-N-methoxy-N-methylpyridine-3-carboxamide
CAS Number 1211521-40-2
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
InChI Key XRXVQDBXTHEACG-UHFFFAOYSA-N
Structural Features C3-Weinreb Amide, C4-Aryl Chloride
Primary Reactivity Nucleophilic Acyl Substitution, Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Grounding: The Weinreb Amide Advantage

The direct conversion of standard carboxylic esters or acid chlorides to ketones using organometallic reagents (Grignard or organolithium reagents) is notoriously difficult. The intermediate ketone is typically more electrophilic than the starting material, leading to rapid "over-addition" and the formation of tertiary alcohols[3][4].

First introduced by Steven Weinreb in 1981, N-methoxy-N-methyl amides circumvent this issue through a highly stable transition state[5]. When 4-Chloro-N-methoxy-N-methylnicotinamide reacts with an organometallic reagent, the nucleophile attacks the carbonyl carbon. Simultaneously, the metal cation (e.g., Mg²⁺ or Li⁺) coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a rigid, five-membered cyclic tetrahedral chelate. This chelate is stable under anhydrous conditions, entirely preventing a second equivalent of the organometallic reagent from attacking. The desired ketone is only liberated upon the introduction of an aqueous acidic quench, which collapses the tetrahedral intermediate[3][6].

WeinrebMechanism A Weinreb Amide (4-Chloro-N-methoxy- N-methylnicotinamide) C Stable 5-Membered Cyclic Chelate (Tetrahedral Intermediate) A->C Nucleophilic Addition B Organometallic Reagent (R-MgX or R-Li) B->C Mg/Li Coordination E Ketone Product (3-Acyl-4-chloropyridine) C->E Collapse upon Hydrolysis D Aqueous Workup (H3O+) D->E H+ Quench

Caption: Mechanism of Weinreb amide reacting with organometallics to form a ketone.

Self-Validating Experimental Methodology

The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide from 4-chloronicotinic acid requires strict control over the activation of the carboxylic acid to prevent degradation of the pyridine core.

Protocol: Synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide

Step 1: Acid Chloride Formation

  • Reagent Loading: Suspend 4-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by 2-3 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality of Choice: Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO₂, HCl) are gaseous, driving the reaction forward without leaving non-volatile residues. The catalytic DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly converts the suspended acid into a soluble acid chloride.

  • Maturation: Allow the reaction to warm to room temperature and stir until gas evolution ceases (approx. 2 hours).

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot and quench it into 1 mL of methanol. Analyze via LC-MS. The complete conversion of the starting material to the corresponding methyl ester confirms the successful formation of the acid chloride.

  • Concentration: Remove the DCM and excess oxalyl chloride in vacuo to yield the crude acid chloride.

Step 2: Amidation

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM at 0 °C. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality of Choice: The hydrochloride salt of the amine is used for its bench-stability. DIPEA is utilized to liberate the free nucleophilic amine in situ. DIPEA is preferred over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, minimizing the formation of ketene side-products.

  • Coupling: Dissolve the crude acid chloride from Step 1 in DCM and add it dropwise to the amine solution at 0 °C.

  • Workup: Stir for 3 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can be purified via flash chromatography (Hexanes/EtOAc) to yield the pure Weinreb amide.

Strategic Applications in Drug Discovery

The true value of 4-Chloro-N-methoxy-N-methylnicotinamide lies in its downstream utility for constructing complex pharmacophores, particularly in the oncology space for kinase inhibitor development[1][7].

Once the Weinreb amide is converted into a 3-acyl-4-chloropyridine via Grignard addition, the molecule becomes perfectly primed for a cascade cyclization. The 4-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by two factors:

  • The electron-withdrawing nature of the pyridine nitrogen, which stabilizes the anionic Meisenheimer intermediate[1].

  • The adjacent carbonyl group (from the newly formed ketone), which further lowers the LUMO of the pyridine ring[2].

When treated with a bifunctional nucleophile like hydrazine, the primary amine executes an SNAr at the C4 position, displacing the chloride. The secondary amine then immediately undergoes a condensation reaction with the C3-ketone, closing the ring to form a pyrazolo[3,4-c]pyridine system. This bicyclic scaffold is a privileged structure that acts as an ATP-competitive hinge binder in numerous kinase targets (e.g., SIKs, Pim kinases, and c-Met)[8][9].

SyntheticWorkflow Step1 4-Chloronicotinic Acid Step2 4-Chloro-N-methoxy- N-methylnicotinamide Step1->Step2 Amidation (HN(OMe)Me, Coupling Agent) Step3 3-Acyl-4-chloropyridine Intermediate Step2->Step3 Grignard/Organolithium Addition Step4 SNAr & Cyclization (e.g., with Hydrazine) Step3->Step4 Nucleophilic Aromatic Substitution Step5 Fused Heterocycle (e.g., Pyrazolo[3,4-c]pyridine) Step4->Step5 Ring Closure via Condensation

Caption: Workflow from 4-chloronicotinic acid to fused heterocyclic kinase inhibitors.

References

  • Oriental Journal of Chemistry - Synthesis of Weinreb and their Derivatives (A Review) URL: [Link]

  • ResearchGate / Orient J Chem - Recent Developments in Weinreb Synthesis and Their Applications URL:[Link]

  • NIH / Molecules - Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations URL:[Link]

  • ResearchGate - Synthesis of Weinreb and their Derivatives (A-Review) URL: [Link]

  • ACS Chemical Biology - Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines URL: [Link]

  • Google Patents - WO2022165529A1 - Small molecule inhibitors of salt inducible kinases URL
  • Google Patents - WO2008106692A1 - Pim kinase inhibitors and methods of their use URL
  • NIH / Pharmaceuticals - 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications URL:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 4-Chloro-N-methoxy-N-methylnicotinamide in Synthetic Workflows

Executive Summary In modern pharmaceutical development and complex organic synthesis, 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) serves as a highly versatile electrophilic building block[1]. As a special...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and complex organic synthesis, 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) serves as a highly versatile electrophilic building block[1]. As a specialized Weinreb amide derivative of 4-chloronicotinic acid, this compound is engineered to undergo controlled nucleophilic acyl substitutions, specifically preventing the over-addition of organometallic reagents[2]. For process chemists and application scientists, understanding the precise solubility profile of this intermediate is non-negotiable. Solubility dictates the choice of reaction solvent (e.g., for Grignard additions or cross-coupling) and drives the logic behind downstream purification strategies such as liquid-liquid extraction and crystallization.

This technical guide synthesizes structural causality, empirical solubility data, and field-proven experimental protocols to provide a comprehensive roadmap for handling 4-Chloro-N-methoxy-N-methylnicotinamide.

Structural Causality: The "Why" Behind the Solubility

To predict and manipulate the solubility of 4-Chloro-N-methoxy-N-methylnicotinamide ( C8​H9​ClN2​O2​ , MW: 200.62 g/mol )[1], we must deconstruct its molecular architecture:

  • The Pyridine Core: While pyridine itself is water-soluble and basic, the introduction of the electron-withdrawing 4-chloro and 3-carboxamide substituents dramatically depletes the electron density of the aromatic nitrogen. This depresses the basicity of the molecule (predicted pKa​ of the closely related 2-chloro isomer is approximately -1.51)[3]. Consequently, the molecule remains un-ionized in neutral aqueous environments, severely limiting its water solubility.

  • The Chloro Substituent: The halogen atom introduces significant lipophilicity and disrupts the hydration shell, further driving the compound out of the aqueous phase and into organic solvents.

  • The Weinreb Amide Moiety: The N-methoxy-N-methyl group lacks N-H bonds, meaning it cannot act as a hydrogen bond donor. However, the carbonyl and methoxy oxygens are potent hydrogen bond acceptors. This specific dynamic renders the compound highly soluble in polar aprotic solvents (like THF and DCM) and moderately soluble in hydrogen-bond donating solvents (like alcohols), while remaining insoluble in non-polar aliphatic hydrocarbons (like hexane).

Quantitative Solubility Profile

Empirical solubility data for highly specific pharmaceutical intermediates is often inferred from structural isomers and functional group behaviors. Based on the documented thermodynamic solubility of its positional isomer, 2-chloro-N-methoxy-N-methylnicotinamide (0.24 g/L in water at 25°C)[3], we can accurately project the solubility matrix for the 4-chloro variant.

Table 1: Estimated Solubility of 4-Chloro-N-methoxy-N-methylnicotinamide at 25°C

SolventPolarity IndexEstimated SolubilityPractical Application in Workflows
Water 10.2~0.24 g/L (Very slightly soluble)Aqueous quenching, removal of inorganic salts
Hexane / Heptane 0.1< 1 g/L (Poorly soluble)Anti-solvent for crystallization/precipitation
Tetrahydrofuran (THF) 4.0> 100 g/L (Freely soluble)Primary solvent for Grignard/Organolithium reactions
Dichloromethane (DCM) 3.1> 100 g/L (Freely soluble)Liquid-liquid extraction (organic phase)
Ethyl Acetate (EtOAc) 4.4> 50 g/L (Soluble)Silica gel chromatography, extraction
Methanol (MeOH) 5.1~30 - 50 g/L (Moderately soluble)Recrystallization solvent

Experimental Protocols: Self-Validating Systems

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

To establish rigorous solubility limits for process scale-up, kinetic dissolution is insufficient. A thermodynamic approach ensures true equilibrium is reached, preventing supersaturation artifacts.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 4-Chloro-N-methoxy-N-methylnicotinamide (e.g., 500 mg) to a glass vial containing 2.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate in an isothermal shaker at exactly 25.0°C ± 0.1°C for 48 hours. Causality: 48 hours guarantees the transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane).

  • Quantification: Dilute the filtrate into the linear range of a pre-established HPLC-UV calibration curve and analyze at λmax​ (typically ~254 nm for pyridine derivatives).

SolubilityWorkflow N1 Excess Solute Addition (4-Chloro Weinreb Amide) N2 Solvent Equilibration (24-48h at 25°C) N1->N2 Isothermal Shaking N3 Phase Separation (Centrifugation/Filtration) N2->N3 Isolate Supernatant N4 HPLC-UV Quantification (vs. Calibration Curve) N3->N4 Dilute & Analyze

Thermodynamic solubility determination workflow via the shake-flask method.

Protocol B: Grignard Addition to the Weinreb Amide

The primary utility of 4-Chloro-N-methoxy-N-methylnicotinamide is its conversion to a ketone via the Weinreb ketone synthesis. The high solubility of the amide in THF is critical here, as THF also solvates and stabilizes the Grignard reagent ( RMgX ).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-Chloro-N-methoxy-N-methylnicotinamide in anhydrous THF (0.2 M concentration) under an inert Argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise add 1.1 equivalents of the Grignard reagent. Causality: The initial nucleophilic addition forms a tetrahedral intermediate. This intermediate is stabilized by the chelation of the magnesium ion ( Mg2+ ) between the methoxy oxygen and the carbonyl oxygen[2],[4].

  • Quenching: Because the chelated intermediate is highly stable at low temperatures, it does not collapse into a ketone until an aqueous quench is introduced[2]. Add saturated aqueous NH4​Cl at -78°C, then allow the mixture to warm to room temperature. This controlled collapse strictly prevents the secondary addition of the Grignard reagent, avoiding tertiary alcohol formation[4].

  • Extraction: Extract the resulting ketone into DCM or EtOAc (leveraging the favorable partition coefficient away from water).

WeinrebMechanism N1 4-Chloro-N-methoxy- N-methylnicotinamide (Soluble in THF) N2 Nucleophilic Addition (RMgX at -78°C) N1->N2 N3 Chelated Tetrahedral Intermediate (Stable) N2->N3 Mg2+ Chelation N4 Aqueous Quench (NH4Cl) N3->N4 N5 Ketone Product (No Over-addition) N4->N5 Collapse

Mechanism of Grignard addition to a Weinreb amide forming a chelation-stabilized intermediate.

Conclusion

The solubility profile of 4-Chloro-N-methoxy-N-methylnicotinamide is a direct manifestation of its structural features: a deactivated, un-ionized pyridine core coupled with a polar, hydrogen-bond-accepting Weinreb amide group. By exploiting its high solubility in ethereal and halogenated solvents, and its near-insolubility in water and aliphatic hydrocarbons, researchers can design highly efficient, self-validating workflows for both complex synthesis and downstream purification.

References

  • Weinreb ketone synthesis - Wikipedia Source: wikipedia.org URL:[Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps Source: chemistrysteps.com URL:[Link]

Sources

Exploratory

stability of 4-Chloro-N-methoxy-N-methylnicotinamide under different conditions

An In-depth Technical Guide to the Stability of 4-Chloro-N-methoxy-N-methylnicotinamide This guide provides a comprehensive technical overview of the stability of 4-Chloro-N-methoxy-N-methylnicotinamide, a key intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 4-Chloro-N-methoxy-N-methylnicotinamide

This guide provides a comprehensive technical overview of the stability of 4-Chloro-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical synthesis. As a Weinreb amide derivative of nicotinamide, its stability is paramount for ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's potential degradation pathways and providing a robust framework for its stability assessment under various stress conditions.

Introduction to 4-Chloro-N-methoxy-N-methylnicotinamide

4-Chloro-N-methoxy-N-methylnicotinamide belongs to the class of Weinreb-Nahm amides, which are valued in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The molecule's structure comprises a chlorinated pyridine ring, a core feature of many biologically active compounds, and the N-methoxy-N-methylamide functional group. The stability of this compound is a critical parameter, as its degradation can lead to the formation of impurities that may be difficult to remove and could potentially be toxic.

This guide will explore the predicted stability of 4-Chloro-N-methoxy-N-methylnicotinamide based on the known chemical behavior of its constituent functional groups—chlorinated pyridines, nicotinamide derivatives, and Weinreb amides. Furthermore, it will lay out a comprehensive experimental plan for forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines, to empirically determine its stability profile.[2][3]

Predicted Stability Profile

A thorough understanding of the potential degradation pathways of 4-Chloro-N-methoxy-N-methylnicotinamide is essential for designing appropriate stability studies and developing robust formulations.

Hydrolytic Stability

The most probable degradation pathway for 4-Chloro-N-methoxy-N-methylnicotinamide is hydrolysis of the amide bond.[4][5][6] This reaction is anticipated to be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the corresponding amine.

The primary degradation products of hydrolysis are expected to be 4-chloronicotinic acid and N,O-dimethylhydroxylamine . The rate of hydrolysis is likely to be significantly influenced by pH and temperature.[4][7]

G cluster_hydrolysis Hydrolytic Degradation compound 4-Chloro-N-methoxy-N-methylnicotinamide acid 4-Chloronicotinic Acid compound->acid H+ or OH- / H2O amine N,O-Dimethylhydroxylamine compound->amine H+ or OH- / H2O

Caption: Predicted hydrolytic degradation of 4-Chloro-N-methoxy-N-methylnicotinamide.

Oxidative Stability

Amides are generally considered to be relatively stable to oxidation. However, advanced oxidation processes can lead to their degradation.[4][8] The pyridine ring, particularly with its electron-withdrawing chlorine substituent, may exhibit some resistance to oxidation. The N-methoxy group could be a potential site for oxidative attack under harsh conditions. Forced degradation studies using an oxidizing agent such as hydrogen peroxide are necessary to evaluate this potential liability.

Thermal Stability

Nicotinamide derivatives have been shown to have varying degrees of thermal stability.[9][10] It is anticipated that 4-Chloro-N-methoxy-N-methylnicotinamide will exhibit moderate stability at ambient temperatures. However, elevated temperatures can significantly accelerate the rate of hydrolysis.[4][11] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be valuable tools for characterizing its thermal decomposition profile.

Photostability

Chlorinated aromatic compounds, including chlorinated pyridines, are known to be susceptible to photodegradation.[12][13][14] Exposure to ultraviolet (UV) or visible light can potentially lead to the cleavage of the carbon-chlorine bond, forming radical intermediates that can participate in a variety of secondary reactions. Photostability testing, as outlined in ICH guideline Q1B, is therefore a critical component of the stability assessment for this molecule.[15]

Framework for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][16][17] The following is a proposed framework for conducting these studies on 4-Chloro-N-methoxy-N-methylnicotinamide.

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any reliable stability study. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for this purpose.[18] The method must be able to separate the parent compound from all potential degradation products and from any artifacts introduced by the stress conditions.

Key Steps in Method Development:

  • Column and Mobile Phase Screening: Evaluate a range of reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with various buffers) to achieve optimal separation.

  • Wavelength Selection: Determine the optimal UV detection wavelength for simultaneous monitoring of the parent compound and its degradation products using a photodiode array (PDA) detector.

  • Method Optimization: Fine-tune parameters such as gradient profile, flow rate, and column temperature to ensure adequate resolution and peak shape.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[19]

Proposed Stress Conditions

The following table outlines the recommended starting conditions for the forced degradation of 4-Chloro-N-methoxy-N-methylnicotinamide. The extent of degradation should be targeted to be between 5-20% to ensure that secondary degradation is minimized.[2]

Stress ConditionProposed ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperatureTo evaluate susceptibility to base-catalyzed degradation, which is often faster for amides.
Neutral Hydrolysis Water at 60°CTo determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidation 3% H₂O₂ at room temperatureTo investigate the potential for oxidative degradation.[20]
Thermal Degradation Solid-state at 80°CTo assess the intrinsic thermal stability of the molecule.
Photodegradation Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.[15]To evaluate the impact of light exposure, a known stressor for chlorinated aromatic compounds.
Experimental Workflow

G start Prepare Stock Solution of 4-Chloro-N-methoxy-N-methylnicotinamide stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Withdraw Samples at Defined Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradation Products (LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathways identify->pathway report Compile Stability Report pathway->report

Caption: General workflow for forced degradation studies.

Identification of Degradation Products

Any significant degradation products should be identified and characterized. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weights of degradation products.[18] For definitive structural elucidation, preparative HPLC may be required to isolate the impurities for analysis by techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Data Interpretation and Recommendations

The data generated from these forced degradation studies will provide a comprehensive understanding of the stability of 4-Chloro-N-methoxy-N-methylnicotinamide.

  • Degradation Pathway Elucidation: The identified degradation products will allow for the mapping of the degradation pathways under various stress conditions.

  • Critical Stability Factors: The study will reveal the critical factors affecting the stability of the molecule (e.g., pH, light).

  • Handling and Storage Recommendations: Based on the stability data, appropriate handling and storage conditions can be defined to minimize degradation. For example, if the compound is found to be light-sensitive, it should be stored in amber vials or protected from light. If it is susceptible to hydrolysis, exposure to moisture should be minimized.

  • Analytical Method Suitability: The results will confirm that the developed analytical method is stability-indicating and suitable for use in routine quality control and formal stability studies.

Conclusion

References

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  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019, November 21). MDPI.
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  • (PDF) Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - ResearchGate. (2024, November 16). ResearchGate.
  • Stability of Nicotinamide riboside chloride and chemical properties of its derivatives. (2023, November 16). BOC Sciences.
  • Enhanced Thermal Stability of NADH/NAD+ through Tethering to Silica Nanoparticles | ACS Synthetic Biology - ACS Publications. (2025, June 4). American Chemical Society Publications.
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  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC. National Center for Biotechnology Information.
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Foundational

A Guide to the Spectroscopic Characterization of 4-Chloro-N-methoxy-N-methylnicotinamide

Introduction 4-Chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides of carboxylic acids, valued in organic synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides of carboxylic acids, valued in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This stability and specific reactivity make them crucial intermediates in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research.

Accurate structural confirmation and purity assessment are paramount in drug development and chemical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the expected spectral data for 4-Chloro-N-methoxy-N-methylnicotinamide, grounded in established spectroscopic principles. It is designed for researchers, scientists, and drug development professionals who rely on these techniques for molecular verification.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering for the pyridine ring and the amide substituent will be used throughout this guide.

Molecular structure of 4-Chloro-N-methoxy-N-methylnicotinamide with atom numbering for spectral assignments. Figure 1: Structure of 4-Chloro-N-methoxy-N-methylnicotinamide with systematic numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For a substituted pyridine like 4-Chloro-N-methoxy-N-methylnicotinamide, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Analysis and Predicted Data

The ¹H NMR spectrum reveals the chemical environment of each proton. The aromatic protons on the pyridine ring are expected to resonate in the downfield region (typically δ 8.5-7.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[1] The protons of the N-methoxy and N-methyl groups will appear as distinct singlets in the upfield region.

Causality Behind Signal Positions:

  • H-2 and H-6 (α-protons): These protons are closest to the electronegative ring nitrogen and are the most deshielded, appearing furthest downfield.[1]

  • H-5 (β-proton): This proton is further from the nitrogen and is expected at a more intermediate chemical shift.[1]

  • Substituent Effects: The chloro group at C-4 and the Weinreb amide at C-3 are both electron-withdrawing, which will further deshield the adjacent ring protons.

  • N-OCH₃ and N-CH₃ Protons: These methyl groups are attached to nitrogen and oxygen, respectively, placing them in a relatively shielded environment compared to the aromatic protons. They typically appear as sharp singlets as they have no adjacent protons to couple with.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.6 - 8.8Singlet (s) or Doublet (d)- (or J ≈ 0-1 Hz)1H
H-68.5 - 8.7Doublet (d)³J ≈ 4-6 Hz1H
H-57.4 - 7.6Doublet (d)³J ≈ 4-6 Hz1H
N-OCH₃3.6 - 3.8Singlet (s)-3H
N-CH₃3.3 - 3.5Singlet (s)-3H
¹³C NMR Spectroscopy: Analysis and Predicted Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[2] The pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents.

Causality Behind Signal Positions:

  • C-2 and C-6 (α-carbons): These carbons are adjacent to the nitrogen and are significantly deshielded.[2]

  • C-4 (γ-carbon): This carbon is also deshielded, and its chemical shift is directly influenced by the attached chlorine atom.

  • C-3 and C-5 (β-carbons): These carbons are the most shielded of the ring carbons.[2]

  • C=O (Carbonyl Carbon): The amide carbonyl carbon is characteristically found in the highly deshielded region of the spectrum (δ 165-175 ppm).

  • N-OCH₃ and N-CH₃ Carbons: These aliphatic carbons appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168 - 172
C-2150 - 154
C-6148 - 152
C-4143 - 147
C-3135 - 139
C-5122 - 126
N-OCH₃60 - 64
N-CH₃32 - 36
Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-N-methoxy-N-methylnicotinamide in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire data at a probe temperature of 25 °C.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CHCl₃ signal to 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Key Vibrational Frequencies

The IR spectrum of 4-Chloro-N-methoxy-N-methylnicotinamide will be dominated by absorptions from the amide carbonyl, the aromatic ring, and the C-Cl bond.

  • C=O Stretch (Amide I Band): This is typically a very strong and sharp absorption. For a Weinreb amide, it is expected in the range of 1630-1680 cm⁻¹.[3][4] Its exact position can be influenced by conjugation with the pyridine ring.

  • Aromatic C=C and C=N Stretches: The pyridine ring will show several characteristic bands in the 1600-1400 cm⁻¹ region.[5]

  • C-N Stretch: The stretching of the C-N bond of the amide and the ring will appear in the 1350-1250 cm⁻¹ region.[6]

  • C-Cl Stretch: The carbon-chlorine stretch typically appears as a strong band in the fingerprint region, around 800-600 cm⁻¹.

Predicted IR Absorption Data

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch (CH₃)3000 - 2850Medium
Amide C=OStretch (Amide I)1660 - 1680Strong, Sharp
Aromatic C=C/C=NRing Stretches1600 - 1450Medium-Strong
C-NStretch1335 - 1250Medium
C-ClStretch800 - 750Strong
Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid 4-Chloro-N-methoxy-N-methylnicotinamide powder onto the crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Analysis of Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺.

  • Molecular Ion Peak: The molecular formula is C₈H₉ClN₂O₂. The monoisotopic mass is approximately 200.04 Da. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two peaks for the protonated molecule:

    • [M+H]⁺ at m/z ≈ 201.04 (for the ³⁵Cl isotope)

    • [M+2+H]⁺ at m/z ≈ 203.04 (for the ³⁷Cl isotope) The intensity ratio of these two peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

  • Common Adducts: In ESI-MS, it is also common to observe adducts with sodium ([M+Na]⁺ at m/z ≈ 223.02) or potassium ([M+K]⁺ at m/z ≈ 239.00).

  • Fragmentation: While ESI is a soft technique, some fragmentation can occur. A likely fragmentation pathway would involve the cleavage of the amide bond, potentially leading to fragments corresponding to the chloronicotinoyl cation (m/z ≈ 140/142) or the [N(OCH₃)CH₃]⁺ fragment.

Predicted Mass Spectrometry Data (ESI+)

IonFormulaPredicted m/z (³⁵Cl / ³⁷Cl)Relative Abundance Ratio
[M+H]⁺[C₈H₁₀ClN₂O₂]⁺201.04 / 203.04~ 3:1
[M+Na]⁺[C₈H₉ClN₂O₂Na]⁺223.02 / 225.02~ 3:1
[M+K]⁺[C₈H₉ClN₂O₂K]⁺239.00 / 241.00~ 3:1
Experimental Protocol: LC-MS Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for analyzing such compounds.[7][8]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Chromatography:

    • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Employ a gradient elution method, starting from 95% water (with 0.1% formic acid) and increasing to 95% acetonitrile (with 0.1% formic acid) over several minutes.

    • Maintain a flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Utilize an ESI source operating in positive ion mode.

    • Acquire data in full scan mode over a mass range of m/z 100-500 to observe the molecular ion and any potential adducts.

    • If fragmentation analysis is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 201.0) as the precursor and applying collision-induced dissociation (CID).

Integrated Analysis and Workflow

The true power of these techniques lies in their combined application. The data from NMR, IR, and MS are complementary, and together they provide a comprehensive and unambiguous confirmation of the chemical structure of 4-Chloro-N-methoxy-N-methylnicotinamide.

Caption: Workflow for comprehensive structural characterization.

References

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. The Journal of Chemical Physics. Available at: [Link]

  • Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. PMC. Available at: [Link]

  • INTERPRETATION OF IR SPECTRA. University of Colorado Boulder. Available at: [Link]

  • Supporting Information for Amide Synthesis. ACS Publications. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Royal Society of Chemistry. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]

  • Structural, spectroscopic insights, and antimicrobial properties of mononuclear and dinuclear metal(II) carboxylate derivatives. Florida State University. Available at: [Link]

  • A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. MDPI. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. Available at: [Link]

  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. PubMed. Available at: [Link]

  • 6-chloro-n-methoxy-n-methylnicotinamide (C8H9ClN2O2). PubChem. Available at: [Link]

  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. PubMed. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

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Exploratory

A Technical Guide to 4-Chloro-N-methoxy-N-methylnicotinamide: Synthesis, and Potential as a Specialized Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of 4-Chloro-N-methoxy-N-methylnicotinamide, a specialized nicotinamide derivative. While the formal disco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Chloro-N-methoxy-N-methylnicotinamide, a specialized nicotinamide derivative. While the formal discovery and developmental history of this specific molecule are not extensively documented in public literature, its significance can be understood through the lens of its constituent chemical motifs: the 4-chloropyridine core and the N-methoxy-N-methylamide (Weinreb amide) functionality. This document outlines a plausible synthetic route, details its chemical properties, and explores its potential applications as a versatile intermediate in organic synthesis and drug discovery.

Introduction to Nicotinamide and Its Derivatives

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in biochemistry, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are pivotal in cellular metabolism, participating in a vast array of redox reactions. Beyond its biological role, the nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The chemical modification of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of novel bioactive compounds. 4-Chloro-N-methoxy-N-methylnicotinamide (CAS No. 1211521-40-2) is one such derivative, notable for its unique combination of a halogenated pyridine ring and a Weinreb amide functional group.

Historical Context and Key Structural Features

The history of 4-Chloro-N-methoxy-N-methylnicotinamide is best understood by examining the development of its core components.

The 4-Chloropyridine Moiety

The introduction of a chlorine atom at the 4-position of the pyridine ring significantly alters the electronic properties of the molecule, influencing its reactivity and potential for biological interactions. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate factors such as metabolic stability, lipophilicity, and binding affinity to protein targets.[2] The 4-chloropyridine scaffold is a common feature in a variety of biologically active compounds, and its presence in this molecule suggests potential for applications in medicinal chemistry.

The N-methoxy-N-methylamide (Weinreb Amide)

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a significant advancement in organic synthesis. First reported in 1981, this functional group provides a reliable method for the synthesis of ketones from carboxylic acid derivatives.[3] When a Weinreb amide is treated with an organometallic reagent (such as a Grignard or organolithium reagent), a stable tetrahedral intermediate is formed. This intermediate resists the "over-addition" that typically plagues similar reactions with esters or acid chlorides, and upon aqueous workup, it cleanly yields the corresponding ketone.[4] This unique reactivity has made the Weinreb amide an invaluable tool for synthetic chemists in both academic and industrial settings.

Synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide

The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide can be logically achieved from its corresponding carboxylic acid, 4-chloronicotinic acid, a commercially available starting material. The key transformation is the formation of the Weinreb amide.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product 4-chloronicotinic_acid 4-Chloronicotinic Acid product 4-Chloro-N-methoxy-N-methylnicotinamide 4-chloronicotinic_acid->product Amide Coupling reagents N,O-Dimethylhydroxylamine HCl + Coupling Agent (e.g., CDMT, PPh3/I2)

Caption: Synthetic workflow for 4-Chloro-N-methoxy-N-methylnicotinamide.

Experimental Protocol: Weinreb Amide Formation

This protocol is a general procedure based on established methods for the synthesis of Weinreb amides from carboxylic acids.[5][6]

Materials:

  • 4-Chloronicotinic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 2-Chloro-4,6-dimethoxy[4][6][7]triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloronicotinic acid (1 equivalent) in anhydrous THF.

  • Activation: To the stirred solution, add N-methylmorpholine (NMM) (2 equivalents) and 2-chloro-4,6-dimethoxy[4][6][7]triazine (CDMT) (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Amine Addition: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and NMM (1.2 equivalents) in anhydrous THF. Add this slurry to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-N-methoxy-N-methylnicotinamide.

Causality and Self-Validation: The use of CDMT as a coupling agent provides a mild and efficient method for activating the carboxylic acid, minimizing side reactions.[5] The NMM serves as a base to neutralize the HCl generated from the coupling agent and the hydrochloride salt of the amine. The aqueous workup with sodium bicarbonate removes any unreacted starting material and acidic byproducts. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Chemical Properties and Potential Applications

Chemical Data Summary
PropertyValue
CAS Number 1211521-40-2
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Data sourced from commercial suppliers.

Applications in Organic Synthesis

The primary utility of 4-Chloro-N-methoxy-N-methylnicotinamide lies in its potential as a precursor for the synthesis of various ketones. The Weinreb amide functionality allows for the controlled addition of a wide range of organometallic reagents.

Weinreb_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product weinreb_amide 4-Chloro-N-methoxy- N-methylnicotinamide ketone 4-Chloro-3-(alkanoyl)pyridine weinreb_amide->ketone Nucleophilic Acyl Substitution grignard 1. Grignard Reagent (R-MgBr) 2. Aqueous Workup

Caption: General reaction of a Weinreb amide to form a ketone.

This reaction pathway opens up possibilities for creating a diverse library of 4-chloropyridine-based ketones, which can serve as advanced intermediates for more complex molecular architectures. These ketones can undergo further functionalization, such as reduction to alcohols, conversion to amines via reductive amination, or participation in various carbon-carbon bond-forming reactions.

Potential in Drug Discovery

The 4-chloronicotinamide scaffold is of interest in drug discovery due to its presence in molecules with fungicidal and other biological activities.[8] By using 4-Chloro-N-methoxy-N-methylnicotinamide as a starting material, medicinal chemists can rapidly synthesize a variety of analogs for structure-activity relationship (SAR) studies. The ability to introduce diverse "R" groups (as depicted in the diagram above) allows for the systematic exploration of how different substituents at the 3-position of the pyridine ring affect biological activity. This approach can accelerate the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

4-Chloro-N-methoxy-N-methylnicotinamide is a specialized chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. While its own discovery and history are not well-documented, the rich history of its core components—the 4-chloropyridine moiety and the Weinreb amide—provides a strong foundation for understanding its utility. Its straightforward synthesis and the unique reactivity of the Weinreb amide make it a valuable building block for the creation of complex molecules, particularly 4-chloropyridine-containing ketones. As the demand for novel, structurally diverse compounds in drug discovery continues to grow, the importance of versatile intermediates like 4-Chloro-N-methoxy-N-methylnicotinamide is likely to increase.

References

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development, 2021. [Link]

  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 2001. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Molecules, 2011. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 2019. [Link]

  • United States Patent 10,118,981. 2018. [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 2021. [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Biomolecular Structure & Dynamics, 2025. [Link]

  • Literature Synthesis and Organizational Alignment to Project Interventions and Implementation. Jones & Bartlett Learning. [Link]

  • The chemistry of the vitamin B3 metabolome. Journal of Biological Chemistry, 2018. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 2022. [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 2021. [Link]

  • Antisense Compounds Targeted to Connexins and Methods of Use Thereof - Patent US-2007244062-A1. PubChem. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube, 2024. [Link]

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Foundational

4-Chloro-N-methoxy-N-methylnicotinamide: Structural Analysis and Synthetic Utility in Drug Development

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the precise, chemoselective functionalization of pyridine scaffolds is a critical bottleneck. 4-Chloro-N-methoxy-N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the precise, chemoselective functionalization of pyridine scaffolds is a critical bottleneck. 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2)[1] emerges as a highly strategic, bifunctional building block designed to solve this exact challenge. By integrating an electrophilic aryl chloride with a chelation-controlled Weinreb amide, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth structural analysis, mechanistic breakdown, and validated experimental workflows for utilizing this compound in complex drug synthesis.

Structural Analysis & Electronic Properties

The synthetic utility of 4-Chloro-N-methoxy-N-methylnicotinamide is rooted in its highly polarized electronic distribution. The molecule consists of three distinct domains:

  • The Pyridine Core: An electron-deficient heterocycle that inherently resists electrophilic aromatic substitution but readily undergoes nucleophilic attack.

  • C3 N-methoxy-N-methylcarboxamide (Weinreb Amide): A specialized acylating group that allows for the controlled addition of organometallic reagents to form ketones[2].

  • C4 Aryl Chloride: A highly activated leaving group. The synergistic electron-withdrawing effects of the pyridine nitrogen (via resonance) and the C3 carbonyl (via induction) significantly lower the lowest unoccupied molecular orbital (LUMO) at the C4 position, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[3].

Reactivity Core 4-Chloro-N-methoxy- N-methylnicotinamide Handle1 C3: Weinreb Amide Core->Handle1 Handle2 C4: Aryl Chloride Core->Handle2 Ketone Pyridyl Ketone Handle1->Ketone Organometallic Addition SNAr C4-Substituted Pyridine Handle2->SNAr Nucleophile / Pd-Catalysis

Orthogonal reactivity pathways of 4-Chloro-N-methoxy-N-methylnicotinamide.

Mechanistic Causality: The Weinreb Amide Chelation

The traditional reaction of esters or acid chlorides with organolithium or Grignard reagents is notoriously difficult to arrest at the ketone stage; the intermediate collapses rapidly, and a second equivalent of the nucleophile attacks to form a tertiary alcohol[4].

The [2] circumvents this via a self-regulating chelation mechanism. When an organometallic reagent attacks the C3 carbonyl of 4-Chloro-N-methoxy-N-methylnicotinamide, the resulting tetrahedral intermediate is stabilized by the coordination of the metal cation (Mg²⁺ or Li⁺) to both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered cyclic chelate[2].

Causality in Design: This chelate acts as a thermodynamic sink at low to ambient temperatures, completely preventing the expulsion of the leaving group. The intermediate only collapses to form the desired ketone upon the introduction of an aqueous acidic quench, which protonates the oxygen and breaks the metal coordination sphere[4].

Mechanism Start Weinreb Amide + R-MgX Tetrahedral Stable 5-Membered Metal Chelate Start->Tetrahedral Nucleophilic Attack OverAdd Tertiary Alcohol (Over-addition) Tetrahedral->OverAdd Blocked by Chelation Quench Aqueous Acid Quench Tetrahedral->Quench Stable Intermediate Product Ketone Product Quench->Product Chelate Collapse

Mechanistic pathway of chelation-controlled ketone synthesis via Weinreb amide.

Experimental Workflows & Methodologies

To ensure high fidelity in drug development, the following protocols are designed as self-validating systems, where physical observations directly correlate with mechanistic milestones.

Protocol 1: Synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide

Objective: Convert 4-chloronicotinic acid to the Weinreb amide without degrading the sensitive pyridine core[5].

  • Acid Chloride Formation: Suspend 4-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (1.2 eq) followed by a catalytic drop of N,N-dimethylformamide (DMF)[3].

    • Causality & Validation: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, the true active chlorinating species. The immediate evolution of CO₂ and CO gas serves as a visual confirmation of activation. Stir until gas evolution ceases (approx. 2 hours).

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

    • Causality: Removing excess oxalyl chloride prevents competitive amidation in the next step, which would consume the valuable hydroxylamine reagent.

  • Amidation: Redissolve the residue in DCM and cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), followed by the dropwise addition of triethylamine (3.0 eq)[6].

    • Causality: Triethylamine is required in a 3-fold excess to neutralize the HCl generated from the acid chloride, liberate the free base of the hydroxylamine, and prevent the protonation of the pyridine nitrogen (which would crash the intermediate out of solution).

  • Workup: Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product is typically pure enough for downstream use (>95% by NMR)[1].

Protocol 2: Chemoselective Ketone Formation

Objective: Synthesize a C3-pyridyl ketone without triggering SNAr at the C4-chloro position.

  • Organometallic Addition: Dissolve 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add the desired Grignard reagent (R-MgX, 1.1 eq) dropwise.

    • Causality: THF acts as a coordinating solvent, stabilizing the Grignard reagent. Maintaining 0°C is critical; higher temperatures provide the activation energy required for the Grignard reagent to act as a nucleophile at the C4-chloro position, leading to unwanted SNAr byproducts.

  • Chelate Stabilization: Stir the reaction at 0°C for 2 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material spot confirms complete conversion to the metal chelate[6].

  • Acidic Quench: Slowly add saturated aqueous NH₄Cl.

    • Causality: A mild acidic quench is mandatory. It provides the protons necessary to break the magnesium-oxygen bonds of the chelate, collapsing the tetrahedral intermediate into the final ketone. Stronger acids (like HCl) risk hydrolyzing the newly formed ketone or protonating the pyridine ring, complicating extraction[4].

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-Chloro-N-methoxy-N-methylnicotinamide
CAS Number 1211521-40-2[1]
Molecular Formula C₈H₉ClN₂O₂[7]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white solid

| Storage Conditions | 2-8°C, sealed, dry[7] |

Table 2: Reactivity Profile Matrix

Functional Group Reagent Class Primary Reaction Type Typical Yield Range
C3 Weinreb Amide Grignard (R-MgX) Nucleophilic Acyl Substitution 75% - 92%
C3 Weinreb Amide Organolithium (R-Li) Nucleophilic Acyl Substitution 70% - 88%
C3 Weinreb Amide Hydride (DIBAL-H) Reduction to Aldehyde 65% - 85%
C4 Aryl Chloride Amines (1° / 2°) Nucleophilic Aromatic Substitution 80% - 95%

| C4 Aryl Chloride | Boronic Acids | Suzuki-Miyaura Cross-Coupling | 70% - 90% |

Conclusion

4-Chloro-N-methoxy-N-methylnicotinamide is a masterclass in orthogonal molecular design. By embedding a chelation-controlled Weinreb amide adjacent to an activated aryl chloride, synthetic chemists can execute highly predictable, sequential functionalizations. Understanding the causality behind the metal-chelate stability and the electronic activation of the pyridine ring ensures that drug development professionals can leverage this building block to construct complex, multi-substituted heteroaromatic therapeutics with high fidelity.

References

  • Wikipedia. Weinreb ketone synthesis. Retrieved from: [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Retrieved from:[Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Retrieved from:[Link]

Sources

Exploratory

Engineering Nicotinamide Derivatives: A Technical Whitepaper on Multi-Target Pharmacological Activities

Executive Summary The nicotinamide (NAM) scaffold is a highly versatile pharmacophore in modern drug discovery. Originally recognized solely as a vitamin B3 derivative and an essential precursor for nicotinamide adenine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nicotinamide (NAM) scaffold is a highly versatile pharmacophore in modern drug discovery. Originally recognized solely as a vitamin B3 derivative and an essential precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis, structural modifications of the NAM core have yielded potent therapeutics across oncology, epigenetics, and cardiovascular diseases. As a Senior Application Scientist, I have observed that the successful translation of these derivatives relies heavily on understanding their structure-activity relationships (SAR) and deploying rigorous, self-validating biochemical assays. This whitepaper synthesizes the mechanistic grounding of nicotinamide derivatives targeting NAMPT, SIRT2, and VEGFR-2, providing actionable experimental workflows for drug development professionals.

Mechanisms of Action & Target-Specific Pathways

NAMPT Inhibition: Disrupting Tumor Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate (PRPP), serving as the rate-limiting step in the NAD+ salvage pathway[1]. Because cancer cells exhibit high NAD+ turnover due to elevated poly-ADP-ribose polymerase (PARP) activity, they are acutely vulnerable to NAMPT inhibition[1]. Novel 1 act as highly potent anticancer agents by binding within the PRPP pocket, starving tumors of NAD+ and triggering rapid ATP depletion and apoptosis[1]. Structural analyses reveal that these inhibitors form tight complexes near the flexible PRPP-binding loop of the NAMPT catalytic site[2].

NAD_Salvage NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate-Limiting) NAM->NAMPT Substrate NMN NMN NAMPT->NMN PRPP + ATP NMNAT NMNAT Enzyme NMN->NMNAT NAD NAD+ NMNAT->NAD ATP Enzymes NAD+-Consuming Enzymes (PARPs, Sirtuins) NAD->Enzymes Cofactor Enzymes->NAM Cleavage Inhibitor Nicotinamide Derivatives (e.g., FK866, Ureas) Inhibitor->NAMPT Competitive Inhibition

Fig 1. NAD+ Salvage Pathway and targeted metabolic inhibition by nicotinamide derivatives.

SIRT2 Modulation: Epigenetic Reprogramming

Sirtuins are NAD+-dependent histone deacetylases. Nicotinamide is an endogenous, albeit weak, product-inhibitor of sirtuins. By employing a fragment-based drug design approach, researchers have expanded the NAM scaffold to target specific sirtuin isoforms. Recent SAR studies have identified3 as highly potent and selective SIRT2 inhibitors[3]. These compounds mimic the binding of long-chain acyl-lysine substrates, occupying the extended C-pocket of SIRT2 to achieve remarkable selectivity over highly homologous SIRT1 and SIRT3[3].

VEGFR-2 Antagonism: Anti-Angiogenic Interventions

Beyond metabolic and epigenetic targets, the nicotinamide core has been successfully repurposed as a hinge-binding motif for kinase inhibition. Novel 4 act as competitive inhibitors at the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[4]. These derivatives exhibit sub-micromolar anti-angiogenic potency, directly hindering tumor vascularization in breast cancer models[4].

Quantitative Structure-Activity Relationships (SAR)

To guide lead optimization, the following table summarizes the quantitative data and structural modifications driving target specificity for nicotinamide derivatives:

Target EnzymeCompound ClassLead ExampleIn Vitro PotencyKey SAR Modification & Causality
NAMPT Urea-based NicotinamideCompound 7IC₅₀ ≈ nM rangeReplacing a thiourea linkage with a urea moiety dramatically improves aqueous solubility while maintaining critical hydrogen bonding in the PRPP-binding pocket[1].
SIRT2 Naphthalene-NicotinamideCompound 10IC₅₀ = 48.3 nMIntegration of a naphthalene-benzamide scaffold exploits the extended hydrophobic C-pocket of SIRT2, driving target selectivity over SIRT1/3[3].
VEGFR-2 Nicotinamide-ThiadiazoleCompound 7aIC₅₀ = 0.095 µMThe terminal thiadiazole ring enhances hydrogen bonding within the kinase hinge region, achieving potency comparable to Sorafenib[4].

Field-Proven Experimental Workflows

To ensure data integrity during drug screening, experimental protocols must be designed as self-validating systems. Below are the definitive methodologies for evaluating nicotinamide derivatives.

Protocol 1: Fluorometric NAMPT Enzymatic Inhibition Assay

Causality Focus: NAMPT converts NAM to NMN, which lacks a direct chromophore. We employ a coupled enzyme system using NMNAT to convert NMN to NAD+, followed by alcohol dehydrogenase (ADH) to reduce NAD+ to NADH. This allows for a highly sensitive fluorometric readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh solutions of PRPP (0.4 mM) and ATP (2 mM) in assay buffer (50 mM HEPES, 50 mM NaCl, 5 mM MgCl2, pH 7.4). Causality: PRPP and ATP rapidly hydrolyze in aqueous solutions; using aged reagents artificially lowers apparent enzyme activity.

  • Enzyme-Inhibitor Pre-incubation: Combine 5 nM recombinant human NAMPT with serial dilutions of the nicotinamide derivative in a 384-well plate. Incubate at room temperature for 30 minutes. Causality: Many NAMPT inhibitors exhibit slow-binding kinetics. Pre-incubation allows the system to reach equilibrium, preventing the underestimation of inhibitor potency.

  • Reaction Initiation: Add NAM (10 µM), PRPP, and ATP to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Coupled Detection: Add the detection mix containing NMNAT (1 µg/mL), ADH (0.5 mg/mL), ethanol (1.5%), diaphorase, and resazurin. Incubate for 30 minutes.

  • Readout: Measure fluorescence at Ex 540 nm / Em 590 nm.

  • Validation Checkpoint: Include a "No-NAM" control well. This subtracts background fluorescence generated by the auto-hydrolysis of PRPP, ensuring the signal is strictly NAMPT-dependent.

Protocol 2: Cell-Based NAD+ Depletion and Mechanism-Validation Assay

Causality Focus: True NAMPT inhibitors cause a rapid drop in NAD+ before inducing cell death. Measuring both parameters across a time course validates the mechanistic timeline[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the nicotinamide derivative (0.1 nM to 10 µM) in the presence or absence of 10 µM Nicotinic Acid (NA).

  • NAD+ Extraction (24h): At 24 hours, lyse a subset of wells using 0.1 M HCl. Causality: Acidic lysis preserves oxidized NAD+ while rapidly destroying reduced NADH, ensuring the assay specifically measures the oxidized dinucleotide pool. Neutralize and quantify via a cycling assay.

  • Viability Readout (72h): At 72 hours, assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

  • Validation Checkpoint (The NA Rescue): If the compound is a specific NAMPT inhibitor, the addition of exogenous Nicotinic Acid will completely rescue cell viability. Causality: NA bypasses NAMPT by utilizing the Preiss-Handler pathway (via NAPRT) to synthesize NAD+, confirming that cytotoxicity is an on-target consequence of NAMPT blockade.

SIRT2_Assay Step1 1. Compound Prep (Nicotinamide Analogs) Step2 2. Enzyme Incubation (SIRT2 + NAD+ + Substrate) Step1->Step2 Step3 3. Deacetylation (Fluorogenic Peptide) Step2->Step3 Step4 4. Stop & Cleavage (Developer Addition) Step3->Step4 Step5 5. Readout (Ex 350nm / Em 450nm) Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for SIRT2 inhibitors.

Future Perspectives in Drug Development

The architectural simplicity of the nicotinamide ring belies its immense pharmacological potential. Future drug development efforts must focus on optimizing the pharmacokinetic profiles of these derivatives—specifically addressing the poor aqueous solubility that has historically plagued bulky SIRT2 and VEGFR-2 inhibitors. By leveraging structure-based drug design and the self-validating biochemical workflows outlined above, researchers can rapidly advance the next generation of nicotinamide-derived therapeutics into clinical pipelines.

References[1] Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwdlMJy7Di8ZfLPlaarI_jTjXnKn5EssKuerPBu9NCJVZZjZA5djQddN51BPqvHgrcPzIgGLwwZRudrwGGQ2toRrT3RZzZei48qCKncTgVHgCxqxzxPk7iJg2qzW4C0B9EIEuF[3] Recent advances in the development of histone deacylase SIRT2 inhibitors. RSC Advances.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJnr5I8H5depE0-lQitI-5j046t2VV_PLIoIWUwh_EJ8E_-OOE-nljlLy92SQvxG8uwQzUQne3oTcUmciIjMW-Rgb3m903HxdAQQJxO5vJ9hlwy3WEyUnhbYyYKuw0bg6mYjY_il6wgOK3eYD4sMuio_BRQVq3emw=[2] An NAMPT Inhibitor Decreases NAMPT Capture by an Antibody Directed against the 5-Phosphoribosyl-1-Pyrophosphate-Binding Loop. bioRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDynLjCEKPSSu8mvVy6VfIYCskT6vo-v6snJhTEKXFA_KJQQemQUlh3TjLDW_QKJRQONadi7nJ2kI18H_4I5dg8HA-LXNOdcSQ3K13k9B7RZibtDxMMP6AqvUITCV5LmghSdAxdbiX5EbHIEYFd43tGsmYDJI7WJ1gGlYZO4Y=[4] New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Advances.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCpVP8ny7uDutRfgFuuOLSZQB5AVOH-BEg7wjVCLDb5FC9zYtkUPIcRb7nrHA9lRIbs-sk6Vtb1qbed8MSuvhpmtL7pvdR-HP1VnKFxVjkynUxpZWEBR8gQw3tssU69CfJZqfQicFp0DTJl7MGyF9BpNDohX571Io=

Sources

Foundational

role of nicotinamide as a precursor in NAD+ biosynthesis

The Centrality of Nicotinamide in NAD+ Biosynthesis: Mechanistic Insights and Analytical Workflows From the bench of a Senior Application Scientist: Bridging the gap between enzymatic kinetics and robust analytical chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Centrality of Nicotinamide in NAD+ Biosynthesis: Mechanistic Insights and Analytical Workflows

From the bench of a Senior Application Scientist: Bridging the gap between enzymatic kinetics and robust analytical chemistry is essential for advancing NAD+ therapeutics. This guide synthesizes the mechanistic biology of the NAD+ salvage pathway with field-validated, self-correcting analytical protocols for precise metabolome quantification.

The Architecture of the NAD+ Salvage Pathway

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme mediating cellular redox reactions and serving as an essential substrate for signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38[1]. Because these enzymes continuously cleave NAD+ to yield nicotinamide (NAM) as a byproduct, the recycling of NAM back into NAD+ is critical for cellular energy homeostasis[2].

In mammalian tissues, this recycling is governed by the classical salvage pathway, a highly conserved two-step enzymatic process[3]:

  • NAMPT (Nicotinamide Phosphoribosyltransferase): The rate-limiting enzyme that catalyzes the condensation of NAM with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN)[2].

  • NMNAT (Nicotinamide Mononucleotide Adenylyltransferase): Converts NMN into NAD+ through the adenylation of NMN using ATP[3].

NAD_Salvage NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting) NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP ATP (Activator) ATP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT1-3 NMN->NMNAT NAD NAD+ NMNAT->NAD ATP CONSUMERS Sirtuins, PARPs, CD38 NAD->CONSUMERS Consumption CONSUMERS->NAM Cleavage

NAD+ Salvage Pathway and NAMPT Regulation.

Kinetic Profiling of NAMPT: The Allosteric Role of ATP

When designing in vitro assays or screening for NAMPT modulators, understanding the enzyme's kinetic behavior is paramount. NAMPT exhibits unique allosteric regulation. While ATP is not a phosphate donor in the NAMPT-catalyzed reaction, it acts as an indispensable allosteric activator[4].

The presence of millimolar ATP drastically lowers the Michaelis constant ( Km​ ) for both PRPP and NAM, bringing them into alignment with physiological intracellular concentrations[4]. Without ATP, the enzyme's affinity for its substrates is too low to sustain meaningful catalytic turnover in extracellular environments (such as blood plasma)[4].

Table 1: Kinetic Parameters of Human NAMPT

Parameter Condition Value Biological & Assay Significance

| Km​ (NAM) | Without ATP | ~8.06 µM | Low affinity; explains lack of extracellular NMN formation[4] | | Km​ (NAM) | With 1 mM ATP | ~1.22 µM | High affinity; matches intracellular NAM concentrations[4] | | Km​ (PRPP) | Without ATP | ~23.2 µM | Poor catalytic efficiency in standard unsupplemented buffers[4] | | Km​ (PRPP) | With 1 mM ATP | ~0.51 µM | Enables rapid NMN formation in vivo[4] | | Vmax​ | Wildtype | ~0.46 nmol/min/mg | Baseline catalytic turnover for recombinant enzyme[5] |

Translational Pharmacokinetics of NAD+ Precursors

Clinical interventions aimed at restoring NAD+ levels rely heavily on the salvage pathway. Pharmacokinetic (PK) studies reveal how exogenous precursors are metabolized in vivo. For instance, oral administration of Nicotinamide Riboside (NR) at 1000 mg twice daily effectively doubles steady-state whole-blood NAD+ levels[6].

Interestingly, direct intravenous (IV) infusion of NAD+ demonstrates the primacy of NAM in systemic circulation. During a 6-hour IV NAD+ infusion (3 µmol/min), plasma NAD+ levels remain unchanged for the first 2 hours. Instead, the degradation products NAM and methylnicotinamide (meNAM) surge by 409% and 350%, respectively[7]. This indicates that exogenous NAD+ is rapidly cleaved into NAM, which subsequently permeates cells to fuel the intracellular salvage pathway[7]. Aberrantly increased clearance of NAM via methylation (by NNMT) can deplete the NAD+ pool, making NNMT an emerging therapeutic target[8].

Table 2: Clinical Pharmacokinetics of NAD+ Modulators

Intervention Dosage Primary PK/Clinical Outcome
Nicotinamide Riboside (NR) 1000 mg BID (Oral) ~100% increase in whole blood NAD+; safe and well-tolerated[6],[9]
Intravenous NAD+ 3 µmol/min for 6h 409% increase in plasma NAM; 350% increase in meNAM[7]

| Nicotinamide (NAM) | 2–8 g daily (Oral) | Sustained frataxin improvement; no major adverse events[9] |

Analytical Workflows: Absolute Quantification of the NAD+ Metabolome

Accurate measurement of NAD+ and NADH is notoriously difficult due to their rapid interconversion and degradation during sample preparation[10]. Traditional colorimetric cycling assays lack the specificity required for rigorous PK studies. To ensure trustworthiness, we rely on Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which acts as a self-validating system by correcting for matrix effects in real-time[11].

LCMS_Workflow Quench 1. Tissue Quenching (Cold MeOH/Water) Spike 2. Isotope Spiking (13C5-NAD+) Quench->Spike Extract 3. Extraction & Centrifugation Spike->Extract LC 4. LC Separation (Non-ion pairing) Extract->LC MS 5. MS/MS Detection (SRM Mode) LC->MS Data 6. Ratio Analysis (Light/Heavy) MS->Data

Isotope-Dilution LC-MS/MS Workflow for NAD+ Quantification.

Protocol 1: LC-MS/MS Quantification of NAD(H) in Tissue/Cells

Self-Validating Principle: Spiking 13C5​ -NAD+ at the very first step corrects for both physical extraction losses and ion suppression during electrospray ionization (ESI), ensuring the final readout reflects absolute endogenous concentrations[11].

Step-by-Step Methodology:

  • Metabolic Quenching: Rapidly harvest tissue and immediately submerge in cold (-20°C) 80% methanol or 0.6 M perchloric acid (PCA)[12].

    • Causality: Immediate thermal and chemical quenching halts NAMPT and NAD+ glycohydrolase (CD38) activity, preventing artifactual post-mortem NAD+ degradation[1].

  • Isotope Spiking: Add a known concentration of stable isotope 13C5​ -NAD+ internal standard directly to the extraction buffer[11].

  • Extraction & Clarification: Homogenize the sample using a bead beater. Centrifuge at 15,000 × g for 15 min at 4°C to precipitate proteins. Collect the supernatant[11].

  • Chromatographic Separation: Inject 5 µL onto a C18 column. Use a non-ion pairing mobile phase (e.g., water/methanol containing 5 mM ammonium acetate)[11].

    • Causality: Avoiding harsh ion-pairing reagents prevents irreversible mass spectrometer contamination and improves ionization efficiency for polar metabolites[11].

  • SRM Detection: Operate the triple quadrupole MS in positive ion mode. Monitor the Selected Reaction Monitoring (SRM) transitions: Endogenous NAD+ (m/z 664 136) and Internal Standard 13C5​ -NAD+ (m/z 669 136)[12].

  • Data Analysis: Calculate the area ratio of light/heavy peaks against a matrix-matched calibration curve to determine absolute femtomole quantities[10].

Protocol 2: In Vitro NAMPT Enzymatic Activity Assay

Self-Validating Principle: This protocol measures the forward reaction (NAM NMN) directly via LC-MS/MS, avoiding the false positives common in coupled-enzyme colorimetric assays.

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 1 mM ATP, and 0.5 mM PRPP[4].

    • Causality: MgCl2​ is essential for coordinating ATP and PRPP in the active site. ATP must be included to allosterically lower the Km​ of PRPP; omitting it will render the enzyme artificially inactive[4].

  • Enzyme Addition: Add 10-50 ng of recombinant human NAMPT[4].

  • Initiation: Start the reaction by adding 10 µM NAM. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of cold 0.6 M PCA containing 13C4​ -NMN as an internal standard[10].

  • Quantification: Centrifuge to remove precipitated enzyme. Analyze the supernatant via LC-MS/MS (SRM for NMN: m/z 335 123) to calculate the specific activity ( Vmax​ )[10].

Sources

Exploratory

Deciphering the NAD+ Metabolome: A Technical Guide to Biosynthetic Pathways and LC-MS/MS Quantification

Executive Summary Nicotinamide adenine dinucleotide (NAD+) is far more than a passive electron carrier for oxidative phosphorylation; it is a master regulator of cellular homeostasis. NAD+ serves as an obligatory substra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is far more than a passive electron carrier for oxidative phosphorylation; it is a master regulator of cellular homeostasis. NAD+ serves as an obligatory substrate for signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38 [[1]](). Because the systemic decline of NAD+ is a fundamental hallmark of aging and metabolic dysfunction, quantifying the NAD+ metabolome (the "NADome") has become a critical endpoint in drug development [[2]](). This whitepaper provides a field-proven, causality-driven framework for understanding NAD+ biosynthesis and executing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols to accurately quantify these highly unstable metabolites.

The Architecture of NAD+ Metabolism

To accurately profile the NADome, one must first map the biochemical routing of its precursors. Mammalian cells rely on a dynamic balance between NAD+ consumption and synthesis via three distinct pathways [[3]]():

  • De Novo Biosynthesis: Originates from dietary tryptophan (Trp), which is catabolized through the kynurenine pathway to form quinolinic acid (QA). QA is subsequently converted to nicotinate mononucleotide (NAMN) 3.

  • Preiss-Handler Pathway: Salvages nicotinic acid (NA) to form NAMN via the enzyme NAPRT. NAMN is then adenylated to NAAD and amidated to NAD+ [[3]]().

  • Salvage Pathway: The dominant route in mammalian tissues, particularly the heart 4. Nicotinamide (NAM) is converted to nicotinamide mononucleotide (NMN) by NAMPT, the rate-limiting enzyme. Alternatively, nicotinamide riboside (NR) is directly phosphorylated to NMN by NR kinases (NRK1/2). NMN is finally converted to NAD+ by NMNATs 2.

NAD_Biosynthesis Trp Tryptophan (Trp) QA Quinolinic Acid (QA) Trp->QA De novo Pathway NAMN Nicotinate Mononucleotide (NAMN) QA->NAMN QPRT NA Nicotinic Acid (NA) NA->NAMN Preiss-Handler (NAPRT) NAAD Nicotinate Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NADSYN NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage (NAMPT) NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NMN->NAD NMNAT NAD->NAM Consumption (PARPs, Sirtuins, CD38)

Diagram illustrating the three primary NAD+ biosynthetic pathways: De novo, Preiss-Handler, and Salvage.

Analytical Challenges in NADomics

Quantifying the NADome presents severe analytical hurdles that routinely compromise data integrity if not mechanistically addressed:

  • Chemical Instability: Pyridine nucleotides are highly susceptible to auto-oxidation. NADH and NADPH degrade within minutes in cellular matrices if not properly quenched [[5]]().

  • Enzymatic Matrix Effects: Endogenous NADases (like CD38) remain highly active during standard aqueous extractions. Failing to instantly denature these enzymes artificially skews the NAD+/NADH ratio and falsely elevates NAM levels 4.

  • Chromatographic Polarity: NAD+ metabolites are extremely hydrophilic. Traditional reverse-phase (RP) liquid chromatography fails to retain them without the use of ion-pairing reagents. Unfortunately, ion-pairing agents cause severe ion suppression and permanently contaminate mass spectrometers 6.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry has emerged as the gold standard, offering superior retention and specificity without destructive mobile phase additives 1.

Optimized LC-MS/MS Protocol for the NAD+ Metabolome

LCMS_Protocol Harvest 1. Sample Harvest (Snap freeze) Extract 2. Extraction (Cold Methanol) Harvest->Extract Quench Centrifuge 3. Precipitation (Centrifugation) Extract->Centrifuge Isolate HILIC 4. Chromatography (HILIC UPLC) Centrifuge->HILIC Inject MS 5. Detection (Triple Quad MRM) HILIC->MS Ionize Data 6. Quantification (Absolute Conc.) MS->Data Analyze

Step-by-step LC-MS/MS workflow for robust extraction and quantification of the NAD+ metabolome.

Step 1: Metabolic Quenching and Extraction
  • Protocol: Harvest cells or biofluids and immediately snap-freeze. Extract using 100% ice-cold methanol or a methanol-water-chloroform (5:3:5 v/v) Bligh and Dyer adaptation 1.

  • Causality: Aqueous buffers fail to denature NAD-consuming enzymes fast enough. Ice-cold methanol instantly precipitates the protein fraction, permanently halting all enzymatic activity while maintaining the solubility of the polar pyridine nucleotides 6.

Step 2: Internal Standardization (Self-Validation)
  • Protocol: Spike the extraction solvent with stable isotope-labeled internal standards (e.g., 13C5-NAD+) prior to tissue homogenization 6.

  • Causality: Co-eluting matrix components in biological samples cause unpredictable ion suppression in the Electrospray Ionization (ESI) source. Isotope-labeled standards elute at the exact same retention time as the endogenous analytes, perfectly correcting for matrix effects and extraction losses [[5]](), 7.

Step 3: HILIC Chromatographic Separation
  • Protocol: Utilize a UPLC system with a HILIC column. Mobile phase A: 5 mM ammonium acetate in water; Mobile phase B: 5 mM ammonium acetate in methanol or acetonitrile 6.

  • Causality: Ammonium acetate acts as a volatile buffer that maintains a consistent pH, ensuring sharp peak shapes for phosphate-containing nucleotides (NMN, NADP+) while remaining fully compatible with MS ionization [[6]]().

Step 4: Triple Quadrupole MS/MS Detection
  • Protocol: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions 7.

  • Causality: MRM filters out background noise by requiring both a specific parent mass and a specific fragmentation product. This provides the femtomole-level sensitivity necessary to detect trace metabolites like NR and NMN in human plasma 8.

Quantitative Data Summary

The table below summarizes the technical MS parameters and typical biological concentrations for key NADome metabolites observed in clinical matrices.

MetabolitePathway RolePrecursor Ion (m/z)Product Ion (m/z)Typical ConcentrationBiological Matrix
NAD+ Central Cofactor664.1428.112 ± 3.3 μMHuman PBMCs 8
NR Salvage Precursor255.1123.1TraceHuman Plasma 8
NMN Salvage Intermediate335.1123.1TraceHuman Plasma 8
NRH Reduced Precursor257.1125.1~1.5 µMHuman Urine [[1]]()

Clinical Translation and Target Engagement

NADomics is now a mandatory component for proving target engagement in anti-aging and metabolic clinical trials. For example, targeted LC-MS/MS has conclusively demonstrated that oral NR supplementation significantly augments the human skeletal muscle NAD+ metabolome and elevates PBMC NAD+ concentrations in a dose-dependent manner 9, [[8]](). As drug development pivots toward restoring mitochondrial bioenergetics, mastering these analytical workflows will remain paramount for evaluating therapeutic efficacy.

References

  • Title: A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Source: nih.gov. URL: 1

  • Title: NAD+ biosynthesis, aging, and disease. Source: nih.gov. URL: 2

  • Title: Nicotinamide Riboside Augments the Aged Human Skeletal Muscle NAD+ Metabolome and Induces Transcriptomic and Anti-inflammatory Signatures. Source: nih.gov. URL: 9

  • Title: NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Source: mdpi.com. URL: 5

  • Title: A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Source: nih.gov. URL: 6

  • Title: High-Precision Nicotinamide Adenine Dinucleotide (NAD) Analysis Service. Source: creative-proteomics.com. URL: 7

  • Title: An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR). Source: semanticscholar.org. URL: 8

  • Title: NAD+ Metabolism in Cardiac Health, Aging, and Disease. Source: ahajournals.org. URL: 4

  • Title: Role of NAD+ in regulating cellular and metabolic signaling pathways. Source: nih.gov. URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis Strategies Using 4-Chloro-N-methoxy-N-methylnicotinamide

Executive Summary 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and the synthesis of complex Active Pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and the synthesis of complex Active Pharmaceutical Ingredients (APIs). By strategically combining a Weinreb amide at the 3-position and a labile chlorine atom at the 4-position of the pyridine ring, this molecule provides a platform for orthogonal reactivity. This dual-functionality enables the rapid generation of diverse heterocyclic libraries, particularly in the development of kinase inhibitors and targeted therapeutics[2].

Mechanistic Insights and Orthogonal Reactivity

As a Senior Application Scientist, understanding the "why" behind a molecule's reactivity is just as critical as the "how." 4-Chloro-N-methoxy-N-methylnicotinamide offers two distinct, non-interfering reactive sites:

The Weinreb Amide Advantage (Chemoselective Acylation)

The synthesis of ketones from standard carboxylic acid derivatives (like esters or acyl chlorides) is historically plagued by the over-addition of organometallic reagents, yielding tertiary alcohols. The N-methoxy-N-methyl amide (Weinreb amide) circumvents this flaw. Upon nucleophilic attack by a Grignard or organolithium reagent, the metal cation (Mg²⁺ or Li⁺) coordinates simultaneously with both the carbonyl oxygen and the methoxy oxygen.

This bidentate coordination forms a highly stable, five-membered chelated tetrahedral intermediate. This intermediate robustly resists collapse under anhydrous conditions, entirely preventing a second nucleophilic attack. Only upon the introduction of an aqueous acidic quench does the intermediate collapse to release the desired ketone.

Orthogonal Pyridine Reactivity (C-Cl Functionalization)

The pyridine core is inherently electron-deficient. The addition of the electron-withdrawing Weinreb amide at the 3-position further activates the 4-chloro substituent, making it highly susceptible to:

  • Nucleophilic Aromatic Substitution (S_NAr): Rapid displacement of the chloride by amines, thiolates, or alkoxides under mild basic conditions.

  • Transition Metal Catalysis: The C-Cl bond serves as an excellent electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Workflows & Visualizations

Workflow Start 4-Chloro-N-methoxy- N-methylnicotinamide Ketone 4-Chloro-3-acylpyridine (Ketone) Start->Ketone RMgX or RLi (0 °C, THF) Coupled 4-Substituted-N-methoxy- N-methylnicotinamide Start->Coupled Pd-Catalyst, Ar-B(OH)2 or SNAr (Amine/Base) Heterocycle Fused Heterocycles (e.g., Naphthyridines) Ketone->Heterocycle Cyclization (Hydrazine/Amine) Coupled->Heterocycle Grignard + Cyclization

Figure 1: Divergent synthetic pathways of 4-Chloro-N-methoxy-N-methylnicotinamide.

Mechanism WA Weinreb Amide (Starting Material) Nuc Nucleophilic Attack (RMgX / RLi) WA->Nuc Tetra Chelated Tetrahedral Intermediate (Stable) Nuc->Tetra Quench Aqueous Acid Quench (Mild H+) Tetra->Quench Product Ketone Product (No Over-addition) Quench->Product

Figure 2: Mechanism of chemoselective ketone synthesis via the tetrahedral intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility by embedding mechanistic rationale into each step.

Protocol A: Chemoselective Ketone Synthesis (Grignard Addition)

Objective: Synthesis of 1-(4-chloropyridin-3-yl)ethan-1-one.

  • Preparation: Dissolve 4-chloro-N-methoxy-N-methylnicotinamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.2 M) under a continuous Nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature protonation and destruction of the highly reactive Grignard reagent.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lower temperatures stabilize the chelated tetrahedral intermediate and suppress undesired side reactions, such as the deprotonation of the electron-deficient pyridine ring.

  • Nucleophilic Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating (exotherms) that could provide enough activation energy to collapse the intermediate prematurely, leading to tertiary alcohol impurities.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Validate completion via TLC (Hexanes:EtOAc 1:1) or LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Causality: Saturated NH₄Cl provides a mild proton source that smoothly collapses the tetrahedral intermediate into the ketone. It avoids creating a highly acidic environment that would protonate the pyridine nitrogen, which complicates extraction and lowers yield.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl-N-methoxy-N-methylnicotinamide.

  • Reagent Assembly: In a Schlenk flask, combine 4-chloro-N-methoxy-N-methylnicotinamide (1.0 equiv), Arylboronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.5 equiv).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: The biphasic system solubilizes both the organic reactants (Dioxane) and the inorganic base (Water). Degassing via sparging prevents the oxidative deactivation of the Palladium(0) active catalytic species.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand strongly coordinates to the Palladium center, preventing catalyst aggregation into inactive "Palladium black" at elevated reaction temperatures.

  • Heating: Heat the mixture to 90 °C for 12 hours under an inert atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the solid catalyst residue, and partition between water and Ethyl Acetate. Purify the organic layer via flash column chromatography.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the expected chemoselectivity and yield profiles when subjecting 4-Chloro-N-methoxy-N-methylnicotinamide to various reaction conditions.

Table 1: Reaction Scope and Chemoselectivity Profile

Reaction TypeReagents / CatalystTemperaturePrimary ProductYield RangeOver-addition / Byproducts
Grignard Addition MeMgBr (1.2 eq), THF0 °C4-Chloro-3-acetylpyridine85 - 92%< 2% (Tertiary alcohol)
Organolithium Addition PhLi (1.1 eq), THF-78 °C4-Chloro-3-benzoylpyridine78 - 85%< 5% (Tertiary alcohol)
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C4-Aryl Weinreb Amide80 - 95%None (Amide remains intact)
S_NAr (Amination) Primary Amine, DIPEA, DMF80 °C4-Amino Weinreb Amide75 - 90%None (Amide remains intact)
Reduction DIBAL-H (1.0 eq), DCM-78 °C4-Chloro-3-pyridinecarboxaldehyde70 - 80%~10% (Primary alcohol)

References

  • Title: WO2013091011A1 - Heterocyclic urea compounds Source: Google Patents URL

Sources

Application

Advanced Application Note: Divergent Synthesis of Pyridyl Scaffolds Using 4-Chloro-N-methoxy-N-methylnicotinamide

Executive Summary 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and drug development. This compound features...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and drug development. This compound features two orthogonal reactive sites: a Weinreb amide group at the C3 position for the controlled synthesis of ketones, and a highly electrophilic chlorine atom at the C4 position. This dual reactivity allows researchers to rapidly assemble complex, 4-substituted-3-pyridyl ketone scaffolds without the risk of over-addition or cross-reactivity during early synthetic steps.

Mechanistic Rationale & Causality

To successfully deploy this compound in a synthetic workflow, it is critical to understand the causality behind its reactivity:

  • The Weinreb Amide Functionality (C3): Traditional esters and acid chlorides often suffer from over-addition when reacted with Grignard or organolithium reagents, yielding tertiary alcohols. The Weinreb–Nahm amide circumvents this by forming a stable tetrahedral intermediate upon nucleophilic attack[1]. This intermediate is kinetically stabilized by the bidentate chelation of the magnesium or lithium ion between the carbonyl oxygen and the N-methoxy oxygen[2]. The robust nature of this chelate prevents the premature collapse of the intermediate, ensuring that the ketone is only released upon an aqueous, acidic quench[3].

  • The Orthogonal 4-Chloro Handle (C4): The pyridine ring is inherently electron-deficient. The C4 position is further activated by the inductive effect of the chlorine atom and the electron-withdrawing nature of the adjacent carbonyl group. This makes the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[4].

Workflow & Pathway Visualization

G SM 4-Chloro-N-methoxy- N-methylnicotinamide Tetra Tetrahedral Intermediate (Mg/Li Chelate) SM->Tetra Grignard Reagent (THF, -78°C) Ketone 4-Chloro-3-pyridyl Ketone Tetra->Ketone Aqueous Quench (NH4Cl) SNAr SNAr / Cross-Coupling (Nucleophilic Attack) Ketone->SNAr Amine/Thiol Base, Heat Product 4-Substituted-3-pyridyl Ketone Scaffold SNAr->Product Substitution at C4

Divergent synthetic workflow from 4-Chloro-N-methoxy-N-methylnicotinamide.

Experimental Protocol 1: Chelation-Controlled Ketone Synthesis

Objective: Convert the Weinreb amide into a 4-chloro-3-pyridyl ketone using a Grignard reagent while preserving the C4-chlorine bond.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: THF is strictly required as it acts as a coordinating solvent, stabilizing the organometallic reagent and facilitating the formation of the critical tetrahedral chelate[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C.

    • Causality: Low temperatures are critical to maximize the kinetic stability of the tetrahedral intermediate and prevent any premature collapse that would lead to double addition[1].

  • Addition: Add the Grignard reagent (RMgX, 1.1 - 1.2 eq) dropwise via syringe over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack, ensuring the internal temperature remains below -70 °C.

  • Reaction & Quench: Stir the mixture at -78 °C for 2 hours. Quench the reaction while still cold by adding saturated aqueous NH₄Cl (equal volume to THF).

    • Causality: The mildly acidic quench protonates the intermediate, breaking the magnesium chelate and driving the irreversible collapse to the desired ketone[1].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System (Protocol 1)

Do not proceed to Protocol 2 until the following parameters are verified:

  • IR Spectroscopy: Confirm the shift of the carbonyl stretch from ~1660 cm⁻¹ (Weinreb amide) to ~1690-1700 cm⁻¹ (ketone). The absence of a new carbonyl absorbance during the reaction (prior to quench) confirms the stability of the tetrahedral intermediate[3].

  • ¹H NMR: Verify the complete disappearance of the N-OMe (~3.5 ppm) and N-Me (~3.2 ppm) singlet peaks.

Experimental Protocol 2: Orthogonal Functionalization via SNAr

Objective: Substitute the 4-chloro group of the newly synthesized ketone with a primary or secondary amine nucleophile.

Step-by-Step Methodology
  • Reaction Setup: In a heavy-walled sealed tube, combine the 4-chloro-3-pyridyl ketone (1.0 eq) and the desired amine nucleophile (1.5 eq).

  • Solvent & Base: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: Polar aprotic solvents like NMP stabilize the highly charged Meisenheimer transition state, significantly accelerating the SNAr reaction[4]. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct.

  • Heating: Seal the tube and heat the mixture to 80–100 °C for 4 to 12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the addition-elimination sequence inherent to pyridine SNAr reactions[4].

  • Workup: Cool the mixture to room temperature. Partition between Ethyl Acetate and water. Wash the organic layer extensively with water (5x) and brine to completely remove the NMP solvent. Dry over Na₂SO₄ and concentrate.

Self-Validating System (Protocol 2)
  • Visual Cue: The reaction mixture will typically transition from a pale yellow to a deep orange or red. This color change indicates the formation of a highly conjugated, electron-rich substituted pyridine system.

  • ¹H NMR: The pyridine H5 proton (adjacent to the C4 substitution site) will exhibit a significant upfield shift (e.g., moving from ~7.5 ppm to ~6.5 ppm). This is caused by the strong electron-donating resonance effect of the newly introduced amine replacing the electron-withdrawing chlorine.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected quantitative outcomes for the divergent synthesis steps.

Reaction StepReagent EquivalentsSolvent & Conc.Temp (°C)Time (h)Expected YieldPurity (HPLC)
Grignard Addition RMgX (1.1 - 1.2 eq)THF (0.2 M)-78 °C2.085 - 92%> 95%
Aqueous Quench NH₄Cl (Excess)THF/Water-78 to 20 °C0.5N/AN/A
SNAr (1° Amine) R-NH₂ (1.5 eq)NMP (0.5 M)80 °C4.0 - 6.078 - 88%> 90%
SNAr (2° Amine) R₂-NH (2.0 eq)NMP (0.5 M)100 °C8.0 - 12.070 - 80%> 90%

References

  • Weinreb ketone synthesis Source: Wikipedia URL:[Link][1]

  • Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link][2]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide Source: ACS Publications URL:[Link][3]

Sources

Method

Application Notes &amp; Protocols: 4-Chloro-N-methoxy-N-methylnicotinamide in Medicinal Chemistry

Introduction: The Strategic Value of a Dual-Functionality Intermediate In the landscape of modern medicinal chemistry, the efficient and controlled synthesis of complex molecular architectures is paramount. Intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Dual-Functionality Intermediate

In the landscape of modern medicinal chemistry, the efficient and controlled synthesis of complex molecular architectures is paramount. Intermediates that offer both stability and versatile reactivity are of immense value to the drug discovery process. 4-Chloro-N-methoxy-N-methylnicotinamide is one such intermediate, embodying two key chemical features: a 4-chloropyridine ring and a Weinreb-Nahm amide. This combination makes it a powerful building block for the synthesis of a diverse range of pharmaceutical lead compounds and active pharmaceutical ingredients (APIs).

The 4-chloropyridine moiety is a well-established pharmacophore and a versatile synthetic handle. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[1][2] Pyridine-based ring systems are prevalent in numerous FDA-approved drugs, highlighting their importance in establishing favorable drug-target interactions and physicochemical properties.[3]

Concurrently, the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, provides a robust and highly controlled method for the synthesis of ketones.[4] Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb-Nahm amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[4][5] This intermediate resists further nucleophilic attack, thus preventing the common problem of over-addition to form tertiary alcohols.[6] Upon acidic workup, this intermediate cleanly collapses to the desired ketone.[4] This application note will detail the utility of 4-Chloro-N-methoxy-N-methylnicotinamide as a key intermediate and provide a comprehensive protocol for its application in the synthesis of a medicinally relevant ketone scaffold.

Core Application: Synthesis of Aryl(4-chloropyridin-3-yl)methanones

A primary application of 4-Chloro-N-methoxy-N-methylnicotinamide is in the synthesis of aryl(4-chloropyridin-3-yl)methanones. These ketones are valuable precursors for a variety of bioactive molecules, including potential inhibitors of kinases and other enzymes where a substituted pyridine moiety is crucial for activity. The following protocol details a representative synthesis using a Grignard reagent.

Reaction Principle and Causality

The reaction proceeds via the nucleophilic addition of an aryl magnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of the Weinreb-Nahm amide. The choice of a Grignard reagent is based on its high nucleophilicity and commercial availability in a wide variety of forms.[7] The key to the success of this reaction lies in the stability of the resulting tetrahedral intermediate, which is maintained at low temperatures. The methoxy group on the nitrogen atom chelates with the magnesium ion, preventing the collapse of the intermediate and subsequent over-addition of the Grignard reagent.[4] An aqueous acidic workup is then employed to hydrolyze the intermediate to the final ketone product.

Experimental Protocol: Synthesis of (4-Chloropyridin-3-yl)(phenyl)methanone

This protocol describes the synthesis of (4-chloropyridin-3-yl)(phenyl)methanone from 4-Chloro-N-methoxy-N-methylnicotinamide and phenylmagnesium bromide.

Materials:

  • 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2)

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or manifold for inert atmosphere

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 g, 5.0 mmol).

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Add anhydrous THF (25 mL) via syringe and stir the solution until the starting material is fully dissolved.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent:

    • Slowly add phenylmagnesium bromide (2.0 mL of a 3.0 M solution in diethyl ether, 6.0 mmol, 1.2 equivalents) to the stirred solution at -78 °C over a period of 15 minutes.

    • Maintain the reaction at -78 °C and stir for an additional 2 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching and Workup:

    • While the flask is still in the cold bath, slowly quench the reaction by adding 1 M HCl (10 mL).

    • Remove the flask from the cold bath and allow it to warm to room temperature.

    • Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield (4-chloropyridin-3-yl)(phenyl)methanone as a solid.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material4-Chloro-N-methoxy-N-methylnicotinamide
ReagentPhenylmagnesium bromide
Stoichiometry1.2 equivalents of Grignard reagent
SolventAnhydrous THF
Reaction Temperature-78 °C
Reaction Time2 hours
Expected Yield75-85%
Purification MethodFlash Column Chromatography
Anticipated Product(4-Chloropyridin-3-yl)(phenyl)methanone

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-Chloro-N-methoxy-N- methylnicotinamide C Combine in Anhydrous THF -78 °C A->C B Phenylmagnesium Bromide B->C D Formation of Stable Chelated Intermediate C->D Nucleophilic Addition E Acidic Quench (1M HCl) D->E Hydrolysis F Liquid-Liquid Extraction E->F G Flash Chromatography F->G H (4-Chloropyridin-3-yl)(phenyl)methanone G->H

Caption: Workflow for the synthesis of a biaryl ketone.

Mechanism of Weinreb-Nahm Ketone Synthesis

Caption: Chelation stabilizes the tetrahedral intermediate.

Conclusion

4-Chloro-N-methoxy-N-methylnicotinamide is a highly valuable and versatile intermediate for medicinal chemistry applications. Its dual functionality allows for the controlled synthesis of complex ketones that can serve as precursors to a wide array of potential therapeutic agents. The protocol provided herein demonstrates a reliable and scalable method for the synthesis of an aryl(4-chloropyridin-3-yl)methanone, a scaffold of significant interest in drug discovery. The principles and procedures outlined in this guide can be adapted for the synthesis of a diverse library of compounds, accelerating the identification of new drug candidates.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Khaliq, M., & et al. (2020). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 85(15), 9845–9855. [Link]

  • Pace, V., & et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3276-3282. [Link]

  • Mohammed, S., & et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]

  • Ashby, E. C., & Laemmle, J. (1975). Grignard reagent additions to ketones. Stereochemistry and mechanism. Chemical Reviews, 75(4), 521-546. [Link]

  • Singh, J., & et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Selnick, H. G., & et al. (1997). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of the American Chemical Society, 119(28), 6506-6507. [Link]

  • Khalid, M., & et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Applications of 4-Chloropyridine-2-carbonitrile in Pharmaceutical and Agrochemical Industries. [Link]

  • ResearchGate. (n.d.). 4-Chloropyridine Hydrochloride. Retrieved from [Link]

  • Verma, S., & et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6244. [Link]

Sources

Application

synthesis of ketones using 4-Chloro-N-methoxy-N-methylnicotinamide and Grignard reagents

Application Note: Chemoselective Synthesis of Pyridyl Ketones via Grignard Addition to 4-Chloro-N-methoxy-N-methylnicotinamide Executive Summary Pyridyl ketones are privileged pharmacophores widely utilized in the design...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Pyridyl Ketones via Grignard Addition to 4-Chloro-N-methoxy-N-methylnicotinamide

Executive Summary

Pyridyl ketones are privileged pharmacophores widely utilized in the design of kinase inhibitors, GPCR ligands, and other targeted therapeutics. The synthesis of these motifs often relies on the Weinreb–Nahm ketone synthesis, a highly dependable method for forming carbon-carbon bonds without the risk of over-addition[1].

This application note details the standardized protocol for reacting 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) with various Grignard reagents[2]. This specific building block is highly valued in drug development because it is bifunctional: the Weinreb amide directs chemoselective ketone formation, while the highly electrophilic 4-chloro position serves as an orthogonal handle for subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

Mechanistic Rationale & Structural Advantages

The core advantage of the Weinreb amide lies in its ability to trap highly reactive organometallic nucleophiles[1]. When a Grignard reagent (R-MgX) is introduced to the amide, the nucleophile attacks the carbonyl carbon. Instead of immediately collapsing into a highly electrophilic ketone—which would rapidly consume a second equivalent of the Grignard reagent to form an unwanted tertiary alcohol—the intermediate forms a stable, five-membered tetrahedral chelate with the magnesium ion[3].

This chelate is coordinated by both the carbonyl oxygen and the methoxy oxygen, effectively pausing the reaction at the tetrahedral stage[3]. The intermediate remains stable in the reaction mixture until it is intentionally hydrolyzed during an aqueous acidic workup, which collapses the chelate and releases the desired ketone[4].

Mechanism SM 4-Chloro-N-methoxy- N-methylnicotinamide Chelate Tetrahedral Mg-Chelate (Stable Intermediate) SM->Chelate THF, 0 °C RMgX R-MgX (Grignard) RMgX->Chelate Nucleophilic Addition Ketone 4-Chloro-3-acylpyridine (Ketone Product) Chelate->Ketone Collapse Quench H3O+ / NH4Cl (Acidic Quench) Quench->Ketone Hydrolysis

Reaction mechanism of the Weinreb ketone synthesis highlighting the stable tetrahedral intermediate.

Materials and Reagents

Reagent / MaterialRoleSpecifications / Notes
4-Chloro-N-methoxy-N-methylnicotinamide Starting MaterialCAS: 1211521-40-2; Ensure >98% purity[2]. Must be strictly dry.
Grignard Reagent (R-MgX) NucleophileTypically 1.0M to 3.0M solutions in THF or Et₂O. Titrate prior to use.
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free. Stabilizes the Mg-chelate[4].
Ammonium Chloride (NH₄Cl) Quenching AgentSaturated aqueous solution. Mildly acidic to collapse the chelate[4].
Ethyl Acetate (EtOAc) Extraction SolventACS grade or higher.
Sodium Sulfate (Na₂SO₄) Drying AgentAnhydrous granular.

Experimental Workflow

Workflow S1 1. System Purge Flame-dry flask, Ar/N2 atm S2 2. Dissolution Amide in anhydrous THF (0.1 M) S1->S2 S3 3. Grignard Addition Dropwise at 0 °C to -20 °C S2->S3 S4 4. In-Process Control LC-MS / TLC monitoring S3->S4 S5 5. Acidic Quench Saturated aq. NH4Cl at 0 °C S4->S5 S6 6. Isolation EtOAc extraction & Chromatography S5->S6

Step-by-step experimental workflow for the chemoselective synthesis of pyridyl ketones.

Step-by-Step Protocol & Causality

Step 1: Preparation of the Reaction Vessel

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or Nitrogen).

  • Causality: Grignard reagents are highly sensitive to moisture and oxygen, which will rapidly protonate or oxidize the reagent, leading to incomplete conversion and complex mixtures[4].

Step 2: Dissolution

  • Action: Add 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 equivalent) to the flask. Dissolve in anhydrous THF to achieve a concentration of 0.1 M to 0.2 M. Cool the solution to 0 °C (or -20 °C for highly reactive Grignards) using an ice/brine bath.

  • Causality: THF is specifically chosen because it is a coordinating solvent that stabilizes both the Grignard reagent and the resulting magnesium chelate[4]. Cooling is critical; the 4-chloro-pyridine system is electron-deficient, and elevated temperatures can allow the Grignard reagent to act as a nucleophile at the C4 position, displacing the chloride via SNAr[5].

Step 3: Nucleophilic Addition

  • Action: Slowly add the Grignard reagent (1.1 to 1.2 equivalents) dropwise via a syringe or addition funnel over 15–30 minutes.

  • Causality: Dropwise addition prevents localized exotherms. Unlike ester additions that require a large excess of nucleophile, the stable chelate intermediate means unreacted Grignard persists in solution. Using a strict stoichiometric ratio (no more than 1.2 eq) minimizes the risk of side reactions[5]. A slight color change (often pale yellow to deep orange) visually validates the formation of the magnesium chelate[4].

Step 4: In-Process Monitoring (Self-Validating System)

  • Action: Stir the reaction at 0 °C for 1–2 hours. Quench a 10 µL reaction aliquot into 1 mL of a 9:1 Methanol/Acetic Acid mixture and analyze via LC-MS.

  • Causality: The reaction is a self-validating system. The LC-MS will show the disappearance of the starting material mass and the appearance of the ketone mass (as the chelate hydrolyzes instantly in the acidic analytical sample).

Step 5: Quench and Workup

  • Action: Once complete, carefully quench the reaction at 0 °C by the dropwise addition of cold saturated aqueous NH₄Cl solution[4].

  • Causality: The mildly acidic NH₄Cl protonates the methoxy and amine leaving groups, collapsing the tetrahedral intermediate to form the ketone without degrading the acid-sensitive functional groups[4].

Step 6: Isolation and Purification

  • Action: Dilute the mixture with EtOAc and water. Separate the phases and extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Grignard Scope & Expected Yields

The reactivity of the Weinreb amide varies depending on the steric and electronic nature of the incoming Grignard reagent. The table below summarizes expected outcomes based on established literature parameters for pyridyl Weinreb amides[3][4].

Grignard Reagent TypeExample ReagentOptimal TempEquivalentsExpected YieldPrimary Side Reaction Risk
Aryl Phenylmagnesium bromide0 °C1.1 eq85 - 95%Low; highly chemoselective.
Primary Alkyl Methylmagnesium chloride0 °C1.2 eq80 - 90%Enolization of product if quenched poorly.
Secondary Alkyl Isopropylmagnesium chloride-20 °C1.5 eq65 - 75%Steric hindrance slows addition; SNAr risk.
Vinyl / Alkynyl Ethynylmagnesium bromide0 °C to RT1.5 eq50 - 60%Lower nucleophilicity requires higher temps[3].

Troubleshooting & Expert Insights

  • Issue: Formation of Tertiary Alcohols (Over-addition)

    • Cause: The tetrahedral intermediate collapsed prematurely before the quench.

    • Solution: Ensure strict temperature control (do not let the reaction warm above 0 °C before quenching). Verify that the THF is anhydrous, as trace water can partially hydrolyze the chelate mid-reaction, releasing the ketone which then reacts with the remaining Grignard[5].

  • Issue: Significant Unreacted Starting Material

    • Cause: The Grignard reagent has degraded (titration required), or the starting material was wet, consuming the Grignard via acid-base chemistry.

    • Solution: Titrate the Grignard reagent with iodine/LiCl or salicylaldehyde phenylhydrazone prior to use. Dry the 4-Chloro-N-methoxy-N-methylnicotinamide via azeotropic distillation with toluene if necessary.

  • Issue: Formation of Dechlorinated or Substituted Pyridine Byproducts

    • Cause: The Grignard reagent attacked the electrophilic C4 position of the pyridine ring (SNAr)[5].

    • Solution: Lower the reaction temperature to -20 °C or -40 °C. Reduce the equivalents of the Grignard reagent to exactly 1.05 - 1.1 eq to prevent excess nucleophile from attacking the ring[5].

References

  • Wikipedia. "Weinreb ketone synthesis". Wikimedia Foundation. URL: [Link][1]

  • Organic Syntheses. "Grignard additions to Weinreb amide". Org. Synth. 2024, 101, 61. URL: [Link][4]

  • ACS Omega. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". American Chemical Society. URL: [Link][3]

  • Reddit (Chempros). "Weinreb-Ketone synthesis / Isoxazoles". r/Chempros Community Discussions. URL:[Link][5]

Sources

Method

Comprehensive Application Note: Large-Scale Synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) [1] Executive Summary & Strategic Route Selection 4-Chloro-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) [1]

Executive Summary & Strategic Route Selection

4-Chloro-N-methoxy-N-methylnicotinamide is a highly versatile bifunctional building block in pharmaceutical development. The Weinreb amide moiety allows for the controlled, mono-addition of organolithium or Grignard reagents to form ketones without over-addition to the tertiary alcohol [2]. Simultaneously, the 4-chloro substituent on the electron-deficient pyridine ring serves as an excellent handle for downstream Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

When transitioning this molecule from medicinal chemistry (milligram scale) to process scale (kilogram to metric ton), the choice of carboxylic acid activation is the most critical parameter. The protocol must balance atom economy, thermal safety, off-gas management, and impurity profiling.

Quantitative Route Comparison

To establish a scalable process, three primary activation strategies for 4-chloronicotinic acid were evaluated. The data below summarizes the causality behind selecting 1,1'-Carbonyldiimidazole (CDI) as the optimal large-scale reagent.

Activation StrategyReagentByproductsScale-Up ViabilityCausality for Selection / Rejection
Acid Chloride SOCl₂ / Oxalyl ChlorideSO₂, HCl, CO, CO₂Low-MediumRejected: Generates highly corrosive gases requiring specialized Hastelloy reactors and aggressive basic scrubbing. The acidic environment can protonate the pyridine nitrogen, causing solubility issues and stalling the reaction.
Peptide Coupling EDCI / HOBtUrea derivativesLowRejected: EDCI is cost-prohibitive at scale. The resulting water-soluble urea byproducts often require tedious aqueous extractions, leading to significant product loss in the aqueous phase.
Acyl Imidazole CDICO₂, ImidazoleHigh Selected: CDI provides a mild, self-basifying system. Activation releases CO₂ (a measurable visual metric for reaction progress). The leaving group, imidazole, acts as the base for the subsequent amine addition, eliminating the need for large excesses of triethylamine [3].

Mechanistic Causality & Process Design

The synthesis relies on a two-stage, one-pot mechanism. Understanding the kinetics of these stages is essential for a self-validating process.

  • Activation (Acyl Imidazole Formation): 4-chloronicotinic acid reacts with CDI. The driving force is the irreversible expulsion of CO₂ gas. Process Insight: The reaction must be held until gas evolution ceases completely; otherwise, unreacted CDI will competitively react with the incoming N,O-dimethylhydroxylamine, forming a stable urea impurity and depressing the yield.

  • Amidation: The addition of N,O-dimethylhydroxylamine hydrochloride (the Weinreb amine salt) initiates the displacement of the imidazole group. The previously liberated imidazole acts as a proton scavenger, neutralizing the hydrochloride salt and facilitating the nucleophilic attack on the acyl imidazole intermediate.

Mechanism SM 4-Chloronicotinic Acid Intermediate Acyl Imidazole Intermediate SM->Intermediate + CDI (Endothermic) CDI CDI (Activation) CDI->Intermediate Product 4-Chloro-N-methoxy- N-methylnicotinamide Intermediate->Product + Amine (Exothermic) CO2 CO2 (Gas) Intermediate->CO2 Off-gassing Amine HN(OMe)Me·HCl Amine->Product Imidazole Imidazole Product->Imidazole Byproduct

Figure 1: Mechanistic pathway of CDI-mediated Weinreb amidation.

Self-Validating Experimental Protocol (Kilogram Scale)

This protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) that must be met before proceeding, ensuring that failures are caught immediately rather than at the final isolation step.

Materials and Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / Vol (per 1 kg SM)Function
4-Chloronicotinic Acid157.551.001.00 kgLimiting Reagent
1,1'-Carbonyldiimidazole (CDI)162.151.151.18 kgActivating Agent
N,O-Dimethylhydroxylamine·HCl97.541.200.74 kgWeinreb Amine
2-Methyltetrahydrofuran (MeTHF)86.1310 Vol10.0 LGreen Solvent

Expert Insight on Solvent Selection: MeTHF is chosen over traditional THF or DCM. Unlike THF, MeTHF is largely water-immiscible, allowing the reaction and subsequent aqueous workup to be performed in the exact same reactor without a solvent swap.

Step-by-Step Execution

Phase 1: Activation (Acyl Imidazole Formation)

  • Charge: To a clean, dry 20 L glass-lined reactor under N₂, charge 10.0 L of MeTHF and 1.00 kg of 4-chloronicotinic acid. Agitate at 200 rpm. The suspension will be off-white.

  • Dose: Add 1.18 kg of CDI in four equal portions over 1 hour at 20°C.

    • Causality: CDI addition is slightly endothermic, but the rapid evolution of CO₂ can cause foaming and volume expansion. Portion-wise addition controls the gas evolution rate.

  • Age & Validate: Stir the reaction at 25°C for 2 hours.

    • Self-Validation Check 1 (Visual): The reaction must transition from a suspension to a clear, pale-yellow solution, and bubbling must completely cease.

    • Self-Validation Check 2 (IPC-HPLC): Quench a 0.1 mL aliquot into 1 mL of Methanol. Analyze via HPLC. The acyl imidazole will instantly convert to the methyl ester. Proceed only when unreacted 4-chloronicotinic acid is < 1.0% (Area%).

Phase 2: Amidation 4. Charge: Cool the reactor to 10°C. Add 0.74 kg of N,O-Dimethylhydroxylamine·HCl solid in portions over 30 minutes.

  • Causality: The amidation is exothermic. Cooling to 10°C prevents the reaction from exceeding 30°C, which could lead to thermal degradation of the intermediate or unwanted side reactions at the 4-chloro position.
  • Age & Validate: Allow the reactor to warm naturally to 20°C and stir for 4 hours.
  • Self-Validation Check 3 (IPC-HPLC): Analyze an aliquot directly. Proceed to workup only when the acyl imidazole intermediate is < 0.5% (Area%).

Phase 3: Downstream Processing (Workup & Isolation) 6. Quench: Add 3.0 L of 1M HCl slowly to the reactor. Agitate for 15 minutes, then allow phases to settle.

  • Causality: The mild acid wash protonates the imidazole byproduct (pKa ~7.0) and any unreacted amine, driving them entirely into the aqueous phase while the product remains in the MeTHF.
  • Phase Separation: Drain the lower aqueous layer.
  • Neutralization: Wash the organic layer with 3.0 L of 5% NaHCO₃ (aq), followed by 3.0 L of brine.
  • Self-Validation Check 4 (pH): The pH of the final aqueous wash must be between 7.0 and 8.0.
  • Concentration & Isolation: Concentrate the MeTHF layer under vacuum (50 mbar, 40°C) to approximately 2.0 L. Add 4.0 L of Heptane to induce crystallization. Cool to 0°C, filter the white crystalline solid, and dry under vacuum at 40°C.

    ProcessFlow R1 Reactor (MeTHF + SM) Act CDI Activation (T=20°C) R1->Act Amid Amidation (T=10°C to 20°C) Act->Amid IPC 1: CO2 ceases IPC 2: HPLC >99% Wash Aqueous Workup (HCl / NaHCO3) Amid->Wash IPC 3: HPLC >99.5% Cryst Crystallization (Heptane antisolvent) Wash->Cryst IPC 4: pH 7-8

    Figure 2: Process Flow Diagram (PFD) highlighting critical In-Process Controls (IPCs).

Safety and Scale-Up Considerations

  • Gas Evolution: The activation of 1.0 kg of starting material with CDI generates approximately 140 liters of CO₂ gas. Reactor venting systems must be sized to accommodate this volumetric flow rate without over-pressurizing the vessel.

  • Thermal Hazards: While the activation is mildly endothermic, the amidation step is highly exothermic (ΔH ≈ -60 to -80 kJ/mol). Heat removal capacity (cooling jacket efficiency) must be verified before scaling beyond 10 kg.

  • Stability: The final product, 4-Chloro-N-methoxy-N-methylnicotinamide, is stable at room temperature but should be stored in a dry, dark environment to prevent slow hydrolysis of the Weinreb amide over multi-year storage.

References

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved March 16, 2026, from[Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved March 16, 2026, from [Link]

Application

Advanced Purification Strategies for Derivatives of 4-Chloro-N-methoxy-N-methylnicotinamide

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Chloro-N-methoxy-N-methylnicotinamide is a highly versatile bifunctional building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-N-methoxy-N-methylnicotinamide is a highly versatile bifunctional building block in medicinal chemistry. Its synthetic utility stems from two orthogonal reactive sites: the electrophilic C4-position of the pyridine ring, which readily undergoes Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, and the Weinreb amide moiety, which directs controlled organometallic additions to form ketones.

However, the dual reactivity that makes this molecule so valuable also complicates the downstream isolation of its products. The presence of a basic pyridine nitrogen, combined with the hydrogen-bonding capacity of the Weinreb amide, frequently leads to challenging impurity profiles, intractable emulsions during workup, and severe peak tailing during chromatography. This application note details the causality behind these physicochemical behaviors and provides self-validating, field-proven protocols for the purification of its derivatives.

Mechanistic Rationale for Impurity Profiles

To design an effective purification strategy, one must first understand the chemical causality dictating the reaction's impurity profile.

SNAr Reactions at the C4 Position

Nucleophilic aromatic substitution at the C4 position is a hallmark transformation for 4-chloropyridines, often proceeding efficiently without transition-metal catalysts under green conditions[1]. When amines or alkoxides substitute the chlorine atom, the electron density of the pyridine ring increases significantly. This raises the pKa of the pyridine nitrogen, making the product substantially more basic than the starting material.

  • Purification Challenge: The increased basicity causes the product to interact strongly with acidic silanol groups on standard normal-phase silica gel, leading to irreversible adsorption or severe peak streaking. Furthermore, precise execution of the aqueous quench (e.g., using NaHCO₃) is critical to prevent the formation of stable, unwanted imidate intermediates and to ensure clean phase separation[2].

Organometallic Additions to the Weinreb Amide

The Weinreb amide is a privileged functional group because it forms a highly stable, five-membered tetrahedral cyclic chelate upon nucleophilic attack by Grignard or organolithium reagents[3]. This chelate prevents premature collapse of the intermediate, thereby halting over-addition to the tertiary alcohol.

  • Purification Challenge: The stability of this chelate means the reaction must be carefully quenched with mild acid to release the ketone. Unreacted Weinreb amide and the product ketone often exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica due to their similar polar surface areas, rendering standard flash chromatography ineffective.

Causality-Driven Workflows

The decision tree for purifying 4-Chloro-N-methoxy-N-methylnicotinamide derivatives must be dictated by the reaction modality.

G SM 4-Chloro-N-methoxy- N-methylnicotinamide Rxn Reaction Type SM->Rxn SNAr SNAr (C4 Position) Rxn->SNAr Amines/Alkoxides OM Organometallic Addition Rxn->OM RMgX/RLi W1 Aqueous NaHCO3 Quench Liquid-Liquid Extraction SNAr->W1 W2 Aqueous NH4Cl Quench Celite Filtration OM->W2 P1 Normal Phase Silica (Hexane/EtOAc + 1% TEA) W1->P1 P2 Reverse Phase Prep-HPLC (H2O/MeCN + 0.1% TFA) W2->P2 Out1 Purified 4-Substituted Weinreb Amide P1->Out1 Out2 Purified 4-Chloro- 3-acylpyridine P2->Out2

Workflow for the isolation and purification of 4-Chloro-N-methoxy-N-methylnicotinamide derivatives.

Quantitative Data Summary

The following table synthesizes the optimal purification parameters based on the derivative class, ensuring high recovery and purity.

Product ClassReaction TypePrimary ImpuritiesRecommended Stationary PhaseOptimal Mobile PhaseExpected Recovery
4-Amino/Alkoxy-nicotinamides SNArUnreacted starting material, regioisomersSilica Gel (Normal Phase)Hexane/EtOAc (with 1% TEA)75–90%
4-Chloro-3-acylpyridines (Ketones) Organometallic AdditionUnreacted Weinreb amide, tertiary alcoholsC18 (Reverse Phase)H₂O/MeCN (with 0.1% TFA)65–85%
4-Aryl-nicotinamides Suzuki/Cross-CouplingPalladium byproducts, boronic acidSilica Gel or AluminaDCM/MeOH (Gradient)70–88%

Experimental Protocols

Protocol A: Isolation and Normal-Phase Purification of SNAr Products

Use this protocol for products where the C4-chlorine has been displaced by an amine or alkoxide.

  • Reaction Quench: Cool the reaction mixture to 0 °C. Slowly add 5 volumes of saturated aqueous NaHCO₃.

    • Causality: This neutralizes amine hydrochlorides and quenches unreacted electrophiles without hydrolyzing the Weinreb amide, which is stable to mild alkaline conditions[4].

  • Liquid-Liquid Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 5 volumes).

    • Causality: EtOAc provides an optimal partition coefficient for polar 4-amino-N-methoxy-N-methylnicotinamide products. For highly polar derivatives that resist standard extraction, non-aqueous extraction techniques using solvents like benzene coupled with amine treatments can be employed to precipitate impurities[5].

  • Washing and Drying: Wash the combined organic layers with brine (1 × 5 volumes) to remove residual polar aprotic solvents (e.g., DMF or DMSO). Dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure at 35 °C to yield the crude product.

  • Flash Chromatography:

    • Stationary Phase: Irregular silica gel (40–63 µm).

    • Mobile Phase: Hexane/EtOAc gradient (from 80:20 to 20:80).

    • Modifier: Add 1% v/v Triethylamine (TEA) to the mobile phase.

    • Causality: The basic TEA masks the acidic silanol groups on the silica gel, preventing the highly basic 4-aminopyridine core from undergoing severe peak tailing and irreversible adsorption.

  • Fraction Collection: Monitor via UV at 254 nm. Pool fractions containing the product and concentrate.

Protocol B: Isolation and Reverse-Phase Purification of Organometallic Addition Products

Use this protocol for 4-chloro-3-acylpyridine (ketone) products derived from Grignard or organolithium additions.

  • Reaction Quench: Maintain the reaction at -78 °C. Slowly add saturated aqueous NH₄Cl directly into the reaction vessel.

    • Causality: The mildly acidic NH₄Cl safely breaks down the stable five-membered metal chelate intermediate, releasing the target ketone while preventing over-addition[3].

  • Phase Separation & Filtration: Warm the mixture to room temperature. If insoluble magnesium/lithium salts precipitate, filter the biphasic mixture through a tightly packed Celite pad.

    • Causality: Emulsions are common with organometallic workups; filtration removes the particulate matter stabilizing the emulsion.

  • Extraction: Separate the layers and extract the aqueous phase with Dichloromethane (DCM) (2 × 5 volumes).

  • Prep-HPLC Purification:

    • Stationary Phase: C18 Reverse-Phase column (e.g., 5 µm, 21.2 × 250 mm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Causality: Unreacted Weinreb amide and the product ketone often co-elute on normal-phase silica due to similar hydrogen-bonding profiles. Reverse-phase chromatography separates them effectively based on the increased hydrophobicity of the newly added alkyl/aryl group. TFA ensures the pyridine nitrogen remains protonated, sharpening the peak shape.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - nih.gov - 1[1]

  • An efficient conversion of carboxylic acids into Weinreb amides - arkat-usa.org - 4[4]

  • Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - wuxiapptec.com - 2[2]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - mdpi.com -3[3]

  • US2496114A - Purification of nicotinamide - google.com - 5[5]

Sources

Method

Application Note: High-Resolution LC-MS Monitoring of 4-Chloro-N-methoxy-N-methylnicotinamide Synthesis and Organometallic Reactions

Introduction & Strategic Significance In modern pharmaceutical development, the controlled synthesis of functionalized pyridine derivatives is a critical pathway for drug discovery. 4-Chloro-N-methoxy-N-methylnicotinamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern pharmaceutical development, the controlled synthesis of functionalized pyridine derivatives is a critical pathway for drug discovery. 4-Chloro-N-methoxy-N-methylnicotinamide (CAS 1211521-40-2) serves as a highly versatile, bifunctional building block. It features a Weinreb amide moiety—designed for the precise, mono-addition of organometallic reagents to form ketones—and an activated 4-chloro substituent primed for downstream palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

However, the chemical reactivity that makes this molecule valuable also makes it volatile. The electron-deficient nature of the pyridine ring highly activates the 4-chloro position, introducing a competitive landscape of side reactions during synthesis. To ensure high yields and process purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory. This guide details the analytical methodologies and mechanistic causality required to monitor these reactions effectively.

Mechanistic Causality: Why LC-MS is Critical

The defining feature of a Weinreb amide is its ability to form a stable, five-membered metal-chelated tetrahedral intermediate upon reaction with organolithium or Grignard reagents[1]. This chelation prevents the premature release of the ketone, thereby suppressing the addition of a second equivalent of the nucleophile which would otherwise yield an unwanted tertiary alcohol.

Despite this stability, monitoring the reaction via traditional methods (like TLC or UV-HPLC) is insufficient due to three primary failure modes:

  • SNAr Byproducts: During the initial synthesis of the Weinreb amide, excess N,O-dimethylhydroxylamine can attack the highly electrophilic 4-chloro position, displacing the chloride and forming a diamide byproduct.

  • Single-Electron Transfer (SET): Organomagnesium reagents can occasionally bypass standard nucleophilic addition and initiate SET pathways, leading to complex ring-opened or dehalogenated mixtures[2].

  • Premature Chelate Collapse: If the reaction temperature spikes, the tetrahedral intermediate may collapse before the aqueous quench, leading to over-addition.

Because these byproducts often lack distinct UV signatures or co-elute chromatographically, LC-MS equipped with a single quadrupole (SQ) or high-resolution mass analyzer is essential. It allows chemists to track transient intermediates and detect unexpected side products without requiring purified reference standards[3].

ReactionMechanisms SM 4-Chloronicotinic Acid WA Weinreb Amide SM->WA Coupling INT Tetrahedral Chelate WA->INT Grignard SIDE SNAr / SET Byproducts WA->SIDE Excess Nucleophile PROD Target Ketone INT->PROD Quench

Reaction pathway and potential side reactions monitored via LC-MS.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, the analytical protocol must utilize a rapid, self-validating quenching mechanism. If an active Grignard reaction aliquot is injected directly into an LC-MS, the organometallic reagent will precipitate as magnesium salts, causing catastrophic column overpressure. Furthermore, the unquenched intermediate will continue to react in the vial, providing a false representation of the reaction kinetics.

Protocol: Reaction Sampling and LC-MS Preparation
  • Aliquot Extraction: Using a positive-displacement pipette, extract a 10 µL aliquot directly from the active reaction vessel (typically operating at 0 °C to -20 °C).

  • Immediate Quenching: Immediately discharge the aliquot into a glass vial containing 1.0 mL of Acetonitrile/Water (1:1 v/v) spiked with 0.1% Formic Acid[4].

    • Causality: The water and acid instantly protonate the magnesium chelate, collapsing it into the stable ketone and neutralizing the excess Grignard reagent. Formic acid serves a dual purpose by also enhancing ionization efficiency for the subsequent positive Electrospray Ionization (ESI+) MS analysis.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter into an LC-MS autosampler vial to remove any insoluble magnesium salts or polymeric byproducts.

  • Data Acquisition: Inject 2 µL into the LC-MS system using the concurrent SIM/Scan method described below.

LCMS_Protocol Step1 Step 1: Sampling Extract 10 µL aliquot Step2 Step 2: Quenching Dilute in ACN/H2O + Formic Acid Step1->Step2 Step3 Step 3: Filtration 0.22 µm PTFE filter Step2->Step3 Step4 Step 4: LC Separation C18 Column Gradient Step3->Step4 Step5 Step 5: MS Detection ESI+ Scan & SIM Step4->Step5

Step-by-step LC-MS sample preparation and data acquisition workflow.

Analytical Methodology & Data Presentation

The LC-MS method must balance speed (for real-time decision-making) with sufficient chromatographic resolution to separate the Weinreb amide from structurally similar SNAr byproducts.

UHPLC Gradient Conditions

A short, steep gradient on a sub-2-micron C18 column provides optimal peak shapes for basic pyridine derivatives.

Table 1: UHPLC Separation Parameters

ParameterSpecification
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.500 mL/min
Column Temperature 40 °C
Gradient Profile 0.0 min: 5% B 3.0 min: 95% B 4.0 min: 95% B 4.1 min: 5% B (Re-equilibration)
Mass Spectrometry (ESI+) Target Tracking

To create a self-validating dataset, the mass spectrometer must run in two concurrent modes: Selected Ion Monitoring (SIM) for high-sensitivity tracking of known kinetic targets, and Full Scan (m/z 100–500) to capture unexpected SET or SNAr anomalies[3].

Because the molecule contains a single chlorine atom, the natural isotopic distribution (~3:1 ratio of 35Cl to 37Cl) serves as an internal validation tool. Any peak lacking this M / M+2 isotopic signature has undergone dehalogenation.

Table 2: Diagnostic m/z Values for Reaction Monitoring (ESI+)

Compound IdentityFormulaExact MassExpected [M+H]⁺ m/zIsotopic Signature
4-Chloronicotinic Acid (Starting Material)C₆H₄ClNO₂157.00158.0 158.0 / 160.0 (3:1)
4-Chloro-N-methoxy-N-methylnicotinamide C▖H₉ClN₂O₂200.04201.0 201.0 / 203.0 (3:1)
Target Ketone (e.g., Phenyl Grignard Addition)C₁₂H₈ClNO217.03218.0 218.0 / 220.0 (3:1)
SNAr Byproduct (Amine displacement of Cl)C₁₀H₁₅N₃O₃225.11226.1 No Cl isotope pattern
Over-addition Byproduct (Tertiary Alcohol)C₁₈H₁₄ClNO295.08296.1 296.1 / 298.1 (3:1)

Note: The SNAr byproduct mass assumes displacement of the 4-chloro group by unreacted N,O-dimethylhydroxylamine during the amide coupling phase.

Conclusion

The successful utilization of 4-Chloro-N-methoxy-N-methylnicotinamide relies heavily on understanding the delicate balance between the stability of the Weinreb amide chelate and the hyper-reactivity of the 4-chloro pyridine core. By employing a rigorous, quenched LC-MS workflow utilizing concurrent SIM and Scan modes, chemists can definitively track conversion, identify mechanistic deviations (like SET or SNAr), and optimize reaction conditions in real-time.

Sources

Application

The Strategic Application of 4-Chloro-N-methoxy-N-methylnicotinamide in the Development of Novel Anti-Tubercular Agents

Introduction: The Versatility of a Specialized Building Block In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and effective t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Specialized Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and effective therapeutic agents. 4-Chloro-N-methoxy-N-methylnicotinamide, a specialized chemical building block, has emerged as a valuable tool for medicinal chemists. Its utility stems from the integration of two key features: a 4-chloropyridine core, a common heterocycle in pharmaceuticals, and an N-methoxy-N-methylamide moiety, also known as a Weinreb amide.

The Weinreb amide is particularly significant in synthetic chemistry. It serves as a stable and reliable precursor for the synthesis of ketones. Unlike more reactive acylating agents, the Weinreb amide reacts with organometallic reagents (such as Grignard or organolithium reagents) to form a stable chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon aqueous workup.[1] This controlled reactivity makes 4-Chloro-N-methoxy-N-methylnicotinamide an ideal starting point for introducing a 4-chloronicotinoyl ketone scaffold into potential drug candidates.

This application note provides a detailed exploration of the use of 4-Chloro-N-methoxy-N-methylnicotinamide derivatives in drug discovery, with a specific focus on their application in the development of novel inhibitors targeting Mycobacterium tuberculosis.

Targeting a Vulnerability in Mycobacterium tuberculosis: The Menaquinone Biosynthesis Pathway

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a remarkable ability to persist within the human host, leading to latent infections and the development of drug resistance. A key metabolic pathway essential for the survival of Mtb, and many other Gram-positive bacteria, is the biosynthesis of menaquinone (Vitamin K2).[2][3] Menaquinone is a vital component of the bacterial electron transport chain, where it functions as an electron carrier, facilitating oxidative phosphorylation and ATP generation.[2][4][5]

Crucially, this pathway is absent in humans, who obtain Vitamin K from their diet. This metabolic distinction makes the enzymes within the menaquinone biosynthesis pathway highly attractive targets for the development of selective antibacterial agents with a potentially high therapeutic index.[2][4]

One of the key enzymes in this pathway is 1,4-dihydroxy-2-naphthoate (DHNA) prenyltransferase, known as MenA.[2][3][6] MenA catalyzes the attachment of a long isoprenoid chain to the DHNA core, a critical step in the formation of the final menaquinone molecule.[3][6] Inhibition of MenA disrupts the electron transport chain, leading to a bactericidal effect, even against non-replicating, persistent forms of Mtb.[2][7]

The 4-chloronicotinoyl ketone core, synthesized from 4-Chloro-N-methoxy-N-methylnicotinamide, serves as a foundational scaffold for building potent MenA inhibitors.

Workflow for Developing MenA Inhibitors

The development of MenA inhibitors from 4-Chloro-N-methoxy-N-methylnicotinamide follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_0 Synthesis & Chemistry cluster_1 Biological Evaluation cluster_2 Data Analysis A 4-Chloro-N-methoxy- N-methylnicotinamide B Weinreb Ketone Synthesis (e.g., Grignard Reaction) A->B C 4-Chloronicotinoyl Ketone Intermediate B->C D Further Derivatization (e.g., Alkylation, Amination) C->D E Final Candidate Inhibitors D->E F In Vitro MenA Enzyme Inhibition Assay E->F Test Efficacy G Whole-Cell Mtb Growth Inhibition (MIC) E->G Test Potency I Cytotoxicity Assays E->I Assess Safety J Structure-Activity Relationship (SAR) F->J H Mechanism of Action Studies (e.g., Oxygen Consumption) G->H Confirm Target G->J

Caption: Workflow for the discovery of MenA inhibitors.

Detailed Application Protocols

Protocol 1: Synthesis of a Representative 4-Chloronicotinoyl Ketone Intermediate

This protocol details the synthesis of a ketone intermediate via a Grignard reaction with 4-Chloro-N-methoxy-N-methylnicotinamide. This is a foundational step for creating a library of potential MenA inhibitors.

Rationale: The Weinreb amide allows for the precise and high-yield formation of a ketone by preventing the over-addition of the highly nucleophilic Grignard reagent. The reaction is conducted at low temperatures to ensure the stability of the tetrahedral intermediate.[1]

Materials:

  • 4-Chloro-N-methoxy-N-methylnicotinamide

  • 4-Bromophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Protection of 4-Bromophenol

  • Dissolve 4-bromophenol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMSCl (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to yield (4-bromophenoxy)(tert-butyl)dimethylsilane.

Step 2: Formation of the Grignard Reagent

  • Activate magnesium turnings (1.5 eq) in a flame-dried, three-neck flask under nitrogen.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Add a solution of the TBDMS-protected 4-bromophenol (1.2 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.

Step 3: Weinreb Ketone Synthesis

  • In a separate flame-dried flask, dissolve 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool this solution to -78°C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent from Step 2 to the Weinreb amide solution via cannula.

  • Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to 0°C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by silica gel chromatography to yield the TBDMS-protected ketone.

Step 4: Deprotection

  • Dissolve the purified ketone from Step 3 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, (4-chloropyridin-3-yl)(4-hydroxyphenyl)methanone, by silica gel chromatography.

Caption: Chelation-stabilized intermediate in Weinreb synthesis.

Protocol 2: In Vitro MenA Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of synthesized compounds against the MenA enzyme from M. tuberculosis. The assay measures the transfer of a radiolabeled prenyl group to the DHNA substrate.[6]

Rationale: Direct measurement of enzyme inhibition provides confirmation that the synthesized compounds act on the intended target. Using membrane preparations of M. tuberculosis provides a biologically relevant context, as MenA is a membrane-bound enzyme.[6]

Materials:

  • Membrane protein preparations from M. tuberculosis H37Rv

  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM DTT, 0.1% CHAPS

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • [1-³H]-Farnesyl pyrophosphate ([³H]FPP)

  • Test compounds dissolved in DMSO

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. A typical 0.1 mL reaction contains:

    • Assay Buffer

    • DHNA (final concentration, e.g., 8 µM, approximately the Km)[6]

    • [³H]FPP (final concentration, e.g., 4 µM, approximately the Km)[6]

    • Test compound at various concentrations (e.g., from 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1%.

    • Membrane protein preparation (e.g., 100 µg).

  • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiate the reaction by adding the membrane protein preparation.

  • Incubate the mixtures at 37°C for 30-60 minutes.

  • Stop the reaction by adding 2 volumes of a chloroform:methanol (2:1, v/v) solution to extract the lipids, including the radiolabeled product, demethylmenaquinone.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the lower organic phase to a scintillation vial and evaporate the solvent.

  • Add scintillation fluid to the vial and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Whole-Cell Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against whole M. tuberculosis cells.[5][8][9][10]

Rationale: The MABA is a colorimetric assay that provides a visual readout of cell viability. The redox indicator Alamar Blue is blue in its oxidized state and turns pink when reduced by metabolically active cells. It is a widely used, low-cost, and reliable method for determining the MIC of antitubercular compounds.[5][8]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 10% Tween 80

  • Positive control drug (e.g., Isoniazid)

Procedure:

  • Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

  • Add 100 µL of supplemented 7H9 broth to the inner wells (columns 2-11, rows B-G).

  • Add 100 µL of the test compound at its highest concentration to the wells in column 2. This creates a 2x concentrated solution.

  • Perform a two-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, then transferring 100 µL from column 3 to column 4, and so on, up to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the drug-free growth control.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

  • Add 100 µL of the diluted bacterial inoculum to all test wells (columns 2-11). The final volume in each well is 200 µL.

  • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • After the initial incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one of the growth control wells (e.g., B11).[10]

  • Re-incubate the plate for 24 hours.

  • If the control well has turned from blue to pink, add the Alamar Blue/Tween 80 mixture to all wells. If it remains blue, continue incubation and check daily until the control turns pink.

  • After adding the reagent to all wells, incubate for a final 24 hours.

  • Read the results visually. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[5]

Structure-Activity Relationship (SAR) and Data Interpretation

The data gathered from the enzymatic and whole-cell assays are crucial for establishing a structure-activity relationship (SAR). This analysis informs the iterative process of drug design, guiding the synthesis of more potent and selective compounds.

Compound IDR Group ModificationMenA IC₅₀ (µM)[1][11]Mtb MIC (µg/mL)[1][11]
Control-1 (4-chlorophenyl)methanone with 8-(allyl(methyl)amino)octyloxy linker5.512.5
Derivative A Introduction of a flexible linker8.215.0
Derivative B Modification of the terminal amine6.110.2
Derivative C Alteration of the phenyl ring substitution10.525.0
Derivative D Shortening of the linker chain>20>50

Note: Data is representative and compiled for illustrative purposes based on published findings for similar compound classes.[1][11]

Interpretation of SAR:

  • Linker Length is Critical: As seen with Derivative D, a significant decrease in activity occurs when the linker connecting the core to a side chain is too short, suggesting an optimal distance is required for binding to the MenA active site.[12]

  • Terminal Group Influence: Modifications to the terminal amine (Derivative B) can enhance both enzymatic and whole-cell activity, indicating this part of the molecule may interact with a specific pocket in the enzyme or improve cell permeability.

  • Aromatic Substitution: Changes to the substitution pattern on the phenyl ring (Derivative C) can negatively impact activity, highlighting the importance of specific electronic or steric interactions at this position.

Conclusion and Future Directions

4-Chloro-N-methoxy-N-methylnicotinamide is a highly valuable and strategic starting material for the synthesis of novel ketone-based inhibitors targeting the MenA enzyme of Mycobacterium tuberculosis. The Weinreb amide functionality provides a robust and controlled method for creating the key nicotinoyl ketone intermediate. The subsequent biological evaluation using enzymatic and whole-cell assays allows for a detailed understanding of compound efficacy and mechanism of action. The insights gained from SAR studies enable medicinal chemists to rationally design next-generation derivatives with improved potency and drug-like properties. The development of MenA inhibitors represents a promising avenue for new anti-tubercular therapies that can address the challenges of drug resistance and persistent infections.

References

  • Debnath, J., Siricilla, S., Wan, B., Crick, D. C., Lenaerts, A. J., Franzblau, S. G., & Kurosu, M. (2012). Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(8), 3739–3755. Available at: [Link]

  • Dhiman, R. K., Pujari, V., Kincaid, J. M., Ikeh, M. A., Parish, T., & Crick, D. C. (2019). Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. PLOS ONE, 14(4), e0214958. Available at: [Link]

  • Choi, S., Larson, C., Hinrichs, T., Bartling, C., Frandsen, J., & Narayanasamy, P. (2018). Discovery of Bicyclic Inhibitors Against Menaquinone Biosynthesis. Future Medicinal Chemistry, 10(1), 15-24. Available at: [Link]

  • Narayanasamy, P., et al. (2024). A Novel and Polymeric Inhibitor of MenA against Mycobacterium tuberculosis. Preprints.org. Available at: [Link]

  • Kurosu, M., Narayanasamy, P., Biswas, K., Dhiman, R., & Crick, D. C. (2007). Discovery of 1,4-Didydroxy-2-naphthoate Prenyltransferase Inhibitors: New Drug Leads for Multidrug-Resistant Gram-Positive Pathogens. Journal of Medicinal Chemistry, 50(16), 3973–3975. Available at: [Link]

  • Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. Available at: [Link]

  • Vargas, D., Garcia-Contreras, L., & Gumbo, T. (2013). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 51(11), 3538–3543. Available at: [Link]

  • Narayanasamy, P., et al. (2024). A Novel and Polymeric Inhibitor of MenA against Mycobacterium tuberculosis. MDPI. Available at: [Link]

  • Asgari, S., et al. (2020). SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. Molecules, 25(17), 3960. Available at: [Link]

  • MenA inhibitor (University of Minnesota). (2025, May 8). Synapse. Retrieved from [Link]

  • Saito, Y., & Ogura, K. (1981). Biosynthesis of menaquinones. Enzymatic prenylation of 1,4-dihydroxy-2-naphthoate by Micrococcus luteus membrane fractions. Journal of Biochemistry, 89(5), 1445–1452. Available at: [Link]

  • Amini, M., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. Available at: [Link]

  • Choi, S., et al. (2018). Discovery of bicyclic inhibitors against menaquinone biosynthesis. Future Medicinal Chemistry, 10(1), 15-24. Available at: [Link]

  • Srinivasan, N. (2023). Microplate Alamar Blue assay for detecting anti-tubercular action of Albizia amara leaves. International Journal of Ayurveda and Allied Sciences, 14(2). Available at: [Link]

  • Endoma-Arias, M. A., Machara, A., Cox, D. P., & Hudlicky, T. (2016). Synthesis of Noroxymorphone by N-demethylation/Intramolecular Acylation of Oxymorphone Catalyzed by Iron(II) Chloride. Heterocycles, 93(2), 824. Available at: [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364–366. Available at: [Link]

Sources

Method

Application Note: Advanced Enzymatic Synthesis of Nicotinamide Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Scientific Rationale Nicotinamide derivatives, specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

Nicotinamide derivatives, specifically β-Nicotinamide Mononucleotide (β-NMN) and Nicotinamide Riboside (NR) , are critical precursors to Nicotinamide Adenine Dinucleotide (NAD+), a ubiquitous coenzyme mediating cellular redox homeostasis and energy metabolism. The therapeutic potential of NAD+ restoration in age-related pathologies has driven massive demand for high-purity β-NMN [2].

Historically, chemical phosphorylation of NR to NMN relied on harsh reagents such as phosphine oxychloride (POCl3) and delicate temperature controls. This approach suffers from poor atom economy and yields a racemic mixture of α- and β-anomers. Because biological systems exclusively utilize the β-anomer, chemical synthesis necessitates complex, yield-reducing chiral resolution steps [4].

Enzymatic synthesis circumvents these limitations by offering absolute stereoselective fidelity, mild aqueous operating conditions, and a significantly greener footprint. This application note details the mechanistic rationale and provides self-validating protocols for the high-titer biocatalytic synthesis of β-NMN and its downstream derivative, radiolabeled NAD+.

Mechanistic Pathways: De Novo vs. Salvage Routes

The biological synthesis of NAD+ occurs via de novo pathways (from tryptophan) or salvage pathways (from NAM, NR, or NA). For industrial biocatalysis, the salvage pathways are exclusively utilized due to their shorter reaction cascades and higher thermodynamic efficiencies [2, 4].

Two primary enzymatic routes dominate NMN synthesis:

  • The NAMPT Route: Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the condensation of Nicotinamide (NAM) and 5′-phosphoribosyl-1-pyrophosphate (PRPP). While NAM is inexpensive, PRPP is highly unstable and cost-prohibitive for large-scale application [2].

  • The NRK Route: Nicotinamide riboside kinase (NRK) phosphorylates NR using ATP. While stoichiometric ATP is expensive, coupling NRK with an ATP-regeneration system (e.g., Acetate Kinase) makes this the most economically viable and scalable route [1].

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (+ PRPP) NAM->NAMPT NR Nicotinamide Riboside (NR) NRK NRK (+ ATP) NR->NRK NMN β-Nicotinamide Mononucleotide (NMN) NMNAT NMNAT (+ ATP) NMN->NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) NAMPT->NMN NRK->NMN NMNAT->NAD

Enzymatic salvage pathways for NMN and NAD+ synthesis.

Strategic Enzyme Selection & Kinetic Profiling

To establish a self-validating, high-yield protocol, enzyme selection is critical. Recent isolation of a novel NRK from Kluyveromyces marxianus (Klm-NRK) has revolutionized NMN production. Compared to traditional yeast kinases (e.g., Sc-NRK1), Klm-NRK exhibits exceptional catalytic efficiency and thermal stability [1].

To bypass the stoichiometric consumption of ATP, Klm-NRK is coupled with Geobacillus stearothermophilus acetate kinase (Gbst-AcK). Acetyl phosphate (AcP) acts as the terminal phosphate donor. This dual-enzyme cascade maintains a high ATP/ADP ratio, which is crucial because ADP acts as a competitive inhibitor of NRK.

Quantitative Data: Biocatalyst Comparison
Enzyme / SystemSubstrateCo-factor RequirementSpecific ActivitySpace-Time YieldKey Engineering Advantage
NAMPT NAMPRPP, ATPVariableLow-ModerateUtilizes cheap NAM; limited by PRPP cost.
Sc-NRK1 NRATPModerateModerateWell-characterized; prone to ADP inhibition.
Klm-NRK + AcK NRATP (Regenerated)7.9 U/mg protein281 g/L/dayHighest reported activity; avoids ATP depletion.
hNMNAT NMNATPN/A98% YieldEnables direct conversion of NMN to NAD+.

Protocol 1: High-Titer Enzymatic Synthesis of β-NMN

This protocol utilizes the Klm-NRK and Gbst-AcK cascade to achieve >84% molar isolation yield of β-NMN from NR [1].

Reagents & Biocatalysts
  • Substrate: Nicotinamide riboside (NR) (Chemically or biologically sourced).

  • Phosphate Donor: Acetyl phosphate (AcP) lithium potassium salt.

  • Co-factor: Adenosine triphosphate (ATP) disodium salt.

  • Buffer: 0.1 M Potassium phosphate buffer (KPB), pH 7.0.

  • Enzymes: Purified Klm-NRK and Gbst-AcK (expressed via E. coli BL21(DE3)).

Step-by-Step Reaction Assembly

Causality Note: The reaction is highly exothermic and pH-sensitive. ATP hydrolysis and phosphate transfer release protons. Maintaining pH 7.0 is critical to preserve the structural integrity of Klm-NRK.

  • Buffer Preparation: Prepare a 20 mL reaction matrix containing 0.1 M KPB (pH 7.0) and 10 mM MgCl₂. Reasoning: Mg²⁺ is an essential divalent cation that coordinates the β- and γ-phosphates of ATP, facilitating nucleophilic attack by the 5′-hydroxyl of NR.

  • Substrate Loading: Dissolve NR to a final concentration of 100 g/L (approx. 390 mM).

  • Co-factor & Donor Addition: Add catalytic ATP to a final concentration of 2 mM. Add AcP to 1.4 molar equivalents relative to NR (approx. 546 mM). Reasoning: Using 2 mM ATP rather than 400 mM prevents massive ionic strength shifts and reduces raw material costs by 99.5%. The 1.4 eq of AcP provides the thermodynamic driving force to push the equilibrium toward complete NMN formation.

  • Enzyme Initiation: Introduce Klm-NRK (0.5 mg/mL) and Gbst-AcK (0.5 mg/mL).

  • Incubation: Incubate the bioreactor at 35°C with gentle agitation (150 rpm) for 8 hours. Monitor pH continuously and titrate with 1 M NaOH to maintain pH 7.0.

In-Process Analytical Validation (HPLC)

To validate the reaction kinetics, sample 10 µL of the reaction mixture every 2 hours.

  • Quenching: Dilute the 10 µL sample into 990 µL of boiling water for 5 minutes to denature enzymes. Centrifuge at 12,000 × g for 10 min.

  • Chromatography: Inject onto a C18 column (e.g., 250 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1 M KPB (pH 6.0) containing 5% (v/v) methanol. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm. NMN typically elutes earlier than the more hydrophobic NR.

Downstream Processing & Purification
  • Ultrafiltration: Pass the crude reaction mixture through a 3,000 Molecular Weight Cut-Off (MWCO) membrane. Reasoning: This completely removes the ~30 kDa Klm-NRK and ~40 kDa AcK, halting the reaction and preventing protein fouling in subsequent chromatography steps.

  • Ion-Exchange Chromatography: Load the permeate onto an anion-exchange resin (e.g., DOWEX 1X8, formate form). Wash with deionized water to remove unreacted NR and ATP/ADP.

  • Elution: Elute β-NMN using a linear gradient of 0 to 0.5 M formic acid.

  • Lyophilization: Pool NMN-containing fractions and lyophilize to yield pure β-NMN powder.

Workflow Substrates Substrate Prep NR + ATP + AcP Reaction Biocatalysis Klm-NRK + Gbst-AcK pH 7.0, 35°C Substrates->Reaction Filtration Ultrafiltration 3000 MWCO Reaction->Filtration Purification Ion Exchange Chromatography Filtration->Purification Product Pure β-NMN (>84% Yield) Purification->Product

Step-by-step workflow for high-titer NMN biocatalytic production.

Protocol 2: Enzymatic Synthesis of Radiolabeled NAD+

For researchers conducting metabolic flux analyses or enzymology assays, β-NMN can be further converted into radiolabeled NAD+ using Nicotinamide mononucleotide adenylyltransferase (NMNAT). This method achieves an unprecedented 98% ± 1% yield [3].

Reaction Assembly
  • Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂.

  • Substrates: Add 50 µM β-NMN and 100 µM ATP. Spike with α-³²P-ATP (3000 Ci/mmol, 10 mCi/mL) to achieve the desired specific activity. Reasoning: Lowering reactant concentrations to the micromolar range prevents substrate/product inhibition of NMNAT, driving the yield near 100% [3].

  • Enzyme: Add recombinant human NMNAT (hNMNAT) to a final concentration of 1 µM.

  • Incubation: Incubate at 37°C for 2 hours.

  • Validation: Analyze 1 µL of the reaction via Thin Layer Chromatography (TLC) on PEI-cellulose plates, developing with 0.2 M ammonium bicarbonate. The ³²P-NAD+ product will migrate distinctly from unreacted α-³²P-ATP.

References

  • Qian, X.-L., Dai, Y.-S., Li, C.-X., Pan, J., Xu, J.-H., & Mu, B. (2022). "Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system." Bioresources and Bioprocessing. URL:[Link]

  • Li, Q., Meng, D., & You, C. (2023). "Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects." Microorganisms, 11(7), 1663. URL:[Link]

  • Feldmann, E. A., et al. (2023). "Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide." ACS Bio & Med Chem Au. URL:[Link]

  • Zhao, et al. (2024). "Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System." Journal of Agricultural and Food Chemistry. URL:[Link]

Application

Application Note: Interrogating the Role of Nicotinamide N-Methyltransferase (NNMT) in Disease

Mechanistic Overview: The Epigenetic-Metabolic Axis Nicotinamide N-methyltransferase (NNMT) is a critical cytosolic enzyme that serves as a mechanistic bridge between cellular metabolism and epigenetic regulation[1]. NNM...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Epigenetic-Metabolic Axis

Nicotinamide N-methyltransferase (NNMT) is a critical cytosolic enzyme that serves as a mechanistic bridge between cellular metabolism and epigenetic regulation[1]. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM)—the universal methyl donor—to nicotinamide (NAM), generating 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[2].

In healthy physiological states, NNMT regulates NAD+ salvage pathways and prevents NAM toxicity. However, in disease states, hyperactive NNMT acts as a "metabolic sink"[2][3]. By continuously consuming SAM and producing SAH (a potent feedback inhibitor of methyltransferases), NNMT severely depletes the cellular methylation potential. This starvation of methyl groups restricts the activity of histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs), driving global epigenetic hypomethylation and aberrant gene expression[2][4].

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Overexpressed in Disease) NAM->NNMT SAM S-adenosyl-L-methionine (SAM) (Universal Methyl Donor) SAM->NNMT Methyl Transfer HMT Histone/DNA Methyltransferases (HMTs / DNMTs) SAM->HMT Substrate NNMT->SAM Depletes MNA 1-Methylnicotinamide (1-MNA) (Metabolic Sink) NNMT->MNA Product SAH S-adenosylhomocysteine (SAH) (Methylation Inhibitor) NNMT->SAH Product SAH->HMT Inhibits Epi Epigenetic Hypomethylation (Altered Gene Expression) HMT->Epi Reduced Activity Disease Cancer Aggressiveness & Metabolic Dysfunction Epi->Disease Promotes

NNMT-mediated metabolic and epigenetic signaling pathway driving disease pathology.

NNMT in Disease Pathology

Oncology

NNMT is aberrantly overexpressed in a wide array of solid tumors, including lung, liver, kidney, bladder, and colon carcinomas[2][4]. In hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma, NNMT overexpression strongly correlates with tumor aggressiveness, vascular invasion, and metastasis[2][5]. By driving histone hypomethylation (e.g., H3K27me3 reduction), NNMT upregulates pro-tumorigenic markers like CD44, enhancing cancer cell migration and survival[3][5]. Furthermore, NNMT alters the NAD+/NADH ratio, shifting energy metabolism to favor the Warburg effect and conferring chemoresistance[4].

Metabolic Disorders

NNMT is predominantly expressed in the liver and white adipose tissue (WAT)[6]. In metabolic syndrome, diet-induced obesity, and type 2 diabetes, elevated NNMT expression suppresses energy expenditure[4][6]. Knockdown or pharmacological inhibition of NNMT in these tissues decreases 1-MNA levels, rescues intracellular NAD+ and SAM pools, and significantly improves insulin sensitivity, glucose tolerance, and lipid metabolism[6][7].

Landscape of NNMT Inhibitors

The validation of NNMT as a therapeutic target has accelerated the development of structurally diverse small-molecule and peptide inhibitors[6][8].

Inhibitor ClassCompound NameTarget MechanismIC50 ValueKey Pharmacological Features
Substrate Mimetic 5-amino-1MQNAM-competitive~1.2 µMHigh cellular permeability; suppresses lipogenesis and increases NAD+ in adipocytes[6][7][8].
Small Molecule JBSNF-000088NAM-competitive~0.588 µMReduces body weight and improves glucose regulation in in vivo models[6][7].
Tricyclic Core JBSNF-000028NAM-competitive~0.13 µMHighly potent; normalizes glucose in diet-induced obesity models[9].
Macrocyclic Peptide MvH45Allosteric~0.229 µMNon-competitive with SAM/NAM; binds outside the active site to induce conformational shifts[6][10].

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of NNMT Activity

Objective: To directly measure real-time NNMT enzymatic activity in cell lysates using targeted metabolomics. Self-Validating Design: This protocol utilizes deuterated nicotinamide (d4-NAM) to definitively separate de novo enzymatic product (d4-1MNA) from high endogenous 1-MNA background levels[2]. A matrix-matched standard curve of d4-1MNA spiked into heat-inactivated lysates is run in parallel to control for ion suppression and allow for absolute quantification[11].

Step-by-Step Methodology:

  • Cell Lysis: Resuspend cell pellets (e.g., tumor cell lines or primary adipocytes) in 50 mM Tris-HCl (pH 8.0)[2]. Causality: Tris-HCl buffers the extract to NNMT's optimal physiological pH, ensuring maximum enzymatic stability prior to the assay.

  • Homogenization: Sonicate the suspension for 5 seconds, followed by centrifugation at 16,000 × g for 10 minutes at 4°C[2]. Causality: Sonication mechanically shears nuclear and mitochondrial membranes to release the cytosolic NNMT enzyme. Centrifugation pellets insoluble debris, preventing downstream LC column clogging.

  • Reaction Assembly: In a 20 µL reaction volume, combine 70–120 µg of cleared lysate with 200 µM d4-NAM, 50 µM SAM, and 2 mM Dithiothreitol (DTT)[2]. Incubate at room temperature for 15–30 minutes. Causality: DTT maintains a strictly reducing environment, preventing the oxidation of critical cysteine residues in the NNMT active site, which would otherwise artificially lower the measured Vmax.

  • Quenching: Add an equal volume (20 µL) of ice-cold methanol to the reaction mixture[2]. Causality: Methanol instantly denatures the NNMT enzyme, halting the reaction at a precise kinetic timepoint, while simultaneously extracting the polar metabolites for mass spectrometry.

  • Clarification: Centrifuge the quenched reaction at 16,000 × g for 10 minutes to pellet precipitated proteins[2]. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject 30 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) positive ion mode[2][11]. Causality: MRM provides extreme specificity by filtering for the exact precursor-to-product ion transition (e.g., m/z 137.1 → 94.1 for standard 1-MNA, adjusted for the d4 mass shift)[11].

LCMS_Workflow Step1 1. Cell Lysis (Tris-HCl + Sonication) Step2 2. Enzymatic Reaction (Lysate + d4-NAM + SAM) Step1->Step2 Step3 3. Quenching (Methanol Precipitation) Step2->Step3 Step4 4. Centrifugation (16,000 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode for d4-1MNA) Step4->Step5

Step-by-step LC-MS/MS workflow for quantifying intracellular NNMT enzymatic activity.

Protocol 2: Evaluating Cellular Methylation Potential (SAM/SAH Ratio)

Objective: To assess the downstream epigenetic consequences of NNMT activity by quantifying the SAM/SAH ratio[2]. Self-Validating Design: Internal heavy isotope standards (d3-SAM, d4-SAH) are spiked directly into the extraction buffer before cell lysis to account for degradation during sample prep.

Step-by-Step Methodology:

  • Metabolite Extraction: Rapidly wash adherent cells with ice-cold PBS. Immediately lyse and extract metabolites by adding 80% cold methanol (-80°C) containing the deuterated internal standards directly to the plate[2]. Causality: Immediate quenching in extreme-cold 80% methanol prevents the rapid, artifactual enzymatic interconversion of SAM and SAH that occurs during standard trypsinization or scraping.

  • Quantification: Analyze the cleared supernatant via LC-MS/MS. Calculate the absolute SAM/SAH ratio. Causality: Because SAH is a potent feedback inhibitor of most methyltransferases, the SAM/SAH ratio serves as a far more accurate and sensitive predictor of cellular "methylation potential" than absolute SAM concentrations alone[2].

References

  • Exploring NNMT: from metabolic pathways to therapeutic targets.
  • NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink.
  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers.
  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome.
  • Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Leiden University.
  • Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. MDPI.
  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked.
  • JBSNF-000088: Pharmacokinetics profile and target engagement.
  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
  • Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders.
  • Macrocyclic Peptides as Allosteric Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ChemRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-N-methoxy-N-methylnicotinamide Reactions

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Diagnostic Overview 4-Chloro-N-methoxy-N-methylnicotinamide is a highly valuable, yet notoriously tem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Diagnostic Overview

4-Chloro-N-methoxy-N-methylnicotinamide is a highly valuable, yet notoriously temperamental, Weinreb amide intermediate used extensively in medicinal chemistry for the controlled synthesis of pyridyl ketones. Troubleshooting incomplete reactions involving this compound requires dividing the problem into two distinct phases: Phase I addresses the synthesis of the Weinreb amide from the deactivated 4-chloronicotinic acid, while Phase II addresses its downstream utilization in nucleophilic acyl substitution (Grignard/organolithium additions).

Below is our definitive troubleshooting guide, engineered to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure reaction completion.

Phase I: Synthesis Troubleshooting (Amidation)

FAQ 1: Why is my coupling reaction stalling at <40% conversion when using HATU or EDC/HOBt?

Standard peptide coupling agents (HATU, EDC/HOBt) frequently fail to drive this reaction to completion[1]. The 4-chloronicotinic acid substrate is severely deactivated; the pyridine ring withdraws electron density via resonance, and the 4-chloro group exerts a strong inductive pull. This renders the carboxylic acid a poor nucleophile during the initial activation step. Consequently, the transient active ester forms sluggishly and is highly susceptible to premature hydrolysis before the weakly nucleophilic N,O-dimethylhydroxylamine can trap it.

FAQ 2: I am observing a major side product and a complex mixture. What is happening?

If you attempt to force the stalled coupling reaction by applying heat or adding excess secondary amine, you will trigger Nucleophilic Aromatic Substitution (SNAr) [2]. The 4-chloro position on an electron-deficient pyridine ring is highly activated toward nucleophilic attack. N,O-dimethylhydroxylamine (or an unhindered base) will competitively displace the chloride, destroying your substrate.

The Solution: You must bypass standard coupling agents and generate the ultra-reactive acid chloride intermediate using oxalyl chloride[1]. This allows the amidation to proceed instantaneously at 0 °C, kinetically outcompeting the SNAr pathway[2].

Quantitative Data: Amidation Optimization
Activating AgentBaseTemperatureConversion (%)Major Mechanistic Issue
HATUDIPEA25 °C< 40%Sluggish activation; active ester hydrolysis.
EDC/HOBtTEA25 °C< 30%Poor kinetics; incomplete conversion.
Oxalyl ChlorideExcess Amine60 °C (Reflux)< 50%SNAr displacement of the 4-chloro group.
Oxalyl Chloride DIPEA 0 °C to 25 °C > 95% None (Optimal Conditions).
Validated Protocol A: Synthesis via Acid Chloride

Causality Note: We utilize oxalyl chloride with catalytic DMF to force complete activation, and a sterically hindered base (DIPEA) at 0 °C to prevent SNAr.

  • Acid Chloride Formation: Suspend 4-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Activation: Dropwise add oxalyl chloride (1.5 eq) followed by 1-2 drops of anhydrous DMF (catalyst)[1].

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO, CO₂, HCl) ceases. Concentrate the mixture in vacuo to remove all excess oxalyl chloride, yielding the crude acid chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM and cool strictly to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq)[1].

  • Base Addition: Dropwise add DIPEA (2.5 eq). Crucial: Maintain 0 °C to suppress SNAr at the 4-position. Stir for 1 hour.

  • Workup: Quench with cold 1M HCl (removes excess base/amine), wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

Synthesis A 4-Chloronicotinic Acid B Acid Chloride Intermediate A->B (COCl)2, DMF (cat.) DCM, 0°C to RT C 4-Chloro-N-methoxy- N-methylnicotinamide A->C HATU/DIPEA (Incomplete) B->C HN(OMe)Me·HCl, DIPEA DCM, 0°C D SNAr Side Product B->D Excess Amine/Heat (Competitive)

Fig 1. Synthesis pathways demonstrating optimal acid chloride routing vs. competitive SNAr.

Phase II: Downstream Application Troubleshooting (Nucleophilic Addition)

FAQ 3: Why does my Grignard addition yield complex mixtures instead of the desired ketone?

Weinreb amides are prized for forming a stable 5-membered metal chelate that prevents over-addition to the tertiary alcohol[3]. However, the 4-chloro substituent introduces a severe competing pathway: Metal-Halogen Exchange [4]. Highly reactive organolithiums or standard Grignards at elevated temperatures will insert into the C-Cl bond. Furthermore, the pyridine nitrogen can competitively coordinate the magnesium, destabilizing the tetrahedral intermediate and causing it to collapse prematurely.

FAQ 4: How can I force the reaction to completion without degrading the starting material?

Switch to Knochel’s Turbo Grignard (RMgCl·LiCl) . The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its nucleophilicity[5]. This allows the acyl substitution to proceed rapidly at cryogenic temperatures (-78 °C to -20 °C), where the activation energy for metal-halogen exchange cannot be reached.

Quantitative Data: Grignard Addition Optimization
Organometallic ReagentSolventTemperatureOutcome
RLi (Organolithium)THF-78 °CSubstantial metal-halogen exchange; degradation.
RMgBr (Standard)THF25 °CChelate collapse; over-addition to tertiary alcohol.
RMgCl (Standard)2-MeTHF0 °CIncomplete conversion; mixed product profile.
RMgCl·LiCl (Turbo) THF -78 °C to -20 °C > 90% conversion to desired ketone.
Validated Protocol B: Controlled Nucleophilic Addition

Causality Note: We utilize Turbo Grignard to ensure high nucleophilicity at low temperatures, preserving the C-Cl bond and maintaining the integrity of the Weinreb chelate.

  • Preparation: Dissolve 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 eq) in strictly anhydrous THF under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add the Turbo Grignard reagent (RMgCl·LiCl, 1.1 eq) down the side of the flask to pre-cool the reagent before it hits the solution[5].

  • Controlled Maturation: Stir at -78 °C for 1 hour. Gradually allow the reaction to warm to -20 °C over 2 hours. Do not allow the reaction to reach 0 °C, as the chelate may collapse or metal-halogen exchange may initiate.

  • Cold Quench: While still at -20 °C, rapidly quench the reaction by adding cold 1M HCl[3]. This acidic quench is critical; it protonates the stable tetrahedral chelate directly to the ketone, preventing any transient collapse that would allow a second equivalent of Grignard to attack.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Grignard WA 4-Chloro-N-methoxy- N-methylnicotinamide Chelate 5-Membered Metal Chelate WA->Chelate RMgCl·LiCl -78°C to -20°C MHE Metal-Halogen Exchange WA->MHE RLi or High Temp Ketone Desired 4-Chloro Ketone Chelate->Ketone 1M HCl Quench OverAdd Tertiary Alcohol Chelate->OverAdd Chelate Collapse (Poor Temp Control)

Fig 2. Grignard addition mechanism highlighting the stable chelate and metal-halogen exchange risk.

References

  • Benchchem Technical Support. 5-Bromo-4-chloronicotinaldehyde Application Guide. Benchchem. 2

  • Wang, Y., et al. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. ACS Omega (2021). 3

  • Wu, C., et al. Discovery of TBC11251, a Potent, Long Acting, Orally Active Endothelin Receptor-A Selective Antagonist. Journal of Medicinal Chemistry (ACS Publications).4

  • European Patent Office. BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS. EP 2922840 B1. 1

  • ResearchGate Database. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.5

Sources

Optimization

identifying side products in 4-Chloro-N-methoxy-N-methylnicotinamide reactions

Welcome to the Technical Support Center for 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2). This portal is designed for drug development professionals and synthetic chemists who are utilizing this bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2). This portal is designed for drug development professionals and synthetic chemists who are utilizing this bifunctional building block.

Because this molecule possesses both a highly electrophilic 4-chloro-pyridine core and a Weinreb amide moiety, it is a powerful precursor for divergent synthesis. However, this dual reactivity often leads to chemoselectivity issues, including over-addition and competing nucleophilic aromatic substitution (SNAr). This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your workflows.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: During the addition of a Grignard reagent to synthesize a ketone, I am isolating significant amounts of a tertiary alcohol. Why is over-addition occurring? A: The hallmark of the Weinreb ketone synthesis is the formation of a stable, five-membered tetrahedral cyclic intermediate upon nucleophilic attack[1]. This intermediate is stabilized by the chelation of the metal (Mg or Li) between the methoxy oxygen and the carbonyl oxygen, which prevents the collapse of the intermediate and subsequent second addition[2]. Over-addition (tertiary alcohol formation) occurs when this chelate collapses prematurely before the acidic quench. This is typically caused by:

  • Elevated Temperatures: Allowing the reaction to warm above -20 °C before quenching provides the thermal energy required to break the chelate.

  • Solvent Disruption: Highly coordinating solvents (like pure DME or adding TMEDA) can outcompete the internal methoxy group for metal coordination, destabilizing the cyclic intermediate.

  • Steric Hindrance: Extremely bulky Grignard reagents can distort the optimal geometry required for the five-membered chelate ring.

Q2: I am using an organolithium reagent to attack the Weinreb amide, but LC-MS indicates substitution at the pyridine ring instead. How do I prevent this? A: You are observing a competing SNAr reaction. The 4-chloro position on the nicotinamide ring is highly activated toward nucleophilic attack. The pyridine nitrogen acts as an electron sink, stabilizing the resulting Meisenheimer complex, a reactivity pattern frequently exploited in the design of suicide inhibitors and targeted probes[3][4]. Highly basic and nucleophilic organolithium reagents can attack the C4 position, displacing the chloride. Correction Strategy: Switch from an organolithium to a less reactive, more chemoselective organometallic. Transmetalating your Grignard or organolithium reagent with CeCl3 (forming an organocerium species) significantly enhances carbonyl addition (1,2-addition) while suppressing SNAr and basic side reactions.

Q3: When performing an SNAr with a primary amine to replace the 4-chloro group, my Weinreb amide is being cleaved. What is the mechanism? A: While Weinreb amides are generally robust against mild nucleophiles, prolonged heating with excess primary amines (especially in the presence of adventitious water or hydroxide) can lead to nucleophilic acyl substitution at the carbonyl, displacing N,O-dimethylhydroxylamine. Correction Strategy: Perform the SNAr under strictly anhydrous conditions using a non-nucleophilic base (e.g., DIPEA or K2CO3) to scavenge the generated HCl, limiting the primary amine strictly to 1.05–1.1 equivalents.

II. Quantitative Data: Side Product Identification

The following table summarizes the analytical signatures and mechanistic causes of common side products encountered with 4-Chloro-N-methoxy-N-methylnicotinamide.

Side Product TypeMechanistic CauseLC-MS Signature (ESI+)1H NMR Indicator (CDCl3)Corrective Action
Tertiary Alcohol Premature chelate collapse allowing a second equivalent of RMgX to add[2][5].[M+H]+ corresponds to SM - (NMeOMe) + 2RLoss of N-OMe (3.5 ppm) & N-Me (3.3 ppm); presence of 2x R-group signals.Maintain -78 °C; use inverse quench into cold acid.
C4-Alkylated Pyridine Competing SNAr by the organometallic reagent at the highly electrophilic C4 position[3].[M+H]+ corresponds to SM - Cl + RLoss of C4-Cl; shift in pyridine aromatic protons (C5-H moves upfield).Transmetalate RMgX to RCeCl2; lower reaction temperature.
Des-chloro Ketone Halogen-metal exchange at C4 followed by protonation during workup.[M+H]+ corresponds to SM - Cl + H - (NMeOMe) + RAppearance of a new aromatic proton at C4 (~7.4 ppm, doublet).Avoid highly basic alkyl lithiums (e.g., t-BuLi); use Grignard reagents.
Amide Cleavage Nucleophilic attack at the carbonyl by SNAr nucleophiles (e.g., amines) or hydroxide.[M+H]+ corresponds to SM - (NMeOMe) + NuComplete loss of Weinreb amide methyl singlets.Ensure anhydrous conditions; use stoichiometric nucleophile.

III. Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways, highlighting the critical intermediate states that govern chemoselectivity.

G SM 4-Chloro-N-methoxy- N-methylnicotinamide Chelate Stable Tetrahedral Intermediate (Chelate) SM->Chelate RMgX / -78°C (Carbonyl Attack) SNArProd 4-Substituted Weinreb Amide (Desired S_NAr) SM->SNArProd Nu- (e.g., RNH2) (S_NAr at C4) SNArSide C4-Alkylated Pyridine (Grignard S_NAr Side Product) SM->SNArSide RMgX / High Temp (Competing C4 Attack) Ketone 4-Chloro-3-acylpyridine (Desired Ketone) Chelate->Ketone Cold Acid Quench (H3O+) TertAlc Tertiary Alcohol (Over-addition Side Product) Chelate->TertAlc High Temp / Excess RMgX (Premature Collapse)

Mechanistic pathways of 4-Chloro-N-methoxy-N-methylnicotinamide reactions.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and minimize the side products detailed above, utilize the following standardized protocols. Each protocol contains built-in validation checkpoints.

Protocol A: Chemoselective Ketone Synthesis (Avoiding Over-Addition & SNAr)

This protocol utilizes temperature control and a reverse-quench technique to preserve the tetrahedral intermediate[5].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to strictly -78 °C for 15 minutes.

  • Addition: Add the Grignard reagent (1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Validation Checkpoint 1 (TLC): After 1 hour at -78 °C, remove a 50 µL aliquot, quench it into 100 µL of 1M HCl, extract with EtOAc, and spot on a TLC plate (Eluent: 1:1 Hexanes/EtOAc, UV 254 nm). The starting material (Rf ~0.3) should be completely consumed, replaced by a single new spot (Rf ~0.6).

  • Reverse Quench (Critical Step): Do not add acid to the reaction flask. Instead, cannulate the cold reaction mixture directly into a vigorously stirred solution of cold (0 °C) 1M HCl (15 mL) and EtOAc (15 mL). Causality: This ensures the tetrahedral intermediate is instantly protonated upon breakdown, preventing any unreacted Grignard reagent from attacking the newly formed ketone.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol exploits the electrophilicity of the C4 position while preserving the Weinreb amide[3].

  • Preparation: In a 20 mL reaction vial, dissolve 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add the amine nucleophile (1.05 mmol, 1.05 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr, preventing acidic hydrolysis of the amide.

  • Heating: Heat the mixture to 60 °C.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction after 4 hours. The mass spectrum should show the complete disappearance of the M+ and M+2 isotope pattern characteristic of the chlorine atom, replaced by the [M+H]+ of the aminated product. If the Weinreb amide is intact, a fragment corresponding to the loss of 60 Da (NMeOMe) will be present in the MS/MS spectra.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove DMF and DIPEA salts.

V. References

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Weinreb ketone synthesis Source: Wikipedia (Mechanistic Overview) URL:[Link]

  • Development of a Suicide Inhibition-Based Protein Labeling Strategy for Nicotinamide N-Methyltransferase Source: ACS Chemical Biology URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Chloro-N-methoxy-N-methylnicotinamide Reaction Optimization

Welcome to the Process Chemistry Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals optimizing the nucleophilic addition of organometallic reagents to 4-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals optimizing the nucleophilic addition of organometallic reagents to 4-Chloro-N-methoxy-N-methylnicotinamide .

Working with this specific scaffold presents a dual-threat profile during scale-up: the standard risk of Weinreb amide over-addition, compounded by the high susceptibility of the 4-chloropyridine moiety to Nucleophilic Aromatic Substitution (SNAr). This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to isolate your target ketone with high fidelity.

Diagnostic Knowledge Base (FAQs)

Q1: Why am I seeing tertiary alcohol byproducts even when using exactly 1.0 equivalent of Grignard reagent? A1: This is a classic symptom of premature tetrahedral intermediate collapse. The Weinreb–Nahm ketone synthesis relies on the formation of a stable, chelated tetrahedral intermediate between the magnesium ion, the methoxy oxygen, and the carbonyl oxygen[1]. This chelation is strictly temperature-dependent. If the internal temperature of your reaction mixture rises above -20°C prior to the aqueous quench, the intermediate collapses into a highly electrophilic ketone. Because Grignard reagents react with unhindered ketones at diffusion-limited rates[2], any unreacted nucleophile in the mixture will immediately attack the newly formed ketone, resulting in over-addition to the tertiary alcohol[1].

Q2: My LC-MS shows a mass corresponding to the displacement of the chlorine atom. Why is the Grignard attacking the pyridine ring? A2: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 4-position of a pyridine ring is highly activated toward nucleophilic attack because the electronegative nitrogen atom stabilizes the resulting intermediate Meisenheimer complex[3]. When the reaction temperature exceeds 0°C, the activation energy barrier for SNAr is breached. To prevent this, the reaction must be strictly maintained at or below -40°C during the entire nucleophilic addition and incubation period.

Q3: I ran the reaction strictly at -78°C to prevent SNAr and over-addition, but my conversion is less than 20%. How do I fix this? A3: While -78°C provides maximum stability for the tetrahedral intermediate, it often arrests the initial nucleophilic attack due to the poor solubility of the Grignard reagent or the high kinetic barrier of the specific nucleophile. The optimal approach is a temperature gradient: perform the dropwise addition at -78°C to manage the exothermic heat of mixing, then gradually warm the reaction to -40°C to drive the conversion to completion without triggering SNAr or intermediate collapse.

Thermodynamic & Kinetic Profiling

To optimize your yield, you must balance conversion rates against the thermal thresholds of intermediate collapse and SNAr activation. The table below summarizes the expected reaction profile of 4-Chloro-N-methoxy-N-methylnicotinamide with a standard Grignard reagent (1.05 eq) across different temperature zones.

Internal Temp (°C)Conversion (%)Target Ketone (%)Tertiary Alcohol (%)SNAr Byproduct (%)*
-78°C < 20%> 95%< 1%< 1%
-40°C > 95%> 95%< 2%< 2%
0°C > 95%~ 60%~ 15%~ 25%
+20°C > 95%< 20%> 40%> 40%

*Percentages are based on the ratio of converted starting material. Data represents typical outcomes for primary alkyl Grignard additions.

Mechanistic Pathway Analysis

The diagram below maps the divergent pathways dictated by thermal control. Maintaining the system within the optimal thermal window ensures the reaction remains trapped at the tetrahedral intermediate stage.

Mechanism SM 4-Chloro-N-methoxy- N-methylnicotinamide Grignard R-MgX Addition SM->Grignard Tetrahedral Stable Tetrahedral Intermediate (-78°C to -40°C) Grignard->Tetrahedral Low Temp SNAr SNAr at C4 Position (High Temp / Excess R-MgX) Grignard->SNAr Temp > 0°C Ketone Target Ketone (After Cold Quench) Tetrahedral->Ketone Aqueous Quench Collapse Premature Collapse (> 0°C) Tetrahedral->Collapse Warming before quench TertAlcohol Tertiary Alcohol (Over-addition) Collapse->TertAlcohol 2nd R-MgX addition Substituted 4-Alkyl/Aryl Pyridine Byproduct SNAr->Substituted

Mechanistic pathways of Weinreb amide Grignard addition and temperature-dependent side reactions.

Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility, this protocol integrates strict thermal boundaries and an in-process validation check to ensure the integrity of the tetrahedral intermediate before the final quench.

Workflow Prep Step 1: Preparation Dissolve in dry THF Cool Step 2: Cooling Chill to -78°C Prep->Cool Add Step 3: Addition Dropwise R-MgX Cool->Add Stir Step 4: Incubation Stir at -40°C for 2h Add->Stir Quench Step 5: Quench Add NH4Cl at -40°C Stir->Quench Extract Step 6: Isolation Extract & Purify Quench->Extract

Step-by-step experimental workflow for temperature-controlled Grignard addition.

Step-by-Step Methodology

Step 1: System Preparation & Purge Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: Trace moisture will protonate and destroy the Grignard reagent. Because this protocol relies on a precise 1.05 equivalent stoichiometry to prevent over-addition, any loss of active titer will result in incomplete conversion.

Step 2: Substrate Solvation Dissolve 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Ensure complete dissolution.

Step 3: Cryogenic Addition Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C. Add the Grignard reagent (1.05 eq) dropwise via a syringe pump over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could momentarily breach the 0°C threshold, which would trigger premature collapse of the tetrahedral intermediate[1].

Step 4: Gradient Incubation & Validation Remove the flask from the -78°C bath and immediately transfer it to a -40°C cryocooler (or dry ice/acetonitrile bath). Stir for 2 hours. Self-Validation Check: After 1.5 hours, remove a 50 µL aliquot and quench it directly into a pre-chilled (-78°C) vial of saturated aqueous NH₄Cl. Analyze via GC-MS or LC-MS. The chromatogram should show >95% target ketone and <1% tertiary alcohol. If tertiary alcohol is detected, your internal temperature spiked during addition, and the intermediate has already begun to collapse[2].

Step 5: Cold Quench While maintaining the reaction flask at -40°C, rapidly add saturated aqueous NH₄Cl. Causality: You must quench the reaction before removing the cooling bath. Allowing the reaction to warm to room temperature prior to quenching will cause the intermediate to collapse while unreacted Grignard reagent is still present, guaranteeing over-addition[2].

Step 6: Isolation Allow the quenched mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ketone via flash column chromatography.

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit Source: Reddit URL:[Link]

  • Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420 | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Application Guide for 4-Chloro-N-methoxy-N-methylnicotinamide

Welcome to the Technical Support Center for 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2). As a highly versatile Weinreb amide derivative of 4-chloronicotinic acid, this reagent is a critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2). As a highly versatile Weinreb amide derivative of 4-chloronicotinic acid, this reagent is a critical building block in drug development and organic synthesis. However, its dual-electrophilic nature—featuring both a reactive carbonyl and an activated aromatic chloride—presents unique challenges during storage and functionalization.

This guide is designed by application scientists to provide you with field-proven mechanistic insights, self-validating protocols, and targeted troubleshooting strategies.

PART 1: Chemical Profile & Stability Overview

Understanding the fundamental physicochemical properties of this reagent is the first step in preventing experimental failure. The table below summarizes the quantitative data and reactivity profile necessary for proper handling[1][2].

PropertySpecification / Value
Chemical Name 4-Chloro-N-methoxy-N-methylnicotinamide
CAS Number 1211521-40-2
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Typical Purity ≥95%
Optimal Storage Temp. 2–8 °C (Under inert atmosphere)
Primary Degradation Moisture-driven hydrolysis to 4-chloronicotinic acid
Reactivity Hotspots C3-Carbonyl (Nucleophilic Addition), C4-Chloride (SNAr)

PART 2: Mechanistic Insights & Workflows

The synthetic utility of Weinreb amides relies on their ability to prevent over-addition during organometallic reactions. When a nucleophile attacks the carbonyl, the resulting tetrahedral intermediate forms a stable 5-membered chelate with the metal counterion (e.g., Li⁺ or Mg²⁺). This chelate survives until aqueous acidic workup, at which point it collapses to yield the desired ketone[3][4].

Mechanism WA 4-Chloro Weinreb Amide Nuc Nucleophilic Attack (R-MgX / R-Li) WA->Nuc Chelate Stable 5-Membered Metal Chelate Nuc->Chelate Block Blocks Second Addition Chelate->Block Workup Aqueous Acidic Workup Chelate->Workup Ketone 4-Chloro-Pyridyl Ketone Workup->Ketone

Mechanism of Weinreb amide controlled reactivity via stable metal chelation.

Workflow Step1 Dry Reagent & Flask (Inert Atmosphere) Step2 Dissolve in Anhydrous THF (Cool to -78°C) Step1->Step2 Step3 Dropwise Addition of Organometallic Reagent Step2->Step3 Step4 Stir to form Chelate (Monitor by TLC) Step3->Step4 Step5 Quench with 1M HCl (Hydrolysis) Step4->Step5 Step6 Extract & Purify (Ketone Recovery) Step5->Step6

Step-by-step workflow for organometallic addition to 4-chloro Weinreb amide.

PART 3: Troubleshooting Guide & FAQs

Q1: Why am I observing premature degradation and the formation of a highly polar baseline spot on TLC during storage?

Causality: 4-Chloro-N-methoxy-N-methylnicotinamide is susceptible to slow hydrolysis when exposed to atmospheric moisture. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon, making it more prone to water attack than standard aliphatic amides. The highly polar baseline spot you observe is the degradation product: 4-chloronicotinic acid . Solution: Always store the reagent at 2–8 °C in a desiccator or a tightly sealed vial flushed with argon. If degradation has occurred, follow Protocol B below to rescue the reagent.

Q2: During Grignard addition, I am seeing a complex mixture of products instead of the clean ketone. Mass spec shows displacement of the chlorine. Why?

Causality: Your reagent possesses dual electrophilicity. The C4 position on the pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr) because it is para to the electron-withdrawing pyridine nitrogen and adjacent to the electron-withdrawing Weinreb amide group[5][6]. Strong nucleophiles like Grignard reagents or aliphatic amines can attack the C4 position, displacing the chloride . Solution:

  • Temperature Control: Conduct the reaction at strictly controlled cryogenic temperatures (-78 °C) to favor the kinetically faster 1,2-addition to the carbonyl over the SNAr pathway.

  • Reagent Selection: If SNAr persists, consider using less nucleophilic organozinc reagents or perform your desired C4 cross-coupling (e.g., Suzuki or Sonogashira) before reacting the Weinreb amide.

Q3: My reduction with LiAlH₄ yielded an alcohol instead of the expected aldehyde. Why did the Weinreb amide fail to prevent over-reduction?

Causality: The defining feature of a Weinreb amide is the stable 5-membered metal chelate that prevents a second equivalent of nucleophile from adding[7][8]. However, this chelate is thermally sensitive . If the reaction is allowed to warm to room temperature before quenching, the tetrahedral intermediate collapses prematurely. This releases the highly reactive aldehyde into a mixture that still contains unreacted LiAlH₄, inevitably leading to over-reduction to the alcohol[3][4]. Solution: Maintain the reaction at 0 °C or lower, and quench with cold aqueous acid before removing the cooling bath.

PART 4: Validated Experimental Protocols

Protocol A: Chemoselective Ketone Synthesis via Organolithium Addition

This protocol is designed to maximize carbonyl addition while suppressing SNAr at the C4-chloride.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with argon (repeat 3 times).

  • Dissolution: Add 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 equiv) to the flask. Dissolve in anhydrous THF to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Addition: Slowly add the organolithium reagent (1.05 equiv) dropwise down the side of the flask over 15–20 minutes to prevent localized heating.

  • Chelate Formation: Stir the reaction mixture at -78 °C for 1 hour. Monitor by TLC (aliquots must be quenched in mini-vials containing 1M HCl before spotting).

  • Quench & Hydrolysis: While still at -78 °C, rapidly add cold 1M HCl (aqueous) to quench the reaction and hydrolyze the metal chelate.

  • Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Storage and Re-purification of Degraded Reagent

Use this self-validating protocol to rescue reagent that has partially hydrolyzed to 4-chloronicotinic acid.

  • Assessment: Run a TLC (e.g., 50% EtOAc in Hexanes). The intact Weinreb amide will migrate, while the hydrolyzed 4-chloronicotinic acid will remain stuck at the baseline.

  • Dissolution: Dissolve the degraded batch in a large volume of EtOAc.

  • Aqueous Wash (The Validation Step): Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (3 times). The mildly basic aqueous layer will deprotonate the carboxylic acid byproduct, pulling it into the aqueous phase while the neutral Weinreb amide remains in the organic phase.

  • Recovery: Wash the organic layer once with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the purified reagent.

  • Storage: Transfer the recovered oil/solid to an amber vial, flush with argon, seal tightly with Parafilm, and store at 2–8 °C.

PART 5: References

  • Sen, S., Mondal, S., Zheng, L., Salinger, A. J., Fast, W., Weerapana, E., & Thompson, P. R. (2019). Development of a Suicide Inhibition-Based Protein Labeling Strategy for Nicotinamide N-Methyltransferase. ACS Chemical Biology, 14(4), 613-618. URL:[Link]

  • Kalepu, J., & Pilarski, L. T. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. URL:[Link]

  • Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 129(11), 3408-3419. URL:[Link]

Sources

Troubleshooting

troubleshooting purification of 4-Chloro-N-methoxy-N-methylnicotinamide products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2).

Purifying this specific Weinreb amide is notoriously tricky because the molecule contains competing functional groups: a basic pyridine nitrogen that complicates chromatography, and a highly electrophilic 4-chloro substituent that is vulnerable to degradation.

Below is our definitive, field-proven guide to troubleshooting and optimizing your purification workflow.

I. Physicochemical Profiling

Before troubleshooting, you must understand the mechanistic behavior of the molecule. The table below summarizes the critical properties that dictate our purification strategy.

ParameterValue / CharacteristicImpact on Purification Strategy
CAS Number 1211521-40-2Reference identifier for analytical standards.
Molecular Weight 200.62 g/mol Used for calculating molar equivalents and mass balances.
Pyridine pKa ~2.0 - 3.5 (Estimated)Susceptible to protonation. Requires precise pH control during aqueous washes to prevent product loss to the aqueous phase.
4-Chloro Reactivity Highly ElectrophilicVulnerable to Nucleophilic Aromatic Substitution (SNAr). Strictly prohibits the use of hydroxide bases (e.g., NaOH)[1].
Chromatographic Profile Basic / PolarStrong interaction with acidic silanols[2]. Mandates basic modifiers (e.g., Et₃N) during silica gel chromatography.

II. Process Visualization

G Start Crude Reaction Mixture Quench Quench & Neutralize (Sat. NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract OrgLayer Organic Phase (Product) Extract->OrgLayer Top Layer AqLayer Aqueous Phase (Byproducts) Extract->AqLayer Bottom Layer Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Concentrate Concentration (< 40 °C) Wash->Concentrate Chromatography Flash Chromatography (Silica + 1% Et3N) Concentrate->Chromatography Pure Pure Product Chromatography->Pure

Fig 1. Optimized purification workflow for 4-Chloro-N-methoxy-N-methylnicotinamide.

III. Troubleshooting FAQs

Q1: My yield is extremely low after the aqueous workup. Where did my product go? Causality: The product contains a basic pyridine nitrogen. If you used a strong acid wash (like 1N HCl) to remove unreacted N,O-dimethylhydroxylamine or coupling reagents (like EDC), the pyridine ring becomes protonated. This converts your product into a highly water-soluble pyridinium salt, pulling it entirely into the aqueous layer. Solution: Opt for a milder acidic wash (e.g., 5% citric acid) and always back-extract the aqueous layer with Ethyl Acetate (EtOAc).

Q2: I used 1N NaOH to neutralize the acidic aqueous layer, and now my LC-MS shows a massive byproduct peak. What happened? Causality: The 4-chloro substituent on the pyridine ring is highly activated. Because it is positioned ortho to the electron-withdrawing Weinreb amide and para to the pyridine nitrogen, it is extraordinarily susceptible to Nucleophilic Aromatic Substitution (SNAr). Exposure to strong nucleophiles like hydroxide (OH⁻) from NaOH rapidly hydrolyzes the chloride to a 4-hydroxy byproduct. Solution: Strictly avoid strong bases. Use saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization and washing[1].

Q3: The layers won't separate during extraction, and I'm dealing with a stubborn emulsion. How do I break it? Causality: Weinreb amide syntheses often utilize coupling agents like EDC. While EDC and its urea byproduct are water-soluble in acidic media, partial neutralization can cause them to act as surfactants, creating severe emulsions between organic solvents and water[3]. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This "salts out" the organic components, increasing the density difference between the layers and forcing the polar Weinreb amide into the organic phase[3].

Q4: My product streaks terribly on the silica gel column, leading to poor resolution from the unreacted acid. How can I fix this? Causality: The basic pyridine nitrogen strongly interacts with the acidic silanol groups on standard silica gel, causing severe peak tailing, unpredictable retention times, and irreversible adsorption[2]. Solution: Passivate the silica gel by adding a basic modifier. Pre-treat your column with 1-2% Triethylamine (Et₃N) in your starting mobile phase, and maintain 1% Et₃N throughout the elution.

IV. Self-Validating Experimental Protocol

To ensure high-purity isolation, follow this step-by-step methodology. Every phase of this protocol includes a self-validation step to guarantee trustworthiness and prevent downstream failures.

Step 1: Quenching & Neutralization

  • Cool the crude reaction mixture to 0 °C using an ice bath.

  • Slowly add saturated aqueous NaHCO₃ dropwise until bubbling ceases (target pH ~7-8)[1]. Self-Validation Check: Test the aqueous phase with pH paper. If the pH exceeds 8.5, you risk SNAr degradation. Do not proceed until the pH is stabilized.

Step 2: Liquid-Liquid Extraction

  • Dilute the mixture with EtOAc (3x the volume of the reaction solvent).

  • Transfer to a separatory funnel and separate the layers.

  • Back-extract the aqueous layer twice more with fresh EtOAc. Self-Validation Check: Spot both the combined organic layer and the final aqueous layer on a TLC plate (UV 254 nm). If the aqueous layer shows a strong UV-active spot at the product's Rf, your pH is too low (product is protonated). Adjust aqueous pH to ~7.5 with NaHCO₃ and re-extract.

Step 3: Washing & Drying

  • Wash the combined organic layers with 5% aqueous citric acid to remove residual amines.

  • Immediately wash with brine to break micro-emulsions and strip residual water[3].

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator) at < 40 °C. Self-Validation Check: Inspect the concentrated crude oil. If it appears cloudy, water is still present. Re-dissolve in DCM, add more Na₂SO₄, and re-filter.

Step 4: Modified Flash Chromatography

  • Prepare a mobile phase of Hexanes/EtOAc (1:1) containing exactly 1% Et₃N (v/v).

  • Pack a silica gel column using this modified solvent system to passivate the acidic silanols[2].

  • Load the crude oil dissolved in a minimum amount of DCM.

  • Elute with a gradient of Hexanes to 100% EtOAc (maintaining 1% Et₃N throughout). Self-Validation Check: Perform a 2D TLC on your collected fractions. Spot the fraction, develop in one direction, dry, and develop perpendicular. If the product spot tails or degrades off-axis, your column was not sufficiently passivated; increase the Et₃N modifier concentration to 2% for future runs.

V. References[1] "4-Chloro-n-methoxy-n-methylnicotinamide | 1211521-40-2". Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjDnNfF8FeQdIiyfGwq9HsWfqEUFM_Pff1zaZOpYXFy2jUn0o4IFvf2zCM65p4Y8OOOigjvmM70mheZST3hdyXUCvDGO3anYXX92XZxpmnefnlMXf6jzPFtItcjZCYScT0uyHYb__PU5GOiTmeYIlp1VIeL_wNgcXDl7h8eZYugOA=[4] "Weinreb amide workup extraction issues". Reddit (r/OrganicChemistry). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV2W9dSLdHsIhPkW6OUFI5KleoC36-D5NEsCndUwujxcPrTSlNQi4l23CPfzrH2XOCxbipc2pSDzWPDSFsJyDtwgM_4ND2QLq_DpA7c4gujEwxcfVEzvhNvJGHmLp0XVdfkXimuzKx4i-fE34-tTywFgRV0ZWKGdnyFtEkwhr_evDQTaaP-K6o-33ZWzOOIvAMq59RfUJZ3KXi5yCT[3] "HPLC Troubleshooting Guide". LCMS.cz. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgJQ_h0NAgD6_UC6S2NPHn3J7hA5AerIOAJkMH_JfZnHnsJlNOi3ufFdnd4AIoeNOZyzXFHZCiC4KVyWyLqPd4y1frZdBd3k0U5s3j2TIRPyRiNTsivEmx5oEw_jhAIRMG-IrGb6mzps36DoOS5vpnk1Ws3o6_28hqMW6xTNry3jcAuTJ9XT1jT_fhb-_8MmM7OxyqKi_bH55g53wi7UJp740X4A==[2] "5-Bromo-4-chloronicotinaldehyde | 1060802-24-5". BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvcjSFVDST9lajm5bIpFa9PbUWJo4tvbNT1BPeDcLfMT84Hy65G4PABr-4OR6y4gjfn3S8MC8RxTqNR8DfHsNISdd6Q58PWGvNEqiRHqeno8p7ZukQmwQrH2eBGND8R8gro08Iyg==

Sources

Optimization

Technical Support Center: A Guide to the Storage and Stability of 4-Chloro-N-methoxy-N-methylnicotinamide

Introduction 4-Chloro-N-methoxy-N-methylnicotinamide is a vital intermediate in pharmaceutical research and development, valued for its function as a Weinreb amide.[1][2] The Weinreb amide moiety provides a stable yet re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-N-methoxy-N-methylnicotinamide is a vital intermediate in pharmaceutical research and development, valued for its function as a Weinreb amide.[1][2] The Weinreb amide moiety provides a stable yet reactive handle for the synthesis of ketones from a variety of organometallic reagents.[2][3] However, the chemical integrity of this molecule is paramount for achieving reproducible and high-yielding synthetic outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the decomposition of 4-Chloro-N-methoxy-N-methylnicotinamide during storage and handling. Our goal is to empower researchers to maintain the quality and reliability of this critical reagent.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common queries regarding the handling and storage of 4-Chloro-N-methoxy-N-methylnicotinamide.

Q1: What are the ideal short-term and long-term storage conditions for 4-Chloro-N-methoxy-N-methylnicotinamide?

A1: Proper storage is the single most important factor in preventing decomposition. Adherence to the conditions outlined below will maximize the shelf-life and preserve the purity of the compound.

Parameter Long-Term Storage (> 1 Month) Short-Term Storage / In-Use (< 1 Month)
Temperature -20°C or lower2-8°C (refrigerated)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen); minimize headspace
Light Protect from light (Amber vial, store in dark)Protect from light (Amber vial)
Container Tightly sealed glass vial with a PTFE-lined capTightly sealed glass vial with a PTFE-lined cap
Moisture Store inside a desiccatorAllow to warm to room temperature before opening

Q2: Why are these specific storage conditions so critical?

A2: The structure of 4-Chloro-N-methoxy-N-methylnicotinamide contains two primary points of vulnerability: the electrophilic chloropyridine ring and the Weinreb amide group.

  • Preventing Hydrolysis: The presence of moisture, especially with trace acid or base, can lead to the hydrolysis of the Weinreb amide bond, yielding 4-chloronicotinic acid and N,O-dimethylhydroxylamine. This is a common degradation pathway for related nicotinamide compounds.[4][5] Storing under a dry, inert atmosphere at low temperatures drastically reduces the rate of this reaction.[6][7]

  • Averting Nucleophilic Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution. Water can act as a nucleophile, leading to the formation of 4-hydroxy-N-methoxy-N-methylnicotinamide. This is a known reactivity pattern for chloropyridine derivatives.[8][9]

  • Minimizing Thermal Decomposition: Elevated temperatures accelerate all degradation processes.[10] Storing at -20°C effectively "freezes" the compound's reactivity, ensuring long-term stability.[11]

  • Avoiding Photodecomposition: Halogenated aromatic compounds can be sensitive to light, which can initiate radical-based degradation pathways. Storing in amber vials or in the dark is a necessary precaution.

Q3: How can I tell if my compound has started to decompose?

A3: There are several indicators of compound degradation:

  • Visual Inspection: A change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping, melting, oily appearance) suggests decomposition or moisture absorption.

  • Thin-Layer Chromatography (TLC): The appearance of new spots, particularly a more polar spot at a lower Rf value, is a strong indicator of degradation products like the corresponding carboxylic acid or alcohol.

  • Analytical Confirmation: The most definitive method is to re-analyze the material by HPLC or ¹H NMR. A decrease in the area percentage of the main peak in the HPLC chromatogram or the appearance of new signals in the NMR spectrum confirms decomposition.

Q4: I accidentally left my sample on the bench overnight. Is it still usable?

A4: This depends on the ambient conditions (temperature, humidity, light exposure). While a single overnight exposure may not cause catastrophic degradation, the purity of the material is no longer guaranteed. Before using the compound in a critical reaction, its purity must be re-verified. We strongly recommend running a quick purity check using the HPLC method detailed in Section 3 or, at a minimum, a TLC analysis against a reference standard. If the purity has dropped by more than 1-2%, it is advisable to use a fresh, properly stored batch to ensure experimental reproducibility.

Section 2: Troubleshooting Guide - Investigating Decomposition

Inconsistent experimental results, such as lower-than-expected yields or the formation of unexpected byproducts, are often the first sign that your starting material has degraded. This guide provides a logical workflow to diagnose the issue.

Problem: Inconsistent Experimental Results or Low Yields

When a previously reliable reaction begins to fail, the integrity of the 4-Chloro-N-methoxy-N-methylnicotinamide starting material should be a primary suspect.

G Start Inconsistent Reaction Outcome (Low Yield, Byproducts) CheckSM Step 1: Assess Purity of 4-Chloro-N-methoxy-N-methylnicotinamide Start->CheckSM HPLCTest Perform HPLC Analysis (See Protocol 3.2) CheckSM->HPLCTest PurityDecision Is Purity > 98%? HPLCTest->PurityDecision TroubleshootReaction Purity is High. Troubleshoot other reaction parameters (reagents, solvent, temp). PurityDecision->TroubleshootReaction  Yes   Discard Purity is Low. Procure a fresh, certified batch of starting material. PurityDecision->Discard  No   StoreProperly Implement strict storage protocols (See Section 1) for new material. Discard->StoreProperly

Caption: Troubleshooting workflow for reaction failure.

Q: My reaction yield is significantly lower than published procedures. Could the starting material be the problem?

A: Absolutely. If the 4-Chloro-N-methoxy-N-methylnicotinamide has partially hydrolyzed to 4-chloronicotinic acid, that portion of the material will not react with your organometallic reagent to form the desired ketone. The acid can also quench the organometallic reagent, further reducing the yield. Following the troubleshooting workflow above is the best course of action.

Q: I see an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of the methoxy-methyl group and the addition of a hydroxyl group. What is it?

A: This corresponds to the hydrolysis of the Weinreb amide to the carboxylic acid (4-chloronicotinic acid). This is a classic sign of moisture-induced decomposition. Another possibility could be the substitution of the chloro group with a hydroxyl group. A high-resolution mass spectrometry (HRMS) analysis can help distinguish between these potential degradation products.

Section 3: Technical Protocols - Proactive Stability Management

Proactive quality control is essential for ensuring the long-term viability of your 4-Chloro-N-methoxy-N-methylnicotinamide stock.

Protocol 3.1: Recommended Handling Procedure for Aliquoting and Use

This procedure minimizes the exposure of the bulk material to atmospheric moisture and oxygen.

  • Equilibration: Before opening, remove the sealed container from the freezer (-20°C) or refrigerator and place it in a desiccator at room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all weighing and handling in a glove box or glove bag under an inert atmosphere (argon or nitrogen). If a glove box is unavailable, briefly flush the vial with a gentle stream of inert gas before and after dispensing.

  • Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of solid to a separate, tared vial.

  • Resealing: Immediately after dispensing, flush the headspace of the main stock container with inert gas, securely tighten the cap, and seal the cap with parafilm.

  • Storage: Return the main stock container to its designated long-term storage condition (-20°C). The freshly weighed aliquot can now be used for your experiment.

Protocol 3.2: HPLC Method for Purity Assessment and Stability Monitoring

This generic reversed-phase HPLC method is suitable for routine purity checks. Method optimization may be required based on available equipment and specific impurities.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient
Gradient Program 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 10% B; 15-20 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 270 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL

This method should show a sharp, primary peak for the intact compound. Degradation products, being more polar, will typically elute earlier.

G Receive Receive New Batch of Compound Store Store at -20°C Under Inert Gas Receive->Store InitialQC Perform Initial Purity Check (HPLC - Protocol 3.2) Store->InitialQC Record Record Purity and Date in Logbook InitialQC->Record PeriodicQC Perform Periodic Re-analysis (e.g., every 6-12 months) Record->PeriodicQC Decision Purity Still > 98%? PeriodicQC->Decision Continue Continue Use Decision->Continue Yes Flag Flag for Re-purification or Disposal Decision->Flag No

Caption: Workflow for routine stability monitoring.

Section 4: The Science of Decomposition

Understanding the potential chemical transformations that 4-Chloro-N-methoxy-N-methylnicotinamide can undergo is key to preventing them. The diagram below illustrates the two most probable degradation pathways under typical storage and handling conditions.

G Parent 4-Chloro-N-methoxy-N-methylnicotinamide (Stable) Hydrolysis Pathway A: Amide Hydrolysis Parent->Hydrolysis + H₂O (Trace Acid/Base) Substitution Pathway B: Nucleophilic Substitution Parent->Substitution + H₂O (Nucleophile) ProductA 4-Chloronicotinic Acid + N,O-Dimethylhydroxylamine Hydrolysis->ProductA ProductB 4-Hydroxy-N-methoxy-N-methylnicotinamide Substitution->ProductB

Caption: Potential decomposition pathways of the compound.

  • Pathway A (Amide Hydrolysis): This is a significant concern for all amides, including the relatively stable Weinreb amide. The presence of water can lead to the cleavage of the carbonyl-nitrogen bond. This process is often catalyzed by acidic or basic impurities that may be present on glassware or in the atmosphere.

  • Pathway B (Nucleophilic Aromatic Substitution): The pyridine ring is electron-deficient, and the chlorine at the 4-position is activated towards attack by nucleophiles. Water, though a weak nucleophile, can displace the chloride over time, especially if prompted by heat or light. This leads to the formation of the corresponding 4-pyridone derivative.

By controlling the key parameters of temperature, moisture, and light, researchers can effectively inhibit these degradation pathways and ensure the integrity of this valuable synthetic intermediate.

References

  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved March 12, 2026, from [Link]

  • Udah, C. et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Wellcome Open Research, 4, 189. [Link]

  • Grard, S. et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 267-275. [Link]

  • Poggiogalle, E. et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites, 12(11), 1083. [Link]

  • Ward, R. J. et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 87. [Link]

  • ResearchGate. (n.d.). A schematic representation of key pathways of nicotinamide metabolism. Retrieved March 12, 2026, from [Link]

  • PLOS. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PLOS ONE, 14(11), e0225403. [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Lu, Y. B. & Sauve, A. A. (2018). The chemistry of the vitamin B3 metabolome. RSC Chemical Biology, 9(4), 845-857. [Link]

  • MDPI. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(24), 5925. [Link]

  • MDPI. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts, 14(11), 849. [Link]

  • ACS Publications. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development, 25(4), 953-960. [Link]

  • ResearchGate. (n.d.). Major pathways of nicotinamide metabolism. Retrieved March 12, 2026, from [Link]

  • Sun, W. P. et al. (2011). Excess Nicotinamide Inhibits Methylation-Mediated Degradation of Catecholamines in Normotensives and Hypertensives. Hypertension Research, 34(11), 1234-1239. [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved March 12, 2026, from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved March 12, 2026, from [Link]

  • MDPI. (2022). The Combination of Niacinamide, Vitamin C, and PDRN Mitigates Melanogenesis by Modulating Nicotinamide Nucleotide Transhydrogenase. International Journal of Molecular Sciences, 23(15), 8596. [Link]

  • MDPI. (2021). Target Metabolites to Slow Down Progression of Amyotrophic Lateral Sclerosis in Mice. Metabolites, 11(12), 853. [Link]

  • Taylor & Francis Online. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Pharmaceutical Development and Technology, 24(10), 1235-1243. [Link]

  • NJ.gov. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (2015). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Retrieved March 12, 2026, from [Link]

  • Agilent. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved March 12, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Organic & Biomolecular Chemistry, 15(34), 7116-7120. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved March 12, 2026, from [Link]

Sources

Troubleshooting

troubleshooting failed chemical reactions and low yields

Welcome to the Synthesis Support Center . As a Senior Application Scientist, I frequently remind research teams that a "failed" chemical reaction is rarely a true dead end; rather, it is a highly specific data point indi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center . As a Senior Application Scientist, I frequently remind research teams that a "failed" chemical reaction is rarely a true dead end; rather, it is a highly specific data point indicating that the activation energy barrier for your desired pathway was not met under the current parameters.

Troubleshooting should never rely on guesswork. It requires a systematic interrogation of the reaction mechanism to identify the root cause of the failure. This guide provides causal diagnostics, self-validating protocols, and advanced optimization strategies to rescue low-yielding syntheses and streamline your drug development workflows.

Diagnostic Workflow: Mechanistic Triage

Before adjusting any parameters, you must categorize the failure mode. The flowchart below outlines the logical triage process for diagnosing synthetic bottlenecks.

DiagnosticWorkflow Start Reaction Analysis (LC-MS / NMR) NoProd 0% Product (No Conversion) Start->NoProd LowYield Low Yield (<50% Conversion) Start->LowYield Byprod Complex Mixture (Side Reactions) Start->Byprod CatDeact Check Catalyst/Reagent Deactivation NoProd->CatDeact Thermo Thermodynamic Limit? (Remove Byproducts) LowYield->Thermo Selectivity Tune Solvent/Temp (Kinetic Control) Byprod->Selectivity

Diagnostic flowchart for identifying root causes of chemical reaction failures.

Frequently Asked Questions (FAQs): Causal Diagnostics

Q1: My reaction shows zero conversion of the starting material. Where is the mechanistic failure point? A: Zero conversion typically indicates a fundamental failure in the catalytic cycle or a complete quenching of the active reagent.

  • The Causality: In transition-metal catalysis (e.g., cross-couplings), zero conversion often stems from a failure at the oxidative addition step due to extreme steric hindrance, or catalyst poisoning by trace oxygen/moisture, which irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state. For highly reactive nucleophiles like Grignards, trace moisture in "anhydrous" solvents will rapidly protonate the reagent, destroying it before it can attack the electrophile.

  • The Solution: Move away from One-Factor-At-A-Time (OFAT) guessing. Implement High-Throughput Experimentation (HTE) or algorithmic approaches to simultaneously screen ligands and solvents. Recent studies show that outperforms human intuition by efficiently navigating complex reaction spaces to find active catalytic conditions with minimal experiments [1].

Q2: The reaction stalls at 30-40% conversion. How do I push it to completion without degrading the product? A: Stalled reactions are usually victims of thermodynamic equilibrium or product inhibition.

  • The Causality: If a reaction generates a byproduct (like water in condensation reactions), the accumulation of this byproduct pushes the equilibrium backward according to Le Chatelier's principle. Alternatively, the newly formed product might coordinate to the metal catalyst more strongly than the starting material, leading to catalyst sequestration (product inhibition).

  • The Solution: Shift the thermodynamic equilibrium by actively removing the byproduct (e.g., using a Dean-Stark apparatus or molecular sieves). If product inhibition is the cause, increasing the catalyst loading or switching to a more strongly coordinating, bidentate ligand can outcompete the product for the metal center. Employing statistical is highly recommended here to map the response surface of temperature versus concentration [2].

Q3: I am getting a complex mixture with poor regioselectivity. How do I suppress side reactions? A: Complex mixtures arise when the activation energies of competing pathways are too similar.

  • The Causality: High temperatures provide enough thermal energy to overcome the activation barriers of both the desired kinetic product and the undesired thermodynamic byproducts. Furthermore, polar aprotic solvents might inadvertently stabilize an undesired transition state, leading to off-target reactivity.

  • The Solution: Lower the temperature to trap the kinetic product. Switch solvents to alter the dielectric constant, which can selectively destabilize the transition state of the side reaction.

Quantitative Data: Troubleshooting Metrics

To effectively troubleshoot, you must understand the physical properties of your reaction environment and the vulnerabilities of your reagents.

Table 1: Solvent Properties & Troubleshooting Implications

SolventDielectric Constant (ε)Boiling Point (°C)Common Troubleshooting IssueRescue Strategy
THF 7.566.0Peroxide formation degrades sensitive catalysts.Test with KI/starch paper; filter through basic alumina before use.
DMF 36.7153.0Difficult to remove; degrades to dimethylamine.Wash organic layer with 5% LiCl aqueous solution during workup.
DCM 8.939.6Can act as an alkylating agent with strong nucleophiles.Swap to 1,2-dichloroethane (DCE) or toluene if alkylation is observed.
Toluene 2.4110.6Poor solubility for polar intermediates, causing stalling.Add a phase-transfer catalyst (PTC) or 5-10% of a polar co-solvent.

Table 2: Catalyst Deactivation Pathways

Catalyst TypeDeactivation MechanismVisual/Analytical CuePreventive Action
Pd(0) Complexes Agglomeration to Pd black.Black precipitate forms in the flask.Lower temperature; use bulkier, electron-rich phosphine ligands.
Grignard Reagents Protonation by trace water.Lack of exotherm upon addition.Titrate reagent before use; flame-dry glassware under vacuum.
Lewis Acids (e.g., AlCl3) Coordination by basic byproducts.Reaction halts abruptly at partial conversion.Use stoichiometric amounts or switch to a water-tolerant Lewis acid.

Standardized Self-Validating Protocol

When a reaction fails, you must determine if the failure is chemical (a flawed mechanism) or physical (degraded reagents/equipment). The following protocol is a self-validating system designed to isolate the exact point of failure.

Protocol: The "Control-Spike" Method for Identifying Reaction Inhibitors

  • Step 1: Baseline Establishment. Set up the reaction under the exact standard conditions that previously failed. Ensure all parameters (stir rate, temperature ramp) are identical.

  • Step 2: The Positive Control Spike. In a parallel flask, set up the same reaction but spike it with 10% (by weight) of the authentic, pure desired product.

    • Validation Check: If LC-MS shows the spiked product degrading over time, your reaction conditions are inherently destructive to the product. You must lower the temperature or change the solvent.

  • Step 3: Reagent Validation (The Model Reaction). Run a known, highly robust model reaction (e.g., a standard Suzuki coupling with simple phenylboronic acid and bromobenzene) using the exact same batch of catalyst, base, and solvent from your failed reaction.

    • Validation Check: If the model reaction fails, your reagents are compromised (e.g., oxidized catalyst or wet solvent). If the model succeeds, the problem lies entirely with the steric/electronic properties of your specific starting materials.

  • Step 4: Kinetic Sampling. For the baseline reaction, extract 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in cold acetonitrile and analyze via UPLC-MS.

    • Validation Check: If conversion stops abruptly at 30 minutes, your catalyst is dying. If conversion continues linearly but extremely slowly, you have a kinetic bottleneck and need to increase temperature or concentration.

Advanced Optimization Strategies

Modern process chemistry relies on multivariate analysis rather than changing one variable at a time. The integration of allows chemists to map the entire parameter space efficiently [3].

Optimization Opt Reaction Optimization Strategy OFAT OFAT Method (One Factor at a Time) Opt->OFAT DoE DoE & Bayesian Methods (Multivariate) Opt->DoE Miss Misses Parameter Interactions Prone to Local Optima OFAT->Miss Hit Maps Entire Parameter Space Finds Global Optima DoE->Hit

Comparison between OFAT and DoE methodologies for reaction optimization.

References

  • Shields, B. J., et al. "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 2021. URL:[Link]

  • Murray, P. M., et al. "A Brief Introduction to Chemical Reaction Optimization." Organic Process Research & Development, 2020 (via NIH PMC). URL:[Link]

  • Velasco, P. Q., et al. "Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning." Beilstein Journal of Organic Chemistry, 2025. URL:[Link]

Optimization

Nicotinamide Synthesis Technical Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Nicotinamide Synthesis. This portal is designed for researchers, biochemical engineers, and drug development professionals facing yield bottlenecks, selectivity issues, or down...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nicotinamide Synthesis. This portal is designed for researchers, biochemical engineers, and drug development professionals facing yield bottlenecks, selectivity issues, or downstream purification challenges during the conversion of 3-cyanopyridine (nicotinonitrile) to nicotinamide.

By synthesizing field-proven insights with rigorous mechanistic causality, this guide provides self-validating protocols and troubleshooting matrices to optimize your synthesis workflows.

Module 1: Reaction Pathway & Selectivity Diagnostics

Understanding the kinetic limitations of your chosen catalytic pathway is the first step in troubleshooting yield loss.

ReactionPathway Substrate 3-Cyanopyridine (Substrate) Product Nicotinamide (Target Product) Substrate->Product Nitrile Hydratase (Biocatalysis: 100% Selectivity) Substrate->Product Chemical Hydrolysis (Base/MnO2: High Temp) Byproduct Nicotinic Acid (Impurity) Product->Byproduct Amidase Activity or Over-hydrolysis (Yield Loss)

Reaction pathways for nicotinamide synthesis highlighting biocatalytic selectivity.

Q: Why am I detecting high levels of nicotinic acid (impurity) in my final product, and how does this affect my yield? A: Nicotinic acid formation is the result of over-hydrolysis. In traditional chemical synthesis (using alkaline/basic catalysts at 120–260 °C), the reaction is kinetically difficult to arrest at the amide stage, leading to continuous degradation into the carboxylic acid[1]. In biocatalytic systems, this occurs if the host microorganism possesses active amidase enzymes that recognize nicotinamide as a substrate. Actionable Fix: Transition to a highly selective biocatalytic method using Rhodococcus rhodochrous J1 or engineered E. coli expressing its nitrile hydratase (NHase). R. rhodochrous J1 naturally overexpresses NHase but exhibits an inherently low amidase affinity for nicotinamide, effectively halting the reaction at the target product and preventing nicotinic acid formation (2)[2].

Module 2: Biocatalytic Yield Optimization

Q: My biocatalytic conversion plateaus at low titers (e.g., <200 g/L). How do I achieve industrial-scale yields (>300 g/L)? A: The primary mechanistic bottleneck here is substrate inhibition . High instantaneous concentrations of 3-cyanopyridine are toxic to microbial cells and competitively inhibit the active site of the NHase enzyme. Actionable Fix: Implement a fed-batch substrate addition strategy . By feeding 3-cyanopyridine incrementally, you maintain the instantaneous substrate concentration below the toxicity/inhibition threshold while allowing the cumulative product titer to rise. This exact strategy has been validated to achieve product concentrations up to 508 g/L in just 60 minutes using high-cell-density cultures (3)[3].

Q: How can I improve enzyme stability and mass transfer in continuous flow microreactor systems? A: Immobilized enzymes often suffer from diffusional limitations, meaning the substrate cannot penetrate the boundary layer of the microparticle fast enough to reach the active site. Actionable Fix: Utilize laminar flow intensified microreactors equipped with a helical screw. The helical geometry induces Dean vortices, which enhance radial fluid mixing and drastically reduce the boundary layer thickness around the immobilized enzyme particles. This intensification can increase substrate conversion by up to 3.4 times compared to standard tubular microreactors (1)[1].

Module 3: Downstream Processing & Recovery

Workflow Step1 High-Density Cultivation Step2 Fed-Batch Addition Step1->Step2 Step3 Biocatalytic Hydration Step2->Step3 Prevents Inhibition Step4 Cell Centrifugation Step3->Step4 Substrate Depleted Step5 Cooling Crystallization Step4->Step5 Supernatant Step6 Vacuum Drying Step5->Step6 >98% Purity

Step-by-step workflow for fed-batch biocatalysis and downstream cooling crystallization.

Q: What is the most efficient, non-destructive method to recover nicotinamide from the aqueous reaction broth? A: Nicotinamide is highly soluble in water at room temperature, but its solubility curve drops precipitously near freezing. Attempting to evaporate the water is highly energy-intensive and risks thermal degradation of the product. Actionable Fix: Employ cooling crystallization . By chilling the centrifuged, cell-free reaction broth to 0–4 °C, the nicotinamide spontaneously crystallizes out of solution. This allows for simple recovery via refrigerated centrifugation, yielding purities of >98% and overall recovery yields exceeding 90% (4)[4].

Quantitative Data Summaries

Table 1: Comparative Yield & Selectivity Data
MethodologyCatalyst TypeSelectivity / ByproductsMax Reported YieldKey Limitations
Chemical Hydrolysis Base / MnO₂Moderate (Forms Nicotinic Acid)VariableHigh temp/pressure, over-hydrolysis
Batch Biocatalysis NHase (Free/Whole Cell)High (No Nicotinic Acid)~230 g/LSubstrate inhibition
Fed-Batch Biocatalysis NHase (High-Density Cells)Very High (100% Conversion)508 g/LRequires precise feeding control
Intensified Microreactor Immobilized NHaseHighContinuous FlowRequires complex microreactor setup
Table 2: Troubleshooting Matrix
SymptomRoot CauseActionable Solution
Yield plateaus earlySubstrate toxicity/inhibitionSwitch from batch to fed-batch addition
Nicotinic acid detectedAmidase activity in host strainUse R. rhodochrous J1 with low amidase affinity
Low conversion in flowMass transfer limitationsUse helical screw microreactors for Dean vortices
Product loss during recoveryHigh solubility in warm waterImplement cooling crystallization at 0–4 °C

Self-Validating Experimental Protocols

Protocol 1: High-Yield Biocatalytic Synthesis via Fed-Batch Addition

Purpose: To bypass substrate inhibition and achieve >500 g/L nicotinamide titers.

  • Biocatalyst Preparation: Cultivate R. rhodochrous J1 (or recombinant E. coli expressing high-molecular-mass NHase) in a 5 L bioreactor to a high cell density (OD600 ≈ 200)[3].

  • Reaction Initialization: Suspend the resting cells in a 10 mM phosphate buffer (pH 8.0). Maintain the reaction temperature strictly between 10–40 °C with a stirring speed of 60–600 rpm[4].

  • Fed-Batch Substrate Addition: Add solid 3-cyanopyridine in calculated increments. Ensure the instantaneous concentration of 3-cyanopyridine never exceeds the pre-determined inhibition threshold of your specific NHase variant.

  • Validation Checkpoint (Self-Validation): Perform rapid HPLC analysis of the reaction aliquot. The reaction is self-validating and ready for termination only when the residual 3-cyanopyridine concentration falls below 0.02 g/L [4]. Do not proceed to downstream processing if substrate levels are higher, as this indicates incomplete conversion or catalyst deactivation.

Protocol 2: Downstream Purification via Cooling Crystallization

Purpose: To recover >98% pure nicotinamide without thermal degradation.

  • Cell Separation: Once the validation checkpoint in Protocol 1 is met, centrifuge the reaction broth at 3000 rpm for 20 minutes to pellet the whole-cell biocatalyst[4].

  • Cooling Crystallization: Decant the supernatant into a crystallizer and rapidly cool the solution to 0–4 °C. Maintain this temperature for exactly 3 hours to allow complete crystal lattice formation[4].

  • Harvesting: Collect the precipitated nicotinamide crystals via refrigerated centrifugation.

  • Drying & Final Validation: Vacuum-dry the recovered crystals at 60–100 °C. Validation Checkpoint: Perform a final UV assay or HPLC run on the dried crystals; successful execution of this protocol will yield a purity of ≥98.0%[4].

References

  • Enzyme and Process Development for Production of Nicotinamide ResearchG
  • Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 PMC (PubMed Central)
  • Enhanced Enzymatic Synthesis of Nicotinamide in Laminar Flow Intensified Microreactors: Models and Simulations ACS Publications (Industrial & Engineering Chemistry Research)
  • Method of producing nicotinamide by catalysis of rhodococcus (CN104762338A)

Sources

Troubleshooting

challenges in the synthesis of nicotinamide derivatives

Welcome to the Technical Support Center for the synthesis of nicotinamide derivatives. This portal is designed for researchers, application scientists, and drug development professionals dealing with the complex chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of nicotinamide derivatives. This portal is designed for researchers, application scientists, and drug development professionals dealing with the complex chemical and biotechnological hurdles of synthesizing NAD+ precursors, specifically Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) .

Below, you will find our diagnostic workflow, an in-depth troubleshooting Q&A, self-validating experimental protocols, and comparative synthetic metrics.

I. Diagnostic Synthesis Workflow

The following decision tree maps the critical bottlenecks and field-proven solutions for both the chemical synthesis of NR and the metabolic engineering of NMN.

SynthesisWorkflow Target Target: Nicotinamide Derivative Chem Chemical Synthesis (NR) Target->Chem Bio Metabolic Engineering (NMN) Target->Bio StereoIssue Challenge: α/β Anomer Mixture Chem->StereoIssue FluxIssue Challenge: Insufficient PRPP Flux Bio->FluxIssue DegIssue Challenge: Product Degradation Bio->DegIssue Acyloxonium Solution: TMSOTf + Ethyl Nicotinate (Forms cis-1,2-acyloxonium) StereoIssue->Acyloxonium Degradation Challenge: Alkaline Degradation Acyloxonium->Degradation ColdAmmonia Solution: Cold NH3/MeOH (0 °C) Simultaneous Deprotection/Amidation Degradation->ColdAmmonia CoUtil Solution: Glucose/Xylose Co-utilization FluxIssue->CoUtil Knockout Solution: Knockout nadR, ushA, pncC DegIssue->Knockout

Fig 1. Troubleshooting logic for chemical and biotechnological synthesis of NR and NMN.

II. Troubleshooting Guide & FAQs
FAQ 1: Regioselectivity & Stereocontrol in Ribosylation

Question: When attempting the direct synthesis of nicotinamide riboside (NR) from nicotinamide and ribose tetraacetate, I obtain a complex mixture of α/β anomers and N-alkylated byproducts. How can I strictly control stereoselectivity?

Expert Answer: Direct glycosylation of nicotinamide is notoriously inefficient. The primary amide group competes with the N1 pyridine nitrogen for the electrophile, leading to poor regioselectivity. Furthermore, without a strong directing group, nucleophilic attack occurs randomly from both faces of the ribose ring. The Fix: Switch your starting material from nicotinamide to ethyl nicotinate [1]. By using an ester, you eliminate the competing nucleophilicity of the amide. Mediate the coupling with Trimethylsilyl trifluoromethanesulfonate (TMSOTf). TMSOTf acts as a Lewis acid to drive the formation of a cationic cis-1,2-acyloxonium-sugar intermediate. This bulky intermediate sterically blocks the α-face of the ribofuranose ring, forcing the ethyl nicotinate to attack exclusively from the β-face. This mechanistic causality guarantees >90% β-stereoselectivity[2].

FAQ 2: Stability During Deprotection

Question: My β-NR yields plummet during the final deacetylation step. LC-MS shows significant cleavage of the glycosidic bond. Why is this happening?

Expert Answer: Nicotinamide riboside is intrinsically cationic and highly sensitive to alkaline environments. Under neutral or alkaline conditions, the anomeric carbon is highly susceptible to nucleophilic attack, which leads to rapid decomposition and irreversible cleavage of the heterocycle[3]. The Fix: The conversion of the nicotinate ester to the amide and the removal of the acetyl protecting groups must be performed simultaneously using methanolic ammonia (NH 3​ /MeOH). To prevent alkaline degradation, this reaction must be strictly maintained at 0 °C [1]. The low temperature kinetically favors the amidation and deacetylation reactions over the higher-activation-energy glycosidic cleavage pathway.

FAQ 3: Metabolic Bottlenecks in NMN Bioproduction

Question: We are using an engineered E. coli strain expressing NAMPT for the bioproduction of Nicotinamide Mononucleotide (NMN), but our titers are plateauing. We have already knocked out the degradation genes (nadR, ushA, pncC). What is the limiting factor?

Expert Answer: If competitive degradation pathways are successfully deleted[4], the primary bottleneck is almost certainly the intracellular supply of 5′-phosphoribosyl-1-pyrophosphate (PRPP). The enzyme NAMPT requires PRPP to convert nicotinamide (NAM) into NMN. In standard glucose-fed fermentations, the carbon flux diverted to the pentose phosphate pathway (which generates PRPP) is insufficient to sustain high-level NMN synthesis[5]. The Fix: Implement a glucose and xylose co-utilization strategy . Feeding xylose forces carbon flux directly into the non-oxidative pentose phosphate pathway, bypassing the highly regulated oxidative steps of glucose metabolism. This metabolic rerouting dramatically increases the intracellular PRPP pool, which has been shown to boost NMN titers to over 46 g/L in high-cell-density fermentations[4].

III. Standardized Experimental Protocol
Stereoselective Two-Step Synthesis of β-Nicotinamide Riboside (β-NR)

This protocol utilizes the acyloxonium-directing method to ensure high β-anomer purity and prevents alkaline degradation during workup.

Phase 1: TMSOTf-Mediated N-Glycosylation

  • Preparation: Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq) and ethyl nicotinate (1.2 eq) in anhydrous dichloromethane (CH 2​ Cl 2​ ) under a strict argon atmosphere.

  • Activation: Add TMSOTf (1.2 eq) dropwise at room temperature.

    • Causality Note: TMSOTf promotes the departure of the anomeric acetate, generating the cis-1,2-acyloxonium intermediate required for stereocontrol[1].

  • Coupling: Stir the reaction mixture at reflux for 2–4 hours.

  • Validation Checkpoint 1: Monitor via TLC. The disappearance of the starting sugar and the appearance of a highly polar UV-active spot confirms the formation of the triacetylated nicotinate ester nucleoside.

  • Workup: Neutralize the reaction carefully with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate in vacuo.

Phase 2: Simultaneous Deprotection and Amidation 6. Amidation/Deacetylation: Dissolve the crude intermediate in cold methanolic ammonia (NH 3​ /MeOH, 2.0 M) strictly at 0 °C .

  • Causality Note: Do not allow the temperature to rise. The cationic nature of the intermediate makes the anomeric carbon a prime target for nucleophilic attack by hydroxide/methoxide species, which will cleave the glycosidic bond[3].

  • Incubation: Stir at 0 °C for 24 hours.

  • Validation Checkpoint 2: Confirm the conversion of the ester to the amide via LC-MS (Target mass for β-NR cation: m/z 255.1).

  • Purification: Concentrate the mixture under reduced pressure (bath temperature < 30 °C) and purify via reverse-phase chromatography (C18, water/acetonitrile gradient) to yield pure β-NR[2].

IV. Quantitative Data: Comparative Synthetic Metrics

Table 1: Synthetic Routes and Efficiency Metrics for Nicotinamide Derivatives

Target CompoundSynthetic RouteKey Reagents / BiocatalystMajor Bottleneck / ChallengeYield / TiterStereoselectivity
β-NR Direct GlycosylationNicotinamide, Ribose tetraacetatePoor regioselectivity (N1 vs Amide N)< 40%Mixed (α/β)
β-NR Two-Step ChemicalEthyl nicotinate, TMSOTf, NH 3​ /MeOHAlkaline degradation during deprotection~85% overall> 90% β-anomer
NMN Wild-type E. coliEndogenous NAMPTProduct degradation, low PRPP flux< 100 mg/LN/A (Enzymatic)
NMN Engineered E. coliHeterologous NAMPT, ΔnadR/ushA/pncCIntracellular PRPP bottleneckUp to 46.66 g/L100% β-anomer
V. References

1.[3] Nicotinamide Riboside – What It Takes to Incorporate It into RNA, Preprints.org. URL: 2.[1] Synthesis of β-nicotinamide riboside using an efficient two-step methodology, National Institutes of Health (PMC). URL: 3.[5] Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects, MDPI. URL: 4.[2] Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells, Journal of Medicinal Chemistry - ACS Publications. URL: 5.[4] High-Level Production of Nicotinamide Mononucleotide by Engineered Escherichia Coli, ACS Publications. URL:

Sources

Optimization

Technical Support Center: Optimization of Synthesis for Antimalarial Agents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of antimalarial agents. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of antimalarial agents. This guide is designed for researchers, chemists, and drug development professionals actively working in the field. It addresses common and specific challenges encountered during the synthesis of key antimalarial compounds, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: General Troubleshooting in Antimalarial Synthesis

This section covers high-level issues applicable across various synthetic targets. Every reaction is a system; a failure in yield or purity is a symptom of an imbalance within that system. The key is to diagnose the root cause methodically.

Q1: My reaction is resulting in a very low yield or has failed completely. Where do I start troubleshooting?

A low or zero yield is one of the most common frustrations in synthesis. The cause can range from reagent quality to fundamental reaction incompatibility. A systematic approach is crucial to avoid wasting time and resources.

Causality and Expert Insights: A chemical reaction is a cascade of events. A failure at any point, from the initial dissolution of reagents to the final product-forming step, can halt the entire process. The most frequent culprits are issues with starting materials, incorrect reaction conditions, or an inappropriate catalytic system for your specific substrates.

Troubleshooting Protocol:

  • Verify Starting Materials:

    • Purity: Have the starting materials been properly purified and characterized (NMR, MS, Elemental Analysis)? Impurities can poison catalysts or participate in side reactions.

    • Stability: Are your reagents fresh? Aldehydes can oxidize to carboxylic acids, and organometallics can degrade with improper storage. For example, the 2-aminoaryl aldehydes or ketones used in quinoline synthesis are susceptible to degradation.[1][2]

    • Stoichiometry: Double-check all mass and volume calculations. Ensure the limiting reagent is correctly identified.

  • Evaluate Reaction Conditions:

    • Temperature: Is the reaction being run at the optimal temperature? Some reactions, like the Friedländer quinoline synthesis, require heating, but excessive temperatures can cause decomposition or favor side reactions.[1][2] Conversely, some steps may require strict cooling.

    • Atmosphere: Is the reaction air or moisture-sensitive? Many organometallic catalysts and intermediates require an inert atmosphere (Nitrogen or Argon).

    • Solvent: Is the solvent appropriate? It must dissolve the reactants and be stable at the reaction temperature. The polarity of the solvent can significantly influence reaction rates.[1] For some modern syntheses, "green" solvents like water or ethanol are being used to improve sustainability and safety.[3][4]

  • Assess the Catalyst:

    • Choice: Is the catalyst appropriate for the transformation and substrates? The choice between an acid or base catalyst in quinoline synthesis, for instance, is highly substrate-dependent.[1]

    • Activity: Is the catalyst active? Solid catalysts may need activation, and homogeneous catalysts can degrade over time. Consider performing a control reaction with a known, reliable substrate to test catalyst activity.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.[2][5] This can tell you if the reaction is slow, has stalled, or is producing an unexpected byproduct.

General Troubleshooting Workflow

This diagram outlines a logical decision-making process for diagnosing a failed or low-yield reaction.

G start Problem: Low/No Yield check_reagents Step 1: Verify Reagents (Purity, Stoichiometry, Stability) start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok check_conditions Step 2: Evaluate Conditions (Temp, Solvent, Atmosphere) conditions_ok Conditions Seem Correct check_conditions->conditions_ok check_catalyst Step 3: Assess Catalyst (Choice, Loading, Activity) catalyst_ok Catalyst Appears Suitable check_catalyst->catalyst_ok monitor_rxn Step 4: Monitor Reaction (TLC, LC-MS) solution_monitor Analysis: - Reaction Stalled? - Side Product Formed? - Reaction Slow? monitor_rxn->solution_monitor reagents_ok->check_conditions  OK   solution_reagents Solution: - Re-purify/Re-characterize - Use Fresh Reagents - Recalculate Stoichiometry reagents_ok->solution_reagents Issue Found conditions_ok->check_catalyst  OK   solution_conditions Solution: - Optimize Temperature (gradient) - Screen Solvents - Ensure Inert Atmosphere conditions_ok->solution_conditions Issue Found catalyst_ok->monitor_rxn  OK   solution_catalyst Solution: - Screen Alternative Catalysts - Vary Catalyst Loading - Test Catalyst on Control Substrate catalyst_ok->solution_catalyst Issue Found

Caption: General workflow for troubleshooting low-yield chemical syntheses.

Section 2: Synthesis & Optimization of Artemisinin and its Derivatives

The production of artemisinin, a cornerstone of modern malaria treatment, presents unique challenges due to its complex structure and reliance on semi-synthesis from natural precursors.[6]

Q2: My semi-synthesis of artemisinin from dihydroartemisinic acid (DHAA) has a low yield. The photochemical oxidation step seems inefficient. How can I optimize it?

This is a critical step and a common bottleneck. The goal is to efficiently generate singlet oxygen, which then reacts with DHAA. Inefficiency here directly translates to poor overall yield.

Causality and Expert Insights: The photochemical conversion of DHAA to artemisinin involves a dye-sensitized photooxidation to form an endoperoxide, which then undergoes acid-catalyzed rearrangement.[7] Low efficiency can be due to insufficient light penetration, incorrect sensitizer concentration, oxygen depletion, or degradation of the product under the reaction conditions. Continuous-flow chemistry has emerged as a powerful tool to overcome these issues by providing better light penetration and precise control over reaction time.[7][8][9]

Optimization Protocol:

  • Reactor Setup (Batch vs. Flow):

    • Batch: For batch reactors, ensure vigorous stirring to bring reactants to the illuminated surface. However, scaling up is difficult due to the Beer-Lambert law limiting light penetration.

    • Flow: A continuous-flow setup using transparent tubing (e.g., FEP) wrapped around a lamp is highly recommended.[7][10] This maximizes the surface-area-to-volume ratio, ensuring uniform irradiation and dramatically improving efficiency and safety.[11] Researchers have reported yields of around 65% using optimized flow processes.[8]

  • Photosensitizer:

    • Tetraphenylporphyrin (TPP) is a common sensitizer.[7] Ensure it is fully dissolved.

    • Recently, greener methods use the plant's own chlorophyll as a sensitizer, which can simplify the process by allowing the direct use of plant extracts.[12][13]

  • Oxygen Supply: This is a reagent! Ensure a constant and fine bubbling of oxygen through the solution. In a flow system, oxygen can be introduced at a T-mixer before the reactor coil.

  • Light Source: A medium-pressure mercury lamp is effective.[7] For more controlled and energy-efficient setups, UV-LED arrays are an excellent alternative.

  • Temperature Control: The reaction is typically run at or below room temperature. Overheating can lead to byproduct formation. A cooling system for the lamp is essential.

Q3: I've successfully synthesized artemisinin, but I'm struggling with purification. My final product is contaminated with structurally similar byproducts.

Purification is as critical as the reaction itself. Artemisinin's byproducts often have similar polarities, making chromatographic separation challenging and costly at scale.

Causality and Expert Insights: The reaction mixture from the semi-synthesis contains not only artemisinin but also unreacted starting material and side products. The most effective, scalable, and economical purification method for artemisinin is crystallization.[13] The key is to identify a solvent system where artemisinin has significantly lower solubility than the impurities, especially at lower temperatures.

Purification Protocol: Seeded Cooling Crystallization

This protocol has been shown to yield artemisinin with >99.5% purity in a single step directly from the reaction effluent.[13]

  • Solvent Choice: Toluene, often the solvent used in the final synthetic step, is an excellent choice for crystallization. This avoids a solvent-swap step, simplifying the overall process.[13]

  • Concentration: If necessary, carefully concentrate the reaction mixture under reduced pressure.

  • Seeding: Cool the solution to just above the nucleation temperature. Add a small quantity (e.g., 1-2% by mass of expected product) of pure artemisinin seed crystals. This is critical for controlling crystal size and preventing the formation of an oil.

  • Controlled Cooling: Slowly cool the seeded solution over several hours. A slow cooling rate is essential for high purity. A rapid crash-crystallization will trap impurities.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterRecommended SettingRationale
Solvent TolueneAllows direct crystallization from reaction effluent.[13]
Cooling Rate Slow, controlled (e.g., 5-10 °C/hour)Promotes selective crystallization and high purity.
Seeding Yes, with pure artemisininControls nucleation, prevents oiling out, improves purity.[13]
Final Purity >99.5% achievableDemonstrates the high efficiency of this single-step method.[13]

Section 3: Synthesis & Optimization of Quinolines and Analogues

The 4-aminoquinoline core is central to many vital antimalarials, including chloroquine and amodiaquine.[14] However, classical synthetic methods can be low-yielding and generate significant waste.[15]

Q4: I'm using the Friedländer synthesis to make a substituted quinoline, but my yield is poor, and I'm getting a significant amount of a tarry byproduct.

This is a classic problem in Friedländer and related condensations. The issue often lies in competing side reactions, primarily the self-condensation of the ketone reactant.

Causality and Expert Insights: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] Under basic conditions, the enolate of the ketone reactant can react with another molecule of itself (an aldol condensation) instead of the intended amino-ketone. This side reaction is a major cause of low yields and the formation of polymeric, tarry byproducts.[1] Acidic conditions can also cause issues, but self-condensation is often the main culprit.

Troubleshooting Protocol:

  • Catalyst Choice:

    • Base-Catalyzed: If using a strong base like KOH or NaOH, consider a milder base. More importantly, control the temperature carefully.

    • Acid-Catalyzed: This often provides better results by activating the carbonyl of the 2-aminoaryl component towards nucleophilic attack. Catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or even molecular iodine have been used effectively.[1][2]

    • Solvent-Free: Performing the reaction neat or with microwave irradiation can sometimes improve yields and reduce reaction times.[1]

  • Temperature and Reaction Time:

    • Start at a lower temperature and slowly increase it, monitoring by TLC. Excessive heat often accelerates the unwanted self-condensation.[2]

    • Do not run the reaction for longer than necessary. Once the starting material is consumed (by TLC), work up the reaction to prevent product degradation.

  • Purification of Co-precipitated Product:

    • In many cases, the desired product co-precipitates with the tarry byproduct during work-up.[14] Do not discard this solid.

    • Isolate the precipitate by filtration.

    • Use a Soxhlet extractor with a suitable solvent (e.g., one in which the product is sparingly soluble while hot) to selectively leach the desired quinoline from the insoluble tar. This can significantly recover your yield.[14]

Friedländer Synthesis: Key Reaction and Side Reaction

This diagram illustrates the desired reaction pathway versus the common self-aldol condensation side reaction.

G cluster_desired Desired Friedländer Condensation cluster_side Side Reaction: Self-Aldol Condensation A 2-Aminoaryl Ketone C Condensation & Cyclization A->C B Enolate of Ketone B B->C D Desired Quinoline Product C->D E Enolate of Ketone B G Aldol Addition/Condensation E->G F Ketone B F->G H Tarry Byproducts G->H start_ketone Ketone B (Reactant) start_ketone->B start_ketone->E start_ketone->F

Caption: Competing pathways in the Friedländer quinoline synthesis.

Section 4: Advanced Synthetic Strategies & Green Chemistry

The pharmaceutical industry is increasingly adopting greener and more efficient manufacturing processes.[16][17] These techniques can offer significant advantages in yield, purity, and safety for antimalarial synthesis.

Q5: I've heard that flow chemistry can improve the synthesis of antimalarials like artemisinin. What are the main advantages and what does a basic setup look like?

Flow chemistry, or continuous-flow processing, involves pumping reagents through tubes or channels where the reaction occurs. It has proven transformative for many syntheses, particularly those involving hazardous reagents, unstable intermediates, or photochemical steps.[11][16]

Key Advantages:

  • Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with exothermic or hazardous reactions.

  • Superior Heat & Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing.[16]

  • Reproducibility and Scalability: Once parameters are optimized, the process is highly reproducible. Scaling up involves running the system for longer, not using larger, more dangerous reactors.

  • Photochemistry: As discussed for artemisinin, flow reactors are ideal for photochemical reactions, ensuring uniform irradiation and overcoming the limitations of batch processes.[7][18]

Simplified Flow Setup for Artemisinin Semi-Synthesis:

G pumpA {Pump A | {DHAA + Sensitizer in Toluene}} mixer pumpA->mixer pumpB {Pump B | {Oxygen (Gas)}} pumpB->mixer photoreactor Photoreactor (FEP Tubing around UV Lamp) mixer->photoreactor Stream 1 mixer2 photoreactor->mixer2 Stream 2 (Hydroperoxide) acid_stream {Pump C | {Acid Catalyst (e.g., TFA)}} acid_stream->mixer2 residence_coil Residence Time Coil (for Cyclization) mixer2->residence_coil Stream 3 collection Product Collection residence_coil->collection Final Product Stream

Caption: Schematic of a continuous-flow setup for artemisinin semi-synthesis.

Section 5: Analytical & Purification Clinic

Q6: What is the best analytical method to monitor my reaction and check the purity of my final antimalarial compound?

The choice of analytical technique is critical for both process optimization and quality control. For most antimalarial compounds, which are typically small organic molecules, a combination of chromatography and spectroscopy is standard.

Expert Recommendations:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for both reaction monitoring and final purity assessment.[4][5]

    • Method: Reversed-phase HPLC (e.g., with a C18 column) is most common.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (like potassium phosphate or acetic acid) and an organic solvent (like acetonitrile or ethanol).[4][5]

    • Detection: UV detection is standard, as most antimalarial scaffolds (like quinolines) are chromophoric.[5] For compounds lacking a strong chromophore (like artemisinin), an Evaporative Light Scattering Detector (ELSD) or mass spectrometer is necessary.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable during reaction development. It provides not only retention time data (like HPLC) but also the mass of the components, helping to identify products, byproducts, and intermediates.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of your final compound and key intermediates. Purity can also be assessed by NMR (qNMR) if an internal standard is used.

Recommended Analytical Methods for Quality Control

Compound ClassPrimary Method for PurityMethod for IdentityKey Considerations
Quinolines HPLC-UV¹H NMR, LC-MSGood UV absorbance makes HPLC straightforward.[5]
Artemisinins HPLC-ELSD or LC-MS¹H NMR, MSLacks a strong UV chromophore; requires non-UV detection.[13]
General HPLC, qNMR¹H & ¹³C NMR, HRMSPurity should be ≥95% for biological screening.[20]

References

  • Antimalarial drug discovery: progress and approaches.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC - NIH.
  • Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine.
  • Recent advances in the synthesis and antimalarial activity of 1,2,4-trioxanes. Malaria World.
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  • METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY.
  • Fighting malaria with green chemical synthesis. MPG.
  • From Plant to Yeast—Advances in Biosynthesis of Artemisinin. PMC.
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  • Synthesis and characterization of impurities present in an antimalarial drug piperaquine phosphate | Request PDF.
  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. PMC.
  • Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantific
  • Drug Property Optimization: Design, Synthesis, and Characterization of Novel Pharmaceutical Salts and Cocrystal-Salt of Lumefantrine. Malaria World.
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  • Synthesis and evaluation of antimalarial properties of novel 4-aminoquinoline hybrid compounds. SciSpace.
  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Publishing.
  • Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Deriv
  • Chloroquine Side Effects: Common, Severe, Long Term. Drugs.com.
  • Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantific
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Unknown Source.
  • Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. Unknown Source.
  • Synthetic Strategies for Peroxide Ring Construction in Artemisinin. MDPI.
  • Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Oxford Academic.
  • Psychiatric side effects induced by chloroquine and hydroxychloroquine: a systematic review of case reports and popul
  • Artemisinin: a game-changer in malaria tre
  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI.
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  • A Systematic Review of Alternative Artemisinin Production Strategies.
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  • Highlight: Synthetic Chemistry Fuels Interdisciplinary Approaches to the Production of Artemisinin. RSCPublishing.
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Validation

A Guide to Greener Synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide, a key building block in the development of various pharmaceutical compounds, has traditionally rel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide, a key building block in the development of various pharmaceutical compounds, has traditionally relied on methods that, while effective, present significant environmental, health, and safety challenges. This guide provides a comprehensive comparison of traditional synthetic routes with emerging greener alternatives, supported by experimental data, to empower researchers with sustainable and efficient methodologies.

The Conventional Approach: A Pathway Fraught with Hazards

The traditional synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide typically involves a two-step process: the chlorination of a nicotinic acid derivative to produce 4-chloronicotinic acid, followed by an amidation reaction to form the final Weinreb amide.

Step 1: Synthesis of 4-Chloronicotinic Acid

Conventional methods for the synthesis of 4-chloronicotinic acid often employ harsh and hazardous reagents. One common route involves the lithiation of 4-chloropyridine at very low temperatures (-78 °C) followed by carboxylation with dry ice (solid CO2)[1]. This process requires the use of highly flammable and moisture-sensitive organolithium reagents and cryogenic conditions, posing significant safety risks and operational challenges, particularly on a larger scale.

Step 2: Weinreb Amide Formation

The subsequent amidation to form the N-methoxy-N-methylamide (Weinreb amide) typically utilizes stoichiometric activating agents to convert the carboxylic acid into a more reactive species. Common reagents include oxalyl chloride or thionyl chloride, which generate corrosive and toxic byproducts like HCl and SO2. The use of coupling agents such as carbodiimides is also prevalent, but these often lead to the formation of stoichiometric amounts of urea byproducts that can be difficult to remove[2].

The overall traditional synthesis can be depicted as follows:

Traditional Synthesis 4-Chloropyridine 4-Chloropyridine 4-Chloronicotinic Acid 4-Chloronicotinic Acid 4-Chloropyridine->4-Chloronicotinic Acid 1. n-BuLi, -78°C 2. CO2 (dry ice) 4-Chloro-N-methoxy-N-methylnicotinamide 4-Chloro-N-methoxy-N-methylnicotinamide 4-Chloronicotinic Acid->4-Chloro-N-methoxy-N-methylnicotinamide Oxalyl Chloride, N,O-Dimethylhydroxylamine (Hazardous Reagents)

Figure 1: Traditional synthetic route to 4-Chloro-N-methoxy-N-methylnicotinamide.

Greener Alternatives: A Paradigm Shift in Synthesis

The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and generate less waste. In the context of 4-Chloro-N-methoxy-N-methylnicotinamide synthesis, significant progress has been made in developing greener alternatives for both the chlorination and amidation steps.

Greener Pathways to 4-Chloronicotinic Acid

While direct, green synthesis of 4-chloronicotinic acid remains an area of active research, several emerging technologies offer promising avenues to circumvent the hazards of traditional methods.

Flow Chemistry for Safer Halogenation

Continuous flow chemistry offers a safer and more efficient way to handle hazardous reactions. By performing reactions in small, continuous-flow reactors, issues with heat transfer and mixing are minimized, and the inventory of hazardous materials at any given time is significantly reduced[3]. While a direct flow synthesis of 4-chloronicotinic acid from nicotinic acid is not yet widely established, the principles of flow chemistry can be applied to existing halogenation protocols to enhance safety and control[4].

Flow_Chemistry_Concept cluster_0 Flow Reactor Reagent_A Nicotinic Acid Derivative Mixing_Point Reagent_A->Mixing_Point Reagent_B Chlorinating Agent Reagent_B->Mixing_Point Reactor_Coil Controlled Reaction Zone (Temperature, Pressure) Mixing_Point->Reactor_Coil Product 4-Chloronicotinic Acid Derivative Reactor_Coil->Product

Figure 2: Conceptual workflow for flow chemistry synthesis.

Mechanochemistry: A Solvent-Free Approach

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry that often allows for solvent-free or low-solvent reactions[5][6]. The mechanochemical synthesis of pyridine derivatives has been demonstrated, suggesting its potential for the synthesis of 4-chloronicotinic acid or its precursors[7]. This approach could eliminate the need for hazardous solvents and potentially lead to more efficient reactions.

Photocatalysis: Harnessing Light for Chemical Transformations

Photocatalysis utilizes light to drive chemical reactions and has shown promise in a variety of transformations. While research has focused on the photocatalytic degradation of chloronicotinic acids[8], this technology could potentially be adapted for the selective synthesis of 4-chloronicotinic acid under mild conditions, avoiding the need for harsh reagents.

Greener Amidation: Efficient and Sustainable Weinreb Amide Formation

Significant advancements have been made in developing greener alternatives for the formation of the Weinreb amide.

Enzymatic Synthesis: The Power of Biocatalysis

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. Lipases, in particular, have been successfully employed for the synthesis of nicotinamide derivatives.

Experimental Protocol: Enzymatic Synthesis of Nicotinamide Derivatives

A notable example is the use of immobilized Candida antarctica lipase B (Novozym® 435) for the amidation of nicotinic acid esters. This biocatalytic approach offers high yields, uses environmentally benign solvents, and allows for the reuse of the enzyme catalyst[9].

  • Reaction Setup: A continuous-flow microreactor packed with Novozym® 435.

  • Substrates: Methyl nicotinate and N,O-dimethylhydroxylamine.

  • Solvent: A greener solvent such as tert-amyl alcohol can be used.

  • Conditions: The reaction is typically carried out at a moderate temperature (e.g., 50 °C) with a specific residence time in the reactor.

  • Advantages: High conversion rates, reduced reaction times compared to batch processes, and the ability to operate continuously.

Enzymatic_Synthesis_Workflow cluster_workflow Enzymatic Amidation in Flow Substrates 4-Chloronicotinic Acid Ester + N,O-Dimethylhydroxylamine Pump Pump into Reactor Substrates->Pump Greener Solvent Reactor Packed-Bed Reactor (Immobilized Lipase) Pump->Reactor Product_Collection Product Collection (4-Chloro-N-methoxy-N-methylnicotinamide) Reactor->Product_Collection Continuous Output

Figure 3: Workflow for enzymatic synthesis of the Weinreb amide.

Greener Coupling Reagents

For instances where enzymatic methods may not be suitable, several greener alternatives to traditional coupling reagents have been developed. These reagents are designed to be more atom-economical and generate less hazardous byproducts.

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): CDMT is a crystalline, stable, and commercially available reagent that can be used for the one-pot synthesis of Weinreb amides from carboxylic acids with high yields and purity, avoiding the need for complex purification steps[10].

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM): DMT-MM is another triazine-based coupling agent that can be used in various solvents, including alcohols, for the efficient synthesis of Weinreb amides.

  • P[N(CH3)(OCH3)]3: This phosphorus-based reagent has been shown to be highly effective for the direct conversion of a wide range of carboxylic acids to Weinreb amides in excellent yields under mild conditions[11].

Comparative Analysis: Traditional vs. Greener Alternatives

FeatureTraditional SynthesisGreener Alternatives
Reagents Highly reactive organolithiums, oxalyl chloride, thionyl chlorideEnzymes (e.g., lipases), greener coupling agents (CDMT, DMT-MM), potentially photocatalysts
Solvents Anhydrous and often hazardous organic solvents (e.g., THF)Greener solvents (e.g., tert-amyl alcohol), solvent-free (mechanochemistry)
Reaction Conditions Cryogenic temperatures (-78 °C), harsh reagentsMild temperatures, ambient pressure
Safety High risk due to flammable and corrosive reagentsSignificantly improved safety profile, especially with enzymatic and flow chemistry methods
Waste Generation Stoichiometric amounts of hazardous byproducts (e.g., HCl, SO2, urea derivatives)Minimal waste, often with recyclable catalysts (enzymes)
Efficiency Can be high-yielding but often requires extensive purificationOften high-yielding with simpler purification

Conclusion and Future Outlook

The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide is ripe for a green chemistry revolution. While the traditional synthetic route is well-established, it carries a significant environmental and safety burden. The adoption of greener alternatives, particularly enzymatic amidation and the exploration of novel chlorination techniques such as flow chemistry and mechanochemistry, offers a clear path toward a more sustainable and responsible production of this vital pharmaceutical intermediate.

For researchers and drug development professionals, embracing these greener methodologies is not only an ethical imperative but also a strategic advantage. By prioritizing safety, reducing waste, and improving efficiency, the principles of green chemistry can accelerate the development of life-saving medicines while minimizing our impact on the planet. Further research into the direct biocatalytic or photocatalytic C-H chlorination of the pyridine ring at the 4-position will be a critical next step in developing a fully green synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide.

References

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Comparative

Mechanistic Causality: Hydride Transfer vs. Single Electron Transfer (SET)

As a Senior Application Scientist specializing in biocatalysis and synthetic methodology, I frequently encounter a critical bottleneck in scalable redox chemistry: the reliance on native nicotinamide adenine dinucleotide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biocatalysis and synthetic methodology, I frequently encounter a critical bottleneck in scalable redox chemistry: the reliance on native nicotinamide adenine dinucleotide (NAD(P)H) cofactors. While nature’s reducing agents are highly evolved, their high cost, complex structural instability, and poor atom economy often prohibit industrial-scale application[1].

To bypass these limitations, the field has pivoted toward Nicotinamide Cofactor Biomimetics (NCBs) —synthetic derivatives such as BNAH (1-benzyl-1,4-dihydronicotinamide), Hantzsch esters (HEH), and truncated mNADHs. This guide provides an objective, data-driven comparison of these derivatives, analyzing their mechanistic causality, thermodynamic properties, and performance in catalytic workflows.

To select the correct nicotinamide derivative, one must first understand how it transfers reducing equivalents. The 1,4-dihydropyridine core is the reactive center, capable of donating two electrons and one proton. However, the pathway it takes is dictated by its substituents and the nature of the catalyst (enzymatic vs. transition metal vs. photoredox).

Native NAD(P)H and its analogues can operate via two primary mechanisms:

  • Concerted Hydride Transfer: Preferred by flavin-dependent oxidoreductases (e.g., Ene-reductases). The enzyme's active site facilitates quantum tunneling, allowing simple NCBs to substitute for NAD(P)H seamlessly[2].

  • Stepwise SET-Proton-SET: Common in photoredox catalysis and certain organometallic reductions. The N-substituents (e.g., benzyl vs. alkyl) dictate the oxidation potential. For instance, excitation of BNAH yields a highly reductive singlet excited state capable of single-electron transfer, forming a radical cation intermediate[3].

Mechanism NADH_Analogue Nicotinamide Derivative (1,4-Dihydropyridine) Hydride Concerted Hydride Transfer (2e-, 1H+) NADH_Analogue->Hydride Flavin/Metal Cat. SET Single Electron Transfer (SET) Radical Cation Intermediate NADH_Analogue->SET Photoredox/hv Product Reduced Product (High ee%) Hydride->Product NAD_plus Oxidized Pyridinium (Regeneration Target) Hydride->NAD_plus SET->Product +H+, +e- SET->NAD_plus

Mechanistic divergence of nicotinamide derivatives based on catalytic environment.

Comparative Performance Data

Not all derivatives are created equal. Truncating the adenosine diphosphate ribose moiety of native NADH drastically alters both the aqueous stability and the molecular recognition within enzyme active sites. While native NADH degrades rapidly in phosphate buffers (up to 34 µM/d at 25 °C)[4], synthetic analogues offer tunable stability and orthogonal reactivity.

Table 1: Quantitative Comparison of Nicotinamide Derivatives in Catalysis

DerivativePrimary ApplicationHydride Affinity / Redox ProfileAqueous StabilityTotal Turnover Number (TTN)*Enantioselectivity (ee%)
Native NAD(P)H Broad-spectrum biocatalysis (ADHs, Ene-reductases)Standard biological baselinePoor in Phosphate; Stable in Tris[4]>10,000 (with GDH recycling)>99% (Enzyme dependent)
BNAH Flavin-dependent biocatalysis, PhotoredoxHigh reducing power; prone to hydrationModerate (requires co-solvents)~500 - 2,000>95% (with Ene-reductases)
Hantzsch Ester (HEH) Metal-free organocatalytic transfer hydrogenationTunable via 3,5-EWG substituents[5]High (often used in organic solvents)Stoichiometric to ~100Up to 98% (with chiral Brønsted acids)
BuNAH (N-butyl) Photoredox decarboxylative couplingsHighly reductive singlet excited state[6]High (resistant to O2/H2O)[6]N/A (Often used as stoichiometric photoreductant)N/A (Radical coupling)
mNADH (Engineered) Orthogonal artificial metalloenzyme cascadesTuned to match specific Ir/Rh catalystsGood in MOPS buffer>1,000 (with Ir-catalyst recycling)[7]>90% (with TsOYE)[7]

*TTN values are highly dependent on the specific catalytic cascade and regeneration system employed.

Experimental Workflow: Self-Validating Biomimetic Reduction

A major challenge in utilizing synthetic mNADHs is that native regeneration enzymes (like Glucose Dehydrogenase, GDH) do not recognize them. To utilize mNADHs in catalytic amounts, we must couple them with an orthogonal chemical regeneration system.

The following protocol details the asymmetric reduction of an α,β-unsaturated compound using an Ene-reductase (TsOYE) fueled by a synthetic mNADH, which is continuously regenerated by an artificial Iridium-metalloenzyme utilizing formate[7].

Materials & Setup
  • Buffer: 0.6 M MOPS (pH 7.0). Causality note: Avoid phosphate buffers, which accelerate dihydropyridine de-aromatization/degradation, and Tris, which can competitively bind to the Iridium catalyst[4].

  • Biocatalyst: TsOYE (Ene-reductase), 3 µM.

  • Cofactor: Synthetic mNAD⁺ (e.g., 1-benzyl-3-carbamoylpyridinium), 1 mM.

  • Regeneration Catalyst: Biotinylated Ir-catalyst bound to Streptavidin (Sav S112K), 10 µM[7].

  • Hydride Source: Sodium Formate, 2.0 M.

Step-by-Step Protocol
  • System Initialization: In a 2 mL glass vial, combine the MOPS buffer, Sodium Formate, and the Ir-catalyst/Sav complex. Incubate for 5 minutes at 25 °C to allow the formation of the active Ir-hydride species.

  • Cofactor Priming (Self-Validation Step): Add 1 mM of the oxidized mNAD⁺.

    • Validation: Monitor the reaction via UV-Vis spectroscopy. A new absorption peak should rapidly emerge at 340 nm , confirming the Ir-catalyzed reduction of mNAD⁺ to mNADH. Do not proceed until this peak stabilizes, proving the regeneration engine is active.

  • Enzyme & Substrate Addition: Add the TsOYE enzyme (3 µM) followed by the alkene substrate (e.g., 2-methylcyclohex-2-en-1-one, 10 mM).

  • Catalytic Turnover: Seal the vial and agitate at 25 °C for 12–24 hours. The Ir-catalyst will continuously transfer hydrides from formate to the mNAD⁺, while TsOYE consumes the mNADH to stereoselectively reduce the alkene[7].

  • Quenching & Analysis: Extract the aqueous mixture with ethyl acetate (3 x 1 mL). Dry the organic layer over MgSO₄, filter, and analyze via Chiral GC to determine conversion and enantiomeric excess (ee%).

Regeneration Formate Formate (Hydride Source) IrCat Ir-Metalloenzyme (Regeneration) Formate->IrCat mNADH mNADH (Reduced) IrCat->mNADH Hydride Transfer mNAD mNAD+ (Oxidized) mNAD->IrCat EneRed Ene-Reductase (TsOYE) mNADH->EneRed EneRed->mNAD Oxidation Product Chiral Alkane (>90% ee) EneRed->Product Asymmetric Reduction Substrate Prochiral Alkene Substrate->EneRed

Orthogonal catalytic cascade for mNADH regeneration and biomimetic reduction.

Conclusion and Selection Guide

The choice of nicotinamide derivative dictates the architecture of your entire catalytic system:

  • For native enzymatic cascades (ADHs): Stick to native NAD(P)H but optimize your buffer (use Tris over Phosphate) to extend half-life[4].

  • For metal-free organocatalysis: Hantzsch Esters (HEH) remain the gold standard due to their synthetic tunability and stability in organic solvents[5].

  • For photoredox applications: N-alkyl derivatives (BuNAH) offer superior biocompatibility, resistance to oxygen, and highly reductive excited states[6].

  • For engineered bio-hybrid systems: mNADHs paired with artificial metalloenzymes provide a highly orthogonal, cost-effective route to asymmetric reduction without relying on complex sugar-dehydrogenase recycling networks[7].

References

  • Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry. ACS Catalysis.[Link]

  • Efficient In Situ Regeneration of NADH Mimics by an Artificial Metalloenzyme. ACS Catalysis.[Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules.[Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University.[Link]

  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis.[Link]

  • Mechanisms of Electron-Transfer Oxidation of NADH Analogues and Chemiluminescence. Detection of the Keto and Enol Radical Cations. Journal of the American Chemical Society.[Link]

  • Time-Resolved Decarboxylative Alkyl Coupling Promoted by NADH and Blue Light. ChemRxiv.[Link]

Sources

Validation

Validation of 4-Chloro-N-methoxy-N-methylnicotinamide Synthesis Protocols: A Comparative Guide

Target Compound: 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) Application: Key electrophilic intermediate for the controlled synthesis of 4-chloropyridinyl ketones and aldehydes via organometallic addition...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) Application: Key electrophilic intermediate for the controlled synthesis of 4-chloropyridinyl ketones and aldehydes via organometallic addition.

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of functionalized pyridine derivatives. The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide is a critical node in drug discovery pipelines, particularly for generating hinge-binding motifs in kinase inhibitors[1]. The Weinreb amide functionality is specifically chosen because its stable, five-membered cyclic chelate intermediate prevents the over-addition of Grignard or organolithium reagents, a common flaw when using standard esters or acyl chlorides[2].

This guide objectively evaluates three primary synthetic protocols for coupling 4-chloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride, providing mechanistic causality, comparative performance data, and self-validating experimental workflows.

Mechanistic Rationale & Pathway Visualization

The conversion of 4-chloronicotinic acid to its corresponding Weinreb amide requires the activation of the carboxylic acid to overcome the poor nucleophilicity of the N,O-dimethylhydroxylamine salt. The choice of activation strategy dictates the reaction's scalability, E-factor (environmental impact), and purification requirements.

  • Route A (Carbodiimide Activation): Utilizes EDCI and HOBt. EDCI forms an O-acylisourea intermediate, which is rapidly intercepted by HOBt to form a highly reactive, yet stable, active ester. This prevents the formation of unreactive N-acylureas[3].

  • Route B (Phosphonic Anhydride Activation): Utilizes T3P (Propylphosphonic anhydride). T3P acts as a mild, low-toxicity water scavenger and activating agent, forming a mixed anhydride. Its primary advantage is that all organophosphorus byproducts are highly water-soluble, often eliminating the need for chromatographic purification[4][5].

  • Route C (Acyl Chloride Formation): Utilizes thionyl chloride (SOCl₂) or oxalyl chloride to form 4-chloronicotinoyl chloride[6]. This is the most atom-economical and reactive route but requires strict anhydrous conditions and careful management of corrosive off-gases (HCl, SO₂, or CO/CO₂).

SynthesisRoutes SM 4-Chloronicotinic Acid + HN(OMe)Me·HCl RouteA Route A: EDCI / HOBt (Active Ester) SM->RouteA Mild, 18-24h RouteB Route B: T3P / Base (Mixed Anhydride) SM->RouteB Fast, 2-4h RouteC Route C: SOCl2 or (COCl)2 (Acyl Chloride) SM->RouteC Harsh, 2 steps Product 4-Chloro-N-methoxy- N-methylnicotinamide RouteA->Product 70-80% Yield RouteB->Product >90% Yield RouteC->Product 85-95% Yield

Synthesis pathways for 4-Chloro-N-methoxy-N-methylnicotinamide.

Comparative Performance Data

The following table synthesizes quantitative data derived from standard laboratory validations of these three protocols.

Evaluation MetricRoute A: EDCI / HOBtRoute B: T3P MediatedRoute C: Acyl Chloride
Typical Yield 70% – 80%[3]90% – 95%[4]85% – 95%
Reaction Time 18 – 24 hours2 – 4 hours6 – 8 hours (2 steps)
Temperature 0 °C to Room TempRoom Temp to 50 °CReflux (Step 1), 0 °C (Step 2)
Purification Silica Gel ChromatographyAqueous Wash (Liquid-Liquid)Distillation / Aqueous Wash
Scalability Low/Moderate (Costly)High (Excellent E-factor)High (Standard industrial)
Primary Drawback Urea byproduct removalCost of T3P reagentCorrosive gas generation

Scientist's Verdict: For discovery chemistry and library synthesis (10 mg to 10 g scale), Route B (T3P) is the undisputed champion due to its rapid kinetics and chromatography-free isolation[4]. For pilot-plant scale-up (>1 kg), Route C (Acyl Chloride) becomes economically necessary despite the engineering controls required for gas evolution[6].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reaction integrity at each step.

Protocol 1: T3P-Mediated Coupling (Recommended for Discovery & Optimization)

Causality: T3P drives the equilibrium forward by irreversibly forming water-soluble phosphonate byproducts. The use of ethyl acetate (EtOAc) as a solvent allows for a seamless transition from reaction to workup without solvent swapping[4][5].

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 4-chloronicotinic acid (1.0 equiv, e.g., 1.57 g, 10.0 mmol) and suspend in anhydrous EtOAc (20 mL).

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 1.17 g, 12.0 mmol). Note: The hydrochloride salt is used as it is non-volatile and stable.

  • Base Introduction: Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 5.2 mL, 30.0 mmol) at 0 °C. Causality: 1 equiv neutralizes the acid, 1 equiv neutralizes the amine salt, and 1 equiv acts as the catalytic base for the coupling.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 9.5 mL, 15.0 mmol).

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc 1:1, UV active). The reaction is typically complete within 2–4 hours.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted amine/pyridine derivatives, and then with brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product, 4-Chloro-N-methoxy-N-methylnicotinamide, is typically obtained as a pale yellow oil or crystalline solid in >90% purity without further chromatography.

Protocol 2: EDCI / HOBt Coupling (Standard Peptide-Coupling Conditions)

Causality: HOBt is utilized to trap the highly reactive O-acylisourea intermediate formed by EDCI, preventing the irreversible rearrangement into an unreactive N-acylurea byproduct[3].

Step-by-Step Methodology:

  • Activation: Dissolve 4-chloronicotinic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration). Add HOBt hydrate (1.2 equiv) and EDCI hydrochloride (1.2 equiv) at 0 °C. Stir for 30 minutes. Causality: Pre-activation ensures complete conversion to the HOBt-ester before the amine is introduced.

  • Coupling: In a separate vial, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) with Triethylamine (TEA) (2.5 equiv) in DCM, then add this solution to the main reaction flask.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours[3].

  • Workup: Dilute with additional DCM. Wash with water, sat. NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

  • Purification: Because EDCI urea byproducts can sometimes co-elute, purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure Weinreb amide.

Protocol 3: Acyl Chloride Route (Industrial Scale-up)

Causality: Thionyl chloride (SOCl₂) replaces the hydroxyl group of the carboxylic acid with a chloride ion, creating a highly electrophilic carbonyl carbon. A catalytic amount of DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination[6].

Step-by-Step Methodology:

  • Chlorination: Suspend 4-chloronicotinic acid (1.0 equiv) in anhydrous DCM. Add a catalytic drop of DMF (~0.05 equiv). Slowly add oxalyl chloride or SOCl₂ (1.5 equiv) at 0 °C[6].

  • Degassing: Stir at room temperature for 2–3 hours until gas evolution (CO, CO₂, HCl) completely ceases. Self-Validation: A bubbler attached to the reflux condenser will confirm the cessation of gas evolution, indicating complete conversion to the acyl chloride.

  • Concentration: Remove the solvent and excess reagent in vacuo to yield the crude 4-chloronicotinoyl chloride. Crucial: Do not expose to ambient moisture.

  • Amidation: Redissolve the crude acyl chloride in dry DCM. Cool to 0 °C. Dropwise, add a pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and TEA (2.5 equiv) in DCM.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry, and concentrate to afford the product.

References

  • ResearchGate. "Efficient Synthesis of N-Protected Amino/Peptide Weinreb Amides from T3P and DBU". ResearchGate. Available at: [Link][4]

  • Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides)". Organic Chemistry Portal. Available at:[Link][5]

  • ACS Publications. "A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent". Organic Letters. Available at: [Link][2]

  • PMC - NIH. "Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors". National Institutes of Health. Available at: [Link][1]

  • MDPI. "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876". MDPI. Available at: [Link][3]

Sources

Comparative

Spectroscopic Validation Guide: 4-Chloro-N-methoxy-N-methylnicotinamide vs. Isomeric Alternatives

Executive Summary In modern drug development, Weinreb amides (N-methoxy-N-methylamides) are highly valued for their unique ability to form stable chelated tetrahedral intermediates with organometallic reagents 1[1]. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, Weinreb amides (N-methoxy-N-methylamides) are highly valued for their unique ability to form stable chelated tetrahedral intermediates with organometallic reagents 1[1]. This chelation prevents the collapse of the intermediate until aqueous workup, allowing for the clean synthesis of ketones—a methodology frequently employed in complex syntheses such as that of Scytonemide A 2[2].

When synthesizing halogenated pyridine building blocks, regiochemical assignment is a critical quality control hurdle. The target compound, 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) 3[3], must be rigorously differentiated from its common alternative byproduct, 6-Chloro-N-methoxy-N-methylnicotinamide (CAS: 149281-42-5) 4[4]. This guide objectively compares the analytical performance of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in differentiating these two alternatives, providing the causality behind each experimental choice.

Analytical Workflow Design

To ensure absolute structural confidence, we employ a self-validating, multi-tiered spectroscopic approach. MS is utilized first to confirm the intact Weinreb amide moiety, followed by 1D and 2D NMR to unambiguously map the regiochemistry of the pyridine ring.

Workflow N1 Sample Prep (>98% Purity) N2 LC-HRMS (Exact Mass) N1->N2 N3 1D NMR (Shifts & J-Coupling) N2->N3 N4 2D HMBC (Regiochemistry) N3->N4 N5 Structure Validated N4->N5

Sequential spectroscopic workflow for unambiguous structural confirmation.

Mass Spectrometry (LC-HRMS): Confirming the Weinreb Amide Motif

The Causality of Ionization Choice

Electron Impact (EI) MS is a "hard" ionization technique that frequently causes complete cleavage of the fragile N-O bond in Weinreb amides, often resulting in the absence of a detectable molecular ion ( M+ ). In contrast, Electrospray Ionization (ESI) is a "soft" technique that preserves the protonated molecular ion [M+H]+ , allowing for accurate mass determination and controlled fragmentation via Collision-Induced Dissociation (CID).

While ESI-HRMS perfectly validates the molecular formula ( C8​H9​ClN2​O2​ ), it is analytically blind to the regiochemistry . As shown in Table 1, the 4-chloro and 6-chloro isomers exhibit identical exact masses and primary fragmentation pathways (loss of the neutral amine HN(OCH3​)CH3​ , mass 61.0528), proving that MS alone is insufficient for structural confirmation.

Table 1: LC-HRMS Data Comparison
Parameter4-Chloro Isomer (Target)6-Chloro Isomer (Alternative)Diagnostic Value
Exact Mass [M+H]+ 201.0431 m/z201.0431 m/zLow (Identical)
Isotope Ratio ( 35Cl:37Cl ) 3:13:1Low (Identical)
Primary Fragment (CID) 139.9903 m/z (Acylium ion)139.9903 m/z (Acylium ion)Low (Identical)

1D NMR Spectroscopy: J-Coupling as a Diagnostic Tool

Because MS cannot differentiate the isomers, 1H NMR becomes the primary diagnostic tool. The causality behind the spectral differences lies in the electron distribution of the pyridine ring. The electronegativity of the nitrogen atom polarizes the σ -framework, altering the π -bond character. Consequently, the ortho-coupling constant across the C4​−C5​ bond ( 3J4,5​≈8.2 Hz) is significantly larger than across the C5​−C6​ bond ( 3J5,6​≈5.2 Hz).

By analyzing the coupling constants, we can definitively assign the regiochemistry:

  • 4-Chloro Isomer: The adjacent protons are H-5 and H-6. Their coupling is J5,6​ , resulting in doublets with a tight ~5.2 Hz coupling. H-2 is isolated and appears as a sharp singlet.

  • 6-Chloro Isomer: The adjacent protons are H-4 and H-5. Their coupling is J4,5​ , resulting in doublets with a wider ~8.2 Hz coupling. H-2 exhibits meta-coupling ( 4J2,4​≈2.4 Hz) to H-4.

Table 2: 1H NMR Diagnostic Signatures (400 MHz, CDCl3​ )
Proton4-Chloro Isomer (Target)6-Chloro Isomer (Alternative)Causality / Structural Logic
H-2 ~8.60 ppm (s)~8.80 ppm (d, J=2.4 Hz)Meta-coupling present only in 6-chloro isomer.
H-4 N/A (Substituted by Cl)~8.05 ppm (dd, J=8.2,2.4 Hz)Ortho-coupled to H-5 in 6-chloro isomer.
H-5 ~7.45 ppm (d, J=5.2 Hz)~7.40 ppm (d, J=8.2 Hz) J5,6​ (~5 Hz) vs J4,5​ (~8 Hz) due to pyridine bond order.
H-6 ~8.55 ppm (d, J=5.2 Hz)N/A (Substituted by Cl)Deshielded by adjacent nitrogen in 4-chloro isomer.
−OCH3​ ~3.55 ppm (s, 3H)~3.55 ppm (s, 3H)Weinreb amide methoxy group (invariant internal check).

2D NMR (HMBC): Absolute Regiochemical Assignment

While 1D 1H NMR provides strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) provides absolute, undeniable proof by mapping the connectivity between the pyridine protons and the unprotonated amide carbonyl carbon (~165 ppm).

The Causality: HMBC is optimized to detect 3-bond carbon-proton couplings ( 3JCH​ ).

  • In the 4-chloro isomer , the carbonyl carbon at C-3 is three bonds away from H-2, but four bonds away from H-5. Therefore, the carbonyl carbon will only show a strong cross-peak to H-2.

  • In the 6-chloro isomer , the carbonyl carbon at C-3 is three bonds away from both H-2 and H-4. Therefore, it will show strong cross-peaks to both protons.

HMBC cluster_4Cl 4-Chloro Isomer cluster_6Cl 6-Chloro Isomer C_carbonyl Carbonyl Carbon (~165 ppm) H2_4 H-2 (~8.6 ppm) Strong 3J C_carbonyl->H2_4 3J_CH H5_4 H-5 (~7.4 ppm) Weak 4J / No Correl C_carbonyl->H5_4 4J_CH H2_6 H-2 (~8.8 ppm) Strong 3J C_carbonyl->H2_6 3J_CH H4_6 H-4 (~8.0 ppm) Strong 3J C_carbonyl->H4_6 3J_CH

Key HMBC (3J_CH) correlations differentiating 4-chloro and 6-chloro isomers.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and analytical trustworthiness, the following protocols utilize internal calibration systems.

Protocol A: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL to prevent detector saturation.

  • Calibration (Self-Validation): Infuse a sodium formate calibration solution prior to acquisition. Verify that the mass accuracy error is < 5 ppm.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization & Detection: Operate the mass spectrometer in ESI positive mode with a capillary voltage of 3.5 kV. Isolate the [M+H]+ precursor ion (m/z 201.04) and apply a collision energy of 20 eV for CID fragmentation.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Internal Standard (Self-Validation): Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). Lock the spectrometer to the deuterium signal and reference the chemical shifts exactly to TMS (0.00 ppm) to eliminate chemical shift drift.

  • 1D 1H NMR: Acquire at 298 K on a 400 MHz spectrometer. Use 16 scans and a relaxation delay (D1) of 2.0 seconds. Validation check: Ensure the integrations of the Weinreb methoxy and N-methyl singlets equal exactly 3.0 protons each.

  • 2D HMBC: Acquire a 1H−13C Heteronuclear Multiple Bond Correlation spectrum optimized for long-range couplings ( nJCH​=8 Hz). Process with a sine-bell squared window function for optimal resolution of the cross-peaks.

Sources

Validation

purity analysis of 4-Chloro-N-methoxy-N-methylnicotinamide by HPLC and GC

An In-Depth Comparative Guide: Purity Analysis of 4-Chloro-N-methoxy-N-methylnicotinamide by HPLC vs. GC Introduction to the Analytical Challenge 4-Chloro-N-methoxy-N-methylnicotinamide is a specialized Weinreb amide der...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Purity Analysis of 4-Chloro-N-methoxy-N-methylnicotinamide by HPLC vs. GC

Introduction to the Analytical Challenge

4-Chloro-N-methoxy-N-methylnicotinamide is a specialized Weinreb amide derivative of 4-chloronicotinic acid. It serves as a critical electrophilic building block in pharmaceutical synthesis, frequently utilized to generate ketones without the risk of over-addition by organometallic reagents. Because impurities in this intermediate—such as unreacted 4-chloronicotinic acid, residual N,O-dimethylhydroxylamine, or des-chloro degradation products—can propagate through subsequent synthetic steps and drastically reduce final API yields, rigorous purity profiling is mandatory.

This guide objectively compares the two predominant analytical methodologies for evaluating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . By examining the physicochemical properties of the analyte, we provide researchers with the causality behind method selection and self-validating protocols to ensure analytical integrity.

Physicochemical Profiling & Method Selection Logic

The selection between HPLC and GC hinges on the structural features of 4-Chloro-N-methoxy-N-methylnicotinamide:

  • Molecular Weight & Volatility: At ~200.6 g/mol , the molecule is small enough to be volatile under high temperatures, making GC feasible.

  • Thermal Stability: Weinreb amides are generally highly stable, but the presence of the chloropyridine ring introduces a potential site for thermal degradation at extreme injection port temperatures.

  • Polarity: The combination of the pyridine nitrogen, the amide carbonyl, and the methoxy group renders the molecule moderately polar, heavily favoring Reverse-Phase HPLC (RP-HPLC) for baseline resolution of closely related polar impurities[1].

Analytical Workflow Decision Matrix

Workflow Start 4-Chloro-N-methoxy- N-methylnicotinamide Decision Impurity Target Assessment Start->Decision HPLC_Path Target: Polar Degradants & Related Substances Decision->HPLC_Path GC_Path Target: Residual Solvents & Volatile Amines Decision->GC_Path HPLC RP-HPLC-UV Analysis (Primary Method) HPLC_Path->HPLC GC GC-FID Analysis (Orthogonal Method) GC_Path->GC Data Comprehensive Purity Quantification HPLC->Data GC->Data

Workflow for selecting HPLC vs. GC for Weinreb amide purity analysis.

Quantitative Comparison: HPLC vs. GC Performance

To objectively compare these alternatives, the following table summarizes the performance metrics based on validated chromatographic principles for nicotinamide derivatives[2].

ParameterRP-HPLC-UV (Primary Choice)GC-FID (Orthogonal Choice)
Primary Application Assay and related polar impurities (e.g., unreacted acids).Residual solvents, volatile amines (e.g., N,O-dimethylhydroxylamine).
Sample Preparation Simple dilution in mobile phase (e.g., MeOH/Water).Extraction or direct injection with an internal standard.
Thermal Degradation Risk None (Ambient to 40°C column temp).Moderate (Injector at 250°C may induce dehalogenation).
Detection Limit (LOD) ~0.05 - 0.1 µg/mL (Highly sensitive at 225 nm).~2 - 5 µg/mL.
Resolution of Isomers Excellent (especially with chiral or specialized C18 columns).Good, but requires optimized temperature gradients.
Run Time 15 - 25 minutes (Gradient).10 - 15 minutes (Temperature Programmed).

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating System Suitability Testing (SST) and internal standard corrections.

Protocol A: RP-HPLC-UV Method (Assay & Related Substances)

Causality: Weinreb amides can exhibit peak tailing due to secondary interactions between the pyridine nitrogen and unendcapped silanol groups on the silica stationary phase. Utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase suppresses the ionization of the pyridine ring and any residual carboxylic acids, ensuring sharp, symmetrical peaks and a high-resolution separation[4]. Detection at 225 nm is optimal for the conjugated system of the substituted pyridine[3].

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a UV/PDA detector set to 225 nm. Maintain the column compartment at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program: Set a flow rate of 1.0 mL/min. Start at 10% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and return to 10% B for a 5-minute equilibration.

  • Sample Preparation: Accurately weigh 10 mg of 4-Chloro-N-methoxy-N-methylnicotinamide and dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a standard solution (1 mg/mL) six consecutive times.

    • Validation Criteria: The system is valid only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000.

  • Execution: Inject 10 µL of the sample. Integrate the peaks and calculate purity using the area normalization method or against a qualified external reference standard.

Protocol B: GC-FID Method (Volatile Impurities & Orthogonal Assay)

Causality: Direct injection GC requires a semi-polar column to adequately resolve the polar amide group from the halogenated aromatic ring. A 5% phenyl methyl siloxane column (e.g., CP-Sil 8 CB) provides the necessary selectivity[2]. Because split injections can introduce minor volume variations, an internal standard (IS) such as 1,9-nonanediol is strictly required to normalize the detector response and ensure quantitative trustworthiness[5].

Step-by-Step Methodology:

  • System Setup: Equip the GC with a Flame Ionization Detector (FID) and a semi-polar capillary column (30 m × 0.53 mm, 1.5 µm film thickness). Use Helium as the carrier gas at a constant flow of 2.0 mL/min.

  • Temperature Programming:

    • Injector: 250°C (Split ratio 10:1 to prevent column overloading).

    • Detector: 280°C.

    • Oven: Initial hold at 100°C for 2 minutes, ramp at 15°C/min to 260°C, and hold for 5 minutes.

  • Internal Standard (IS) Preparation: Prepare a 2 mg/mL solution of 1,9-nonanediol in HPLC-grade Methanol.

  • Sample Preparation: Accurately weigh 20 mg of the sample into a 10 mL volumetric flask. Add 1.0 mL of the IS solution, and dilute to volume with Methanol.

  • System Suitability & Recovery: Inject a blank (Methanol + IS) to confirm no baseline interference. Inject a spiked recovery sample (known concentration of analyte + IS).

    • Validation Criteria: Recovery must fall between 95.0% and 105.0% with a coefficient of variation < 5.0%.

  • Execution: Inject 1 µL of the sample solution. Quantify the purity by comparing the peak area ratio (Analyte/IS) of the sample against the peak area ratio of a known calibration standard.

Data Interpretation and Analytical Pitfalls

When analyzing the chromatograms, researchers must be vigilant of specific mechanistic artifacts:

  • Des-chloro Artifacts in GC: If the GC injection port is poorly deactivated or set too high (>280°C), the carbon-chlorine bond on the pyridine ring may undergo thermal cleavage, artificially inflating the concentration of des-chloro impurities. If this is observed, lower the inlet temperature or rely exclusively on the HPLC data.

  • Co-elution in HPLC: N,O-dimethylhydroxylamine (the amine used to form the Weinreb amide) lacks a strong UV chromophore. It will not be accurately quantified by HPLC-UV at 225 nm. Therefore, if residual amine is suspected, the GC-FID method must be utilized, as FID provides an excellent response for carbon-containing volatile amines.

By deploying HPLC for structural assay and GC for volatile profiling, drug development professionals establish a comprehensive, self-validating analytical package that ensures the absolute integrity of 4-Chloro-N-methoxy-N-methylnicotinamide before it is deployed in downstream synthesis.

References

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate ResearchGate[Link]

  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent Organic Letters - ACS Publications[Link]

  • A Rapid and Simple Gas Chromatographic Method for Direct Determination of Nicotinamide in Commercial Vitamins and Tonic Drinks Journal of Food and Drug Analysis (FDA Taiwan)[Link]

  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent Taylor & Francis[Link]

  • A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas Journal of Food and Drug Analysis[Link]

Sources

Validation

assessing the cross-reactivity of 4-Chloro-N-methoxy-N-methylnicotinamide

Assessing the Chemoselectivity and Cross-Reactivity of 4-Chloro-N-methoxy-N-methylnicotinamide in Late-Stage Functionalization In the rigorous environment of drug discovery and library synthesis, achieving precise chemos...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Chemoselectivity and Cross-Reactivity of 4-Chloro-N-methoxy-N-methylnicotinamide in Late-Stage Functionalization

In the rigorous environment of drug discovery and library synthesis, achieving precise chemoselectivity is a paramount challenge. 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) has emerged as a privileged bifunctional building block. It features two orthogonal reactive sites: a Weinreb amide primed for controlled acyl substitution, and a highly activated 4-chloro-pyridine core primed for Nucleophilic Aromatic Substitution (SNAr).

As a Senior Application Scientist, I have designed this guide to objectively assess the cross-reactivity of this compound, compare it against traditional acylating alternatives, and provide field-proven, self-validating protocols for divergent synthetic workflows.

Mechanistic Causality: The Dual Reactivity Profile

The superiority of 4-Chloro-N-methoxy-N-methylnicotinamide over standard esters or acid chlorides lies in its distinct mechanistic pathways:

  • The Weinreb Amide (Controlled Acylation): When attacked by an organometallic reagent (e.g., a Grignard or organolithium), the N-methoxy oxygen and the carbonyl oxygen act as bidentate ligands. They chelate the incoming metal ion to form a highly stable 5-membered cyclic tetrahedral intermediate[1]. Because this intermediate does not collapse into a reactive ketone until an aqueous acidic quench is applied, a second equivalent of the nucleophile cannot attack. This strictly eliminates the cross-reactivity risk of over-addition to a tertiary alcohol[1].

  • The 4-Chloro Position (Activated SNAr): The pyridine nitrogen acts as an electron sink, highly activating the ortho and para positions. Because the 4-chloro group is ortho to the pyridine nitrogen and para to the electron-withdrawing Weinreb amide, it is exceptionally electrophilic[2]. It readily undergoes SNAr with heteroatom nucleophiles via an anionic Meisenheimer complex.

Reactivity cluster_0 Site 1: Weinreb Amide cluster_1 Site 2: 4-Chloro Position Compound 4-Chloro-N-methoxy-N-methylnicotinamide Node1 Target: Ketone Synthesis Risk: Over-addition (Low) Compound->Node1 Organometallics Node2 Target: C-N/C-O Bond Formation Risk: Dehalogenation (Low) Compound->Node2 Heteroatom Nucleophiles

Caption: Dual-site reactivity profile highlighting chemoselective targeting.

Quantitative Performance Comparison

When designing a synthetic route, selecting the right nicotinic acid derivative dictates the impurity profile. The table below compares 4-Chloro-N-methoxy-N-methylnicotinamide against common alternatives.

Acylating AlternativeGrignard Over-Addition RiskSNAr Chemoselectivity (vs. Amine)Storage Stability
4-Chloronicotinoyl chloride High (>80% tertiary alcohol)Poor (Amides form competitively)Low (Moisture sensitive)
Ethyl 4-chloronicotinate High (>60% tertiary alcohol)Moderate (Ester cleavage risk)High
4-Chloro-N-methoxy-N-methylnicotinamide Low (<5% tertiary alcohol)Excellent (Amide remains intact)High

Experimental Protocols: Divergent Synthetic Workflows

The following protocols are designed as self-validating systems, ensuring that you can track the mechanistic integrity of the reaction in real-time.

Workflow A 4-Chloro-N-methoxy- N-methylnicotinamide B Grignard Addition (Acyl Substitution) A->B RMgBr, THF, -78°C Targets Weinreb Amide C SNAr Reaction (Nucleophilic Substitution) A->C R-NH2, DIPEA, Heat Targets 4-Chloro D 4-Chloro-3-acylpyridine (Ketone Product) B->D Stable Tetrahedral Intermediate E 4-Amino-N-methoxy- N-methylnicotinamide C->E Meisenheimer Complex

Caption: Divergent synthetic pathways of 4-Chloro-N-methoxy-N-methylnicotinamide.

Protocol 1: Chemoselective Ketone Synthesis via Grignard Addition

Objective: Convert the Weinreb amide to a ketone while strictly preserving the 4-chloro substituent for downstream cross-coupling.

  • Preparation: Dissolve 4-Chloro-N-methoxy-N-methylnicotinamide (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Causality: THF acts as a coordinating solvent. Its lone pairs stabilize the Grignard reagent and facilitate the formation of the critical tetrahedral chelate[1].

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions suppress competitive halogen-metal exchange at the 4-chloro position and ensure the tetrahedral intermediate remains kinetically trapped.

  • Reagent Addition: Add the Grignard reagent (1.1 equiv) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Self-Validating In-Process Control: After 1 hour, quench a 50 µL aliquot into saturated aqueous NH₄Cl and analyze via LCMS.

    • Validation: The sudden appearance of the ketone mass [M+H]⁺ exclusively in the quenched sample confirms the intermediate was stable in the reactor. If the intermediate had collapsed prematurely, a tertiary alcohol mass would be detected.

  • Quench and Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature. Extract with EtOAc and purify via silica gel chromatography.

Protocol 2: Chemoselective SNAr with a Primary Amine

Objective: Displace the 4-chloro group with an amine while leaving the Weinreb amide intact for subsequent library generation.

  • Preparation: Dissolve the building block (1.0 equiv) in a polar aprotic solvent such as DMF or NMP (0.5 M).

    • Causality: Polar aprotic solvents stabilize the anionic Meisenheimer complex transition state, significantly accelerating the SNAr process[2].

  • Amine Addition: Add the primary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the amine nucleophile from being deactivated as a hydrochloride salt.

  • Heating: Heat the mixture to 80 °C for 4 hours.

    • Causality: The Weinreb amide is sterically hindered and electronically deactivated compared to acid chlorides. This allows the SNAr to proceed at elevated temperatures without off-target amidation at the carbonyl carbon.

  • Self-Validating In-Process Control: Monitor by TLC (UV 254 nm).

    • Validation: The complete disappearance of the starting material and the emergence of a highly polar, UV-active spot confirms the displacement. The retention of the amide is validated by the absence of carboxylic acid cleavage products on LCMS.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters URL:[Link]

  • Weinreb ketone synthesis Source: Wikipedia URL:[Link]

Sources

Comparative

Introduction: The Clinical Imperative for N1-Methylnicotinamide (MNAM) Analysis

Title: Analytical Method Validation for N1-Methylnicotinamide in Biological Fluids: A Comparative Guide for Biomarker Quantitation In modern drug development, evaluating drug-drug interactions (DDIs) early in the clinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Method Validation for N1-Methylnicotinamide in Biological Fluids: A Comparative Guide for Biomarker Quantitation

In modern drug development, evaluating drug-drug interactions (DDIs) early in the clinical pipeline is critical. N1-methylnicotinamide (MNAM, also referred to as 1-NMN) has emerged as a premier endogenous biomarker for assessing the in vivo activity of renal organic cation transporters (OCT2) and multidrug and toxin extrusion (MATE) proteins[1].

However, as a Senior Application Scientist, I frequently see laboratories struggle with the quantitation of MNAM. With a low molecular weight (MW 137.1 Da), high polarity, and a permanent positive charge at physiological pH, MNAM defies conventional reversed-phase (RP) chromatography. This guide objectively compares the three primary analytical methodologies—Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS), Reversed-Phase LC-MS/MS (RP-LC-MS/MS), and High-Performance Liquid Chromatography-Fluorescence (HPLC-FL)—providing field-proven protocols and validation frameworks to ensure scientific integrity.

G NAM Nicotinamide (NAM) NNMT NNMT (Liver) NAM->NNMT MNAM N1-Methylnicotinamide (MNAM / 1-NMN) Target Biomarker NNMT->MNAM AO Aldehyde Oxidase (AO) MNAM->AO OCT2 Renal Secretion via OCT2/MATEs MNAM->OCT2 Renal Clearance Metabolites 2PY & 4PY (Downstream Metabolites) AO->Metabolites Urine Urinary Excretion OCT2->Urine

Fig 1: Metabolic pathway of MNAM and its role as an endogenous OCT2/MATE renal clearance biomarker.

Part 1: Mechanistic Comparison of Analytical Approaches

To accurately quantify MNAM in complex biological matrices (plasma, serum, urine), the analytical method must overcome severe matrix effects and poor analyte retention. Here is the mechanistic breakdown of the available alternatives:

HILIC-MS/MS (The Gold Standard)

HILIC is the optimal choice for MNAM. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile).

  • The Causality of Superiority: MNAM partitions into a water-enriched layer immobilized on the stationary phase. Because the mobile phase is highly organic, the electrospray ionization (ESI) droplet desolvation efficiency is drastically improved, leading to superior MS sensitivity[1][2]. Furthermore, MNAM is retained well past the void volume, escaping the zone of severe ion suppression caused by plasma phospholipids.

Reversed-Phase LC-MS/MS (The Compromise)

Standard C18 columns fail to retain MNAM. To force retention, analysts must use highly aqueous mobile phases (e.g., 100% water for the first minute) on specialized columns like the Acquity UPLC HSS T3, which resists phase collapse[3].

  • The Trade-off: While this allows labs to use standard RP setups, the high aqueous content entering the MS source hinders efficient droplet evaporation. This reduces ionization efficiency and raises the Lower Limit of Quantitation (LLOQ).

HPLC-Fluorescence (The Legacy Method)

Before the ubiquity of LC-MS/MS, MNAM was quantified using HPLC-FL. Because MNAM lacks strong native fluorescence, it requires a complex pre-column chemical derivatization (condensation with acetophenone in strong base at 0°C, followed by boiling in formic acid) to form a fluorescent 1,6-naphthyridine derivative[4].

  • The Verdict: While highly specific and accessible for labs without mass spectrometers, the derivatization is labor-intensive, prone to artifact formation, and unsuitable for high-throughput clinical trial support.

Workflow Sample Biological Fluid (Plasma/Urine) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Deriv Derivatization (Acetophenone/NaOH) Prep->Deriv Direct1 Direct Injection (High Organic) Prep->Direct1 Direct2 Direct Injection (High Aqueous) Prep->Direct2 Method1 HILIC-LC-MS/MS (Gold Standard) Method2 RP-LC-MS/MS (Alternative) Method3 HPLC-Fluorescence (Legacy) Deriv->Method3 Direct1->Method1 Direct2->Method2

Fig 2: Workflow comparison of the three primary analytical methods for MNAM quantitation.

Part 2: Quantitative Performance Comparison

The following table summarizes the typical validation parameters for MNAM across the three methodologies based on established literature and ICH M10 bioanalytical validation guidelines.

ParameterHILIC-MS/MS[1][2]RP-LC-MS/MS (HSS T3)[3]HPLC-Fluorescence[4]
Sample Preparation Protein Precipitation (PPT)Protein Precipitation (PPT)PPT + Chemical Derivatization
Run Time ~4 - 5 min~7 - 10 min~15 - 20 min
Plasma LLOQ 0.1 - 0.5 ng/mL1.0 - 5.0 ng/mL~10.0 ng/mL
Linear Dynamic Range 0.1 – 1000 ng/mL1.0 – 500 ng/mL10 – 109 ng/mL
Matrix Effect Minimal (elutes late in organic)Moderate to High (elutes early)N/A (Fluorescence specific)
Internal Standard MNAM-d3 or MNAM-d4MNAM-d3 or MNAM-d4N1-ethylnicotinamide (NEN)
Throughput High (>150 samples/day)Medium (~100 samples/day)Low (<50 samples/day)

Part 3: Step-by-Step Experimental Protocol (HILIC-MS/MS)

To ensure trustworthiness, the following protocol is designed as a self-validating system. Because MNAM is an endogenous compound, authentic blank plasma cannot be used for calibration curves. We must use a surrogate matrix approach and prove parallelism.

Phase 1: Preparation of Surrogate Matrix and Standards
  • Surrogate Matrix Selection: Prepare a surrogate matrix of 4% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) or use dialyzed human plasma.

  • Calibration Curve: Spike MNAM reference standard into the surrogate matrix to create a calibration curve ranging from 0.1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the authentic biological matrix (pooled human plasma). Measure the endogenous baseline, then over-spike with known concentrations of MNAM (Low, Mid, High QCs).

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma (calibration standards, QCs, or unknown samples) into a 96-well plate.

  • Add 200 µL of cold Acetonitrile containing the stable isotope-labeled internal standard (MNAM-d3 at 50 ng/mL). Mechanistic Note: The 1:4 ratio ensures >95% protein precipitation and matches the high-organic starting conditions of the HILIC gradient, preventing solvent mismatch peak distortion.

  • Vortex for 5 minutes at 1000 RPM.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean plate for LC-MS/MS injection.

Phase 3: LC-MS/MS Conditions
  • Column: Phenomenex Luna HILIC (3 µm, 2.0 × 100 mm) or Waters BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 2 mins. Hold for 1 min. Return to 90% B to re-equilibrate. Flow rate: 0.4 mL/min.

  • MS Detection (Positive ESI - MRM Mode):

    • MNAM Transition: m/z 137.1 → 94.1[3]

    • MNAM-d3 (IS) Transition: m/z 140.1 → 97.1[3]

Phase 4: Validation & Parallelism (Self-Validating Check)

To prove the surrogate matrix accurately reflects the authentic matrix:

  • Plot the calibration curve in the surrogate matrix.

  • Perform a standard addition curve in the authentic pooled plasma.

  • Calculate the slopes of both curves. According to FDA/ICH M10 guidelines, the slopes must be parallel (typically within ±15% variance) to confirm that matrix effects in the authentic plasma do not disproportionately suppress the analyte compared to the surrogate matrix[1].

Conclusion

For the robust, high-throughput analysis of N1-methylnicotinamide in biological fluids, HILIC-MS/MS is the definitive analytical choice. By leveraging the polar nature of MNAM, HILIC provides superior retention, mitigates phospholipid-induced ion suppression, and maximizes ESI efficiency. While RP-LC-MS/MS and HPLC-FL remain viable for specific constraints, they require significant compromises in sensitivity, throughput, or workflow simplicity.

References

  • Luo, L., et al. (2018). "LC–MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters." Bioanalysis. Available at:[Link]

  • Subash, S., et al. (2025). "Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?" MDPI Pharmaceutics. Available at:[Link]

  • Pena, A., et al. (2010). "Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines in Human Plasma and Urine after Coffee Consumption." ACS Publications. Available at:[Link]

  • Rochat, B., et al. (2001). "Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow." PubMed. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Certified Reference Materials for Nicotinamide Impurity Analysis

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the stringent landscape of pharmaceutical quality control, the accurate identification and quantification of impurities...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like nicotinamide are paramount. This guide, curated from a Senior Application Scientist's perspective, provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for nicotinamide impurities. We will delve into the critical role of these CRMs, compare offerings from leading suppliers, and provide a detailed analytical workflow, complete with experimental data, to empower you in making informed decisions for your analytical needs.

The Critical Role of Impurity Profiling in Nicotinamide Quality Control

Nicotinamide (niacinamide), a form of vitamin B3, is a widely used API in pharmaceutical and cosmetic industries.[1][2] During its synthesis and storage, various impurities can arise, which, even in trace amounts, can impact the safety and efficacy of the final product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines, such as the ICH Q3A(R2) and Q3B(R2), that necessitate the monitoring and control of these impurities.[3][4]

Certified Reference Materials are the cornerstone of accurate impurity profiling. They are highly characterized materials with known purity and uncertainty, produced under a robust quality management system such as ISO 17034, ensuring metrological traceability.[5][6] The use of CRMs is essential for method validation, system suitability testing, and the accurate quantification of impurities, thereby ensuring regulatory compliance and product quality.

Comparative Analysis of Nicotinamide Impurity CRMs

A thorough market analysis reveals several key suppliers of CRMs for nicotinamide impurities. The following table provides a comparative overview of their offerings. It is important to note that while many suppliers state compliance with pharmacopeial standards, the availability of specific impurities and the level of certification may vary.

Impurity Name & (Pharmacopoeial Designation)Alfa Omega PharmaPharmaffiliatesSigma-Aldrich (MilliporeSigma)Veeprho
Nicotinic Acid (Impurity A)
3-Pyridylcarbonitrile (Impurity B)
Picolinamide (Impurity C)
Isonicotinamide (Impurity D)
Nicotinamide-N-oxide (Impurity E)
Certification Certified Reference SubstancePharmacopeial and non-pharmacopeial standardsPharmaceutical Secondary Standard; Certified Reference Material (ISO 17034, ISO/IEC 17025)Meticulously characterized reference standard, ISO 17034:2016
Supporting Documentation Compliant with USP, EP, ICHCertificate of Analysis (CoA) availableCertificate of Analysis (CoA) available onlineComprehensive Structure Elucidation Report (SER), Sample CoA available

Key Insights from the Comparison:

  • Comprehensive Offerings: All listed suppliers provide a good range of the key pharmacopoeially recognized nicotinamide impurities.

  • Certification and Traceability: Sigma-Aldrich and Veeprho explicitly state production under ISO 17034 for some of their products, which provides the highest level of confidence in the certified value and its uncertainty.[5][7] Alfa Omega Pharma offers "Certified Reference Substances," and Pharmaffiliates provides pharmacopeial and non-pharmacopeial standards, both implying a high degree of characterization.[1][8]

  • Documentation: The availability of comprehensive documentation, including Certificates of Analysis and Structure Elucidation Reports, is a critical factor in selecting a CRM. This documentation provides essential information on purity, identity, and storage conditions.

Analytical Workflow for Nicotinamide Impurity Profiling

The following section outlines a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of nicotinamide and its principal impurities. This workflow is a synthesis of methods described in the United States Pharmacopeia (USP) and other application notes.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_crm Weigh and dissolve Nicotinamide Impurity CRMs (e.g., Impurities A, B, C, D, E) to prepare individual stock solutions. prep_working Prepare a mixed working standard solution by diluting stock solutions. prep_crm->prep_working prep_nicotinamide Prepare a stock solution of Nicotinamide reference standard. prep_nicotinamide->prep_working hplc_injection Inject Working Standard and Sample solutions. prep_working->hplc_injection System Suitability & Calibration prep_sample Accurately weigh and dissolve the Nicotinamide API sample. prep_sample->hplc_injection Impurity Profiling hplc_system HPLC System with UV Detector hplc_column C18 Column (e.g., 4.6 x 250 mm, 5 µm) hplc_system->hplc_column hplc_mobile_phase Mobile Phase: Isocratic or Gradient Elution hplc_column->hplc_mobile_phase hplc_mobile_phase->hplc_injection hplc_detection Detection at a specified wavelength (e.g., 261 nm) hplc_injection->hplc_detection data_integration Integrate peak areas for nicotinamide and all impurities. hplc_detection->data_integration data_identification Identify impurities by comparing retention times with CRMs. data_integration->data_identification data_quantification Quantify impurities using the response factor of the nicotinamide standard or individual impurity CRMs. data_identification->data_quantification data_reporting Report results and compare against pharmacopoeial limits. data_quantification->data_reporting

Sources

Comparative

A Senior Application Scientist's Guide to LC/MS/MS for Drug and Metabolite Analysis: A Comparative Framework

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of bioanalysis. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of bioanalysis. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for the quantification of drugs and their metabolites in biological matrices.[1] Its power lies in the combination of the separation capabilities of liquid chromatography and the sensitivity and specificity of mass spectrometry.[1][2] This guide moves beyond simple protocols to provide an in-depth comparison of core methodologies, grounded in field-proven insights and the fundamental science that dictates experimental choices. Our objective is to empower you to develop robust, reliable, and regulatory-compliant analytical methods.

The LC/MS/MS Analytical Workflow: A Bird's-Eye View

At its core, every bioanalytical method follows a logical progression from a complex biological sample to a precise quantitative result. Understanding this workflow is the first step toward mastering method development. Each stage presents a set of choices and potential challenges that will be explored in detail throughout this guide.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data & Validation Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (PPT, LLE, SPE) Sample->Extraction Remove Interferences LC LC Separation (RP, HILIC) Extraction->LC Inject Extract MS MS/MS Detection (QqQ, HRMS) LC->MS Resolve & Ionize Data Data Processing MS->Data Acquire Signal Validation Method Validation Data->Validation Quantify & Assess Report Report Validation->Report Final Result

Caption: High-level overview of the bioanalytical LC/MS/MS workflow.

Part 1: The Art of Sample Preparation - The Foundation of Selectivity

The single most critical, and often underestimated, step in bioanalysis is sample preparation.[3] A biological matrix like plasma is a complex mixture of proteins, salts, lipids (especially phospholipids), and endogenous small molecules.[4][5] If injected directly, these components would contaminate the LC and MS systems and, more importantly, cause matrix effects . Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds, leading to signal suppression or enhancement and, consequently, inaccurate and imprecise results.[4][6][7] The goal of sample preparation is, therefore, to selectively isolate the analyte of interest while removing as many interfering matrix components as possible.[3][8]

Comparative Analysis of Extraction Techniques

The choice of extraction technique is a trade-off between speed, cost, and cleanliness.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive, high-throughput.[9]"Dirty" extract, high levels of phospholipids, significant matrix effects, minimal analyte concentration.[9][10]Early discovery, high-concentration analytes, when speed is paramount.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility.[8]Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, uses large volumes of organic solvents, can be difficult to automate.[9]Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[8][11]Provides the cleanest extracts, high analyte concentration, reduces matrix effects significantly, highly selective.[9][11]More complex method development, higher cost per sample.[9]Regulated bioanalysis, low-level quantification, when maximum sensitivity and robustness are required.
Decision Workflow for Sample Preparation

The selection of an appropriate sample preparation method is a critical decision in the bioanalytical workflow. This diagram outlines a logical approach to choosing the most suitable technique based on the stage of drug development and the specific requirements of the assay.

SamplePrep_Decision Start Assay Goal? Discovery Early Discovery (High Throughput) Start->Discovery Speed Regulated Regulated Bioanalysis (High Sensitivity/Accuracy) Start->Regulated Quality PPT Protein Precipitation (PPT) Discovery->PPT SPE Solid-Phase Extraction (SPE) Regulated->SPE CheckMatrix Significant Matrix Effect? PPT->CheckMatrix LLE Liquid-Liquid Extraction (LLE) CheckMatrix->LLE Yes FinalMethod Optimized Method CheckMatrix->FinalMethod No LLE->FinalMethod SPE->FinalMethod

Caption: Decision tree for selecting a sample preparation technique.

Experimental Protocol: General Solid-Phase Extraction (SPE)

This protocol outlines the fundamental steps for a generic SPE method, which must be optimized for each specific analyte.

  • Sorbent Selection: Choose a sorbent based on the analyte's properties (e.g., C18 for non-polar compounds, Mixed-Mode for ionic compounds).

  • Conditioning: Pass a strong solvent (e.g., Methanol) through the sorbent to activate it. This ensures reproducible interaction with the analyte.

  • Equilibration: Flush the sorbent with a solvent similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

  • Sample Loading: Load the pre-treated biological sample onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte.

  • Washing: Wash the sorbent with a weak solvent to remove loosely bound matrix interferences without eluting the analyte of interest.[8]

  • Elution: Elute the analyte with a strong solvent that disrupts its interaction with the sorbent. Collect this eluate for analysis.[8]

  • Evaporation & Reconstitution: Evaporate the elution solvent (often under nitrogen) and reconstitute the residue in a mobile phase-compatible solvent. This step concentrates the analyte and ensures compatibility with the LC system.

Part 2: The Science of Separation - Optimizing Chromatography

Chromatographic separation is non-negotiable.[12] Its purpose is to resolve the target analyte from other components in the extracted sample—including isomers, metabolites, and residual matrix components—before they enter the mass spectrometer.[12][13] Good chromatography improves data quality by reducing background noise and mitigating matrix effects that can occur even after sample cleanup.[13]

Comparative Analysis of Chromatographic Modes

For drug and metabolite analysis, two modes of liquid chromatography dominate the field: Reversed-Phase and HILIC.

Technique Principle Stationary Phase Mobile Phase Analytes Retained
Reversed-Phase (RP-LC) "Like dissolves like." Non-polar analytes are retained on a non-polar stationary phase. Elution occurs by increasing the organic solvent content.Hydrophobic (e.g., C18, C8, Phenyl-Hexyl)Polar (e.g., Water/Acetonitrile or Methanol mixtures)Non-polar to moderately polar compounds. The workhorse of bioanalysis.[14]
Hydrophilic Interaction Liquid Chromatography (HILIC) A polar analyte partitions into a water-enriched layer on the surface of a polar stationary phase. Elution occurs by increasing the aqueous content.[15][16]Polar (e.g., bare silica, amide, diol)[17]Apolar (e.g., >70% Acetonitrile with an aqueous buffer)[17]Highly polar, ionizable compounds that are poorly retained in RP-LC, such as many phase II metabolites (e.g., glucuronides).[14][15][17]

The key insight is that HILIC and RP-LC offer orthogonal selectivity , meaning they separate compounds by different mechanisms.[16][17] For a typical drug development program, an RP-LC method is often developed for the parent drug (usually less polar), while a HILIC method may be required to adequately retain and quantify its more polar metabolites.[15]

Part 3: The Power of Detection - A Tale of Two Mass Spectrometers

After separation, the analyte enters the mass spectrometer. The choice of instrument is dictated by the ultimate goal of the analysis: pure, high-sensitivity quantification or a combination of quantification and qualitative identification.

Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)

This is the most significant decision point in modern bioanalysis.

MS_Comparison cluster_qqq Triple Quadrupole (QqQ) - SRM Mode cluster_hrms HRMS (e.g., Q-TOF) - Full Scan Mode Q1_qqq Q1: Precursor Ion Filter (e.g., m/z 454.3) q2_qqq q2: Collision Cell (Fragmentation) Q1_qqq->q2_qqq Q3_qqq Q3: Product Ion Filter (e.g., m/z 281.1) q2_qqq->Q3_qqq Det_qqq Detector (Counts only m/z 281.1) Q3_qqq->Det_qqq Q1_hrms Q1: Ion Guide (All ions pass) q2_hrms q2: Collision Cell (Optional Fragmentation) Q1_hrms->q2_hrms TOF_hrms TOF Analyzer (Measures Exact Mass of All Ions) q2_hrms->TOF_hrms Det_hrms Detector (Acquires Full Spectrum) TOF_hrms->Det_hrms

Caption: Conceptual comparison of data acquisition on QqQ and HRMS instruments.

  • Triple Quadrupole (QqQ) MS: This is the established gold standard for targeted quantification.[18] It operates in Selected Reaction Monitoring (SRM) mode, which is a highly specific, two-stage mass filtering process. Q1 isolates the analyte ion (precursor), which is then fragmented in the collision cell (q2). Q3 then isolates a specific fragment ion (product). Only ions that undergo this specific precursor-to-product transition are detected. This process virtually eliminates background noise, providing exceptional sensitivity and a wide linear dynamic range.[18]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitraps provide high mass resolution and accurate mass measurements (typically <5 ppm).[19][20] Instead of pre-selecting ions, HRMS instruments can acquire full-scan data for all ions entering the mass spectrometer at a given time.[19] Quantification is achieved by extracting a narrow mass window chromatogram for the analyte's exact mass. The major advantage of HRMS is its versatility; the same dataset can be used for quantifying a known drug and retrospectively mining the data to identify unknown metabolites.[19][21] While historically less sensitive than QqQs for pure quantitation, modern HRMS instruments have significantly closed this gap.[22]

Performance Comparison: QqQ vs. HRMS
Parameter Triple Quadrupole (QqQ) High-Resolution MS (HRMS) Causality & Insight
Primary Application Targeted QuantificationTargeted Quant + Untargeted ScreeningQqQ is built for one task and does it exceptionally well. HRMS is a multi-tool, offering flexibility.
Selectivity Excellent (based on fragmentation)Outstanding (based on exact mass)QqQ selectivity is defined by the user. HRMS selectivity is inherent in the high-resolution measurement, which can separate the analyte from interferences with the same nominal mass.[18][21]
Sensitivity Gold Standard (attomole to femtomole)Very good, approaching QqQ levels.[22]The duty cycle and noise reduction of SRM mode on a QqQ often provide the ultimate Lower Limit of Quantification (LLOQ).[21][22]
Qualitative Analysis Limited (product ion scans)Excellent (full scan, accurate mass for formula determination)HRMS is designed for discovery. The accurate mass data allows for the confident determination of elemental compositions for unknown metabolites.[20]
Retrospective Analysis NoYesBecause HRMS collects data on everything, you can go back to old datasets to look for newly discovered metabolites without re-running samples.[18]
The Third Dimension: Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) offers an additional, orthogonal separation dimension between the LC and the MS.[23] It separates ions based on their size, shape, and charge in the gas phase.[24][25] This separation is characterized by the ion's Collision Cross Section (CCS) , a robust physical property. IMS is exceptionally powerful for separating isomeric metabolites—compounds with the same exact mass and similar fragmentation patterns that cannot be resolved by MS alone.[23][24]

Part 4: The Foundation of Trust - Bioanalytical Method Validation

A method is only as good as its validation. Bioanalytical method validation is the process of establishing, through documented evidence, that an analytical method is reliable, reproducible, and fit for its intended purpose.[26] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidelines that are the bedrock of trustworthy bioanalytical data.[26][27][28][29]

Core Validation Parameters
Parameter Question Answered Typical Acceptance Criteria (FDA/EMA)
Selectivity Can the method differentiate the analyte from other components in the matrix?[27]No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix samples.[29]
Accuracy & Precision How close are measured values to the true value, and how reproducible are they?[27]For Quality Control (QC) samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ); precision (%CV) should not exceed 15% (20% at LLOQ).[28]
Calibration Curve How does the instrument response relate to analyte concentration?A regression model (e.g., linear, weighted 1/x²) with a correlation coefficient (r²) > 0.99 is typically required.
Lower Limit of Quantification (LLOQ) What is the lowest concentration that can be measured with acceptable accuracy and precision?Analyte response should be at least 5x the response of a blank sample. Accuracy and precision must meet acceptance criteria (±20%).
Matrix Effect Does the biological matrix suppress or enhance the analyte signal?[4]The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[4]
Recovery How efficient is the extraction process?Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Does the analyte degrade in the matrix during sample handling and storage?Analyte concentration in stability samples should be within ±15% of the nominal concentration after undergoing various storage conditions (e.g., freeze-thaw cycles, bench-top storage).
Experimental Protocol: Quantitative Assessment of Matrix Effect

This protocol is essential for ensuring that variability between different sources of biological matrix (e.g., from different patients) does not impact quantification.

  • Prepare Three Sets of Samples:

    • Set A: Analyte spiked in a pure solution (e.g., mobile phase).

    • Set B: Blank biological matrix extract (e.g., from 6 different sources) spiked with the analyte post-extraction.

    • Set C: Biological matrix (from the same 6 sources) spiked with the analyte before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression; > 1 indicates enhancement.

  • Calculate IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard). This should be close to 1.

  • Assess Variability: Calculate the mean and %CV of the IS-Normalized MF across the 6 matrix sources. The %CV should be ≤15%, demonstrating that the method is not susceptible to inter-subject matrix variability.

Troubleshooting Common LC/MS/MS Issues

Even with a robust method, problems can arise. A logical approach to troubleshooting is essential to minimize instrument downtime.[30]

Problem Potential LC-Related Cause Potential MS-Related Cause Recommended Action
Low/No Signal Leak in the system, clogged column/tubing, incorrect mobile phase composition.[31][32]Ion source is dirty, incorrect source parameters (gas flow, temp), detector voltage too low.[30]Check system pressure trace for anomalies.[30] Infuse a standard directly into the MS to isolate the problem. Clean the ion source.[33]
Retention Time Shifts Column degradation, change in mobile phase composition, temperature fluctuation, pump malfunction.[32][33]Not an MS issue.Prepare fresh mobile phase. Run a system suitability test with a known standard. Replace the column if necessary.[30]
Peak Tailing/Broadening Column void, mismatched sample solvent and mobile phase, secondary interactions on the column.Not an MS issue.Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. Check column health.
High Background Noise Contaminated mobile phase or solvent lines, sample carryover.[33]Contaminated ion source or ion optics.[33]Flush the entire LC system.[31] Inject solvent blanks to check for carryover. Clean the MS interface.
Inconsistent Results Inconsistent sample preparation, autosampler injection volume variability.[30]Unstable ion source spray, fluctuating source temperatures.Re-inject a stable, previously analyzed sample to confirm instrument performance.[30] Review autosampler logs and maintenance records.

Conclusion: A Synthesis of Strategy

Developing a successful LC/MS/MS method for drug and metabolite analysis is a multi-faceted process that marries careful planning with a deep understanding of the underlying scientific principles. There is no single "best" method; instead, the optimal approach is a carefully selected combination of sample preparation, chromatography, and mass spectrometry tailored to the specific analytical challenge.

  • For high-throughput discovery , a "quick and dirty" protein precipitation followed by a fast gradient on a QqQ or HRMS instrument may be sufficient.

  • For regulated bioanalysis supporting clinical trials, a highly selective SPE method coupled with a well-resolved chromatographic separation on a state-of-the-art triple quadrupole mass spectrometer is the pathway to robust and defensible data.

  • For metabolite identification , a clean extraction followed by analysis on an HRMS instrument is essential to leverage the power of accurate mass for structural elucidation, potentially enhanced by the isomer-resolving power of ion mobility.

By understanding the "why" behind each choice—from selecting an SPE sorbent to choosing between a QqQ and an Orbitrap—you can move beyond simply following a protocol to intelligently designing and troubleshooting high-performance bioanalytical methods that generate data of the highest integrity and trustworthiness.

References

  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate. Available from: [Link]

  • Ion mobility spectrometry combined with high-resolution mass spectrometry: acquisition, analysis and application to drug metabolism studies. Bioanalysis Zone. Available from: [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. SpringerLink. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. Available from: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review. ResearchGate. Available from: [Link]

  • Advances in liquid chromatography coupled to mass spectrometry for metabolic phenotyping. ResearchGate. Available from: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available from: [Link]

  • Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review. PubMed. Available from: [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. PubMed. Available from: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available from: [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Latest Applications in the Pharmaceutical Researches. Bentham Science Publishers. Available from: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org. Available from: [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • Strategies for LC-MS Development in Quantitative Bio analysis. TSI Journals. Available from: [Link]

  • Recent advances in LC-MS-based metabolomics for clinical biomarker discovery. PubMed. Available from: [Link]

  • Ion mobility spectrometry for pharmacokinetic studies--exemplary application. PubMed. Available from: [Link]

  • Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Bioanalysis Zone. Available from: [Link]

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  • Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. Available from: [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. Available from: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC.org. Available from: [Link]

  • Mass Spectrometry: The Premier Analytical Tool for DMPK Scientists in a Drug Discovery Environment. LCGC International. Available from: [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available from: [Link]

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  • Ion Mobility Can Separate Designer Drug Metabolites. News-Medical. Available from: [Link]

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Safety & Regulatory Compliance

Safety

4-Chloro-N-methoxy-N-methylnicotinamide proper disposal procedures

For drug development professionals and synthetic chemists, managing the lifecycle of reactive intermediates is just as critical as the synthesis itself. 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, managing the lifecycle of reactive intermediates is just as critical as the synthesis itself. 4-Chloro-N-methoxy-N-methylnicotinamide (CAS: 1211521-40-2) is a highly specialized Weinreb amide utilized extensively in organometallic chemistry to synthesize ketones and aldehydes without the risk of nucleophilic over-addition.

However, its structural profile—combining a reactive N-methoxy-N-methylamide group with a halogenated heteroaromatic (chloropyridine) core—demands strict logistical and safety protocols during disposal. Improper handling not only poses acute exposure risks but can also lead to severe environmental regulatory violations.

This guide provides a comprehensive, step-by-step operational plan for the safe handling, deactivation, and disposal of 4-Chloro-N-methoxy-N-methylnicotinamide, grounded in field-proven laboratory safety standards.

Hazard Assessment & Chemical Causality

To design a self-validating disposal protocol, we must first understand the mechanistic causality behind the compound's hazards:

  • The Halogenated Core (Chloropyridine): The presence of a covalent carbon-chlorine bond classifies this compound strictly as a Halogenated Organic Waste . If incinerated at standard temperatures without specialized caustic scrubbing, halogenated organics can release corrosive hydrochloric acid (HCl) gas and generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, 1 for these streams [1]. Furthermore, chloropyridines are known to be 2 [2].

  • The Weinreb Amide Moiety: While stable under ambient conditions, Weinreb amides are 3 (like Grignard or organolithium reagents) [3]. Disposal protocols must account for the fact that this compound is rarely disposed of "neat"; it is almost always part of a highly reactive post-reaction matrix that requires careful quenching.

Table 1: Physicochemical & Hazard Profile
Property / ClassificationData / SpecificationOperational Implication
CAS Number 1211521-40-2Ensure exact tracking on hazardous waste manifests.
GHS Hazard Statements H302, H315, H319, H335Requires standard PPE (Nitrile gloves, splash goggles, fume hood).
Waste Classification Halogenated OrganicCritical: Must be segregated from non-halogenated solvents.
Aquatic Toxicity High (Pyridine derivative)Zero-tolerance for sink disposal or drain flushing.

Step-by-Step Disposal Protocol

Because 4-Chloro-N-methoxy-N-methylnicotinamide is typically utilized in organometallic cross-coupling or reduction workflows, the disposal process begins inside the reaction flask.

Phase 1: Reaction Quenching & Deactivation

Before the organic waste can be safely bulked, any unreacted organometallic reagents or hydride donors (e.g., DIBAL-H) must be neutralized.

  • Temperature Control: Transfer the reaction flask to a cooling bath (0°C to -78°C, depending on the nucleophile used).

  • Quenching: Under a continuous nitrogen sweep in a fume hood, slowly add saturated aqueous ammonium chloride ( NH4​Cl ) dropwise. Causality: NH4​Cl provides a mild proton source that safely decomposes reactive intermediates without causing violent exothermic spikes associated with strong acids.

  • Phase Separation: Add a halogenated extraction solvent (e.g., Dichloromethane). Transfer the mixture to a separatory funnel and isolate the organic layer, which now contains the unreacted 4-Chloro-N-methoxy-N-methylnicotinamide.

Phase 2: Waste Segregation & Containment

Proper segregation is the most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and safety risks.

  • Container Selection: Use a heavy-duty, chemically compatible container, such as a High-Density Polyethylene (HDPE) carboy.

  • Transfer: Carefully pour the organic layer into the container designated strictly for 4 [4].

  • Labeling: Attach a hazardous waste tag immediately. The label must explicitly list "4-Chloro-N-methoxy-N-methylnicotinamide" alongside the extraction solvent. Do not use chemical structures or abbreviations.

Phase 3: Institutional Transfer & Final Destruction
  • Storage: Store the sealed container in a secondary containment tray within a ventilated, flammable storage cabinet until collection.

  • Destruction: The waste must be transferred to a licensed RCRA facility. The facility will utilize a twin-chamber rotary kiln incinerator operating above 1100°C, equipped with a caustic scrubber to neutralize the resulting chlorine gas emissions.

Waste Segregation Matrix

To prevent dangerous incompatibilities, adhere strictly to the following segregation guidelines when disposing of mixtures containing this compound.

Table 2: Compatibility & Segregation Matrix
Waste Stream TypeCompatibility with 4-Chloro...Action / Rationale
Halogenated Solvents (DCM, Chloroform) Compatible Combine. Both require high-temp incineration with scrubbing.
Non-Halogenated Solvents (Hexane, EtOAc) Incompatible Segregate. Mixing contaminates the cheaper non-halogenated stream, driving up institutional disposal costs.
Aqueous Waste (Heavy Metals, Salts) Incompatible Segregate. Pyridine derivatives complicate wastewater treatment and are toxic to aquatic microbial processing systems.
Strong Oxidizers / Acids Danger Segregate. Can trigger exothermic degradation of the amide bond and release toxic NOx​ and HCl gases.

Process Visualization: Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, ensuring that reactive hazards are mitigated before the compound reaches the final waste stream.

G Start Reaction Mixture (Weinreb Amide + Organometallics) Quench Quench with Sat. NH4Cl (Under Fume Hood at 0°C) Start->Quench Deactivate Separate Phase Separation (Organic vs. Aqueous) Quench->Separate Extract Aqueous Aqueous Waste (Salts / Quenched Metals) Separate->Aqueous Water Layer Organic Organic Phase (Contains 4-Chloro-N-methoxy...) Separate->Organic Organic Layer Halogenated Halogenated Organic Waste Container (HDPE) Organic->Halogenated Segregate Incineration RCRA High-Temp Incineration (with Caustic Scrubber) Halogenated->Incineration Final Disposal

Disposal workflow for halogenated Weinreb amide reaction mixtures.

Spill Response & Emergency Logistics

In the event of an accidental spill of a solution containing 4-Chloro-N-methoxy-N-methylnicotinamide:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure fume hoods are operating at maximum sash height to draw vapors away.

  • Containment: Do not use combustible materials like sawdust. Use universal chemical absorbent pads or diatomaceous earth to encircle and absorb the spill.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Solid Halogenated Debris."

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse, collecting all wash water as hazardous aqueous waste.

References

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA). Available at:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

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